Technical Documentation Center

O-Methyl-N-boc-L-tyrosinol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-Methyl-N-boc-L-tyrosinol

Core Science & Biosynthesis

Foundational

O-Methyl-N-boc-L-tyrosinol: A Technical Whitepaper on Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern peptidomimetic drug design, chiral amino alcohols serve as foundational building blocks for synthesizing complex transition-state isosteres. O-Methyl-N-boc-L-tyrosinol —system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, chiral amino alcohols serve as foundational building blocks for synthesizing complex transition-state isosteres. O-Methyl-N-boc-L-tyrosinol —systematically identified as tert-butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate—is a highly versatile, orthogonally protected derivative of L-tyrosine. By masking the amine with a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl with a methyl ether, this compound provides a stereochemically stable scaffold critical for the development of protease inhibitors, chiral oxazolidinones, and advanced therapeutic agents.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and validated experimental protocols, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the fundamental properties of O-Methyl-N-boc-L-tyrosinol is essential for predicting its behavior in organic solvents and its reactivity during downstream functionalization. The quantitative data is summarized below[1][2].

ParameterSpecification
Chemical Name tert-Butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate
Common Nomenclature O-Methyl-N-boc-L-tyrosinol; Boc-Tyr(Me)-ol
CAS Registry Number 126395-29-7
Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
Structural Features N-Boc protected primary amine; O-methylated phenol; primary alcohol
Appearance White to off-white crystalline powder
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Tetrahydrofuran (THF); Insoluble in water

Mechanistic Pathways & Synthesis

The synthesis of O-Methyl-N-boc-L-tyrosinol requires the reduction of the carboxylic acid moiety of Boc-O-methyl-L-tyrosine to a primary alcohol.

Causality in Reagent Selection: Direct reduction using strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) can lead to partial cleavage of the acid-labile Boc protecting group or unwanted side reactions. To ensure absolute preservation of the Boc group and strictly maintain the stereochemical integrity at the alpha-carbon, a mixed anhydride reduction method is preferred.

By reacting the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM), a highly reactive mixed anhydride intermediate is formed. This intermediate is subsequently reduced by Sodium Borohydride (NaBH₄) in an aqueous/THF mixture. This biphasic reduction is exceptionally mild and completely suppresses racemization.

SynthesisWorkflow N1 Boc-O-methyl-L-tyrosine N2 Activation (Isobutyl chloroformate, NMM) N1->N2 -15°C, THF N3 Mixed Anhydride Intermediate N2->N3 15 min N4 Reduction (NaBH4, H2O/THF) N3->N4 Aqueous quench N5 O-Methyl-N-boc-L-tyrosinol N4->N5 0°C to RT

Workflow for the stereocontrolled synthesis of O-Methyl-N-boc-L-tyrosinol.

Applications in Peptidomimetic Drug Design

O-Methyl-N-boc-L-tyrosinol is rarely the final therapeutic agent; rather, it is a crucial intermediate. Its primary application lies in the synthesis of hydroxyethylamine isosteres —non-cleavable transition-state analogs used in HIV, renin, and secretase inhibitors.

To achieve this, the primary alcohol of the tyrosinol must first be oxidized to an aldehyde (N-Boc-O-methyl-L-tyrosinal). Because alpha-amino aldehydes are notoriously prone to epimerization (racemization), a kinetically controlled Swern Oxidation at -78°C is employed. The resulting chiral aldehyde acts as an electrophile for diastereoselective nucleophilic additions (e.g., Grignard reagents or enolates), assembling the core scaffold of the protease inhibitor.

ApplicationWorkflow A O-Methyl-N-boc-L-tyrosinol B Swern Oxidation (DMSO, (COCl)2, Et3N) A->B -78°C, DCM C N-Boc-O-methyl-L-tyrosinal B->C Retention of Chirality D Nucleophilic Addition (Grignard / Enolate) C->D Diastereoselective E Hydroxyethylamine Isostere D->E Scaffold Assembly

Downstream application of the tyrosinol derivative in protease inhibitor design.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol 1: Synthesis of O-Methyl-N-boc-L-tyrosinol via Mixed Anhydride

Objective: Convert Boc-O-methyl-L-tyrosine to O-Methyl-N-boc-L-tyrosinol without racemization.

  • Preparation: Dissolve 10.0 mmol of Boc-O-methyl-L-tyrosine in 30 mL of anhydrous THF under an inert argon atmosphere. Cool the reaction flask to -15°C using an ice/salt bath.

  • Activation: Add 11.0 mmol of N-methylmorpholine (NMM) followed dropwise by 10.5 mmol of isobutyl chloroformate. Stir for exactly 15 minutes at -15°C.

    • Self-Validation Check: Quench a 10 µL aliquot in 100 µL of methanol. Analyze via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The disappearance of the starting material acid (Rf ~0.1) and the appearance of the methyl ester derivative (Rf ~0.6) confirms successful mixed anhydride formation.

  • Reduction: In a separate flask, dissolve 30.0 mmol of NaBH₄ in 10 mL of cold distilled water. Rapidly add this aqueous solution to the mixed anhydride mixture at -15°C.

    • Causality: The rapid addition of aqueous NaBH₄ prevents the mixed anhydride from decomposing or forming unreactive esters, driving the reduction to the alcohol instantaneously.

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench excess borohydride with 1M HCl until pH reaches ~3 (careful: gas evolution). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield the pure O-Methyl-N-boc-L-tyrosinol as a white solid.

Protocol 2: Swern Oxidation to N-Boc-O-methyl-L-tyrosinal

Objective: Oxidize the primary alcohol to an aldehyde while strictly preserving the alpha-chiral center.

  • Preparation of Swern Reagent: In a flame-dried flask under argon, add 15.0 mmol of oxalyl chloride to 20 mL of anhydrous DCM. Cool to -78°C using a dry ice/acetone bath.

  • DMSO Addition: Dropwise add 30.0 mmol of anhydrous DMSO in 5 mL of DCM. Stir for 15 minutes at -78°C to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve 10.0 mmol of O-Methyl-N-boc-L-tyrosinol (from Protocol 1) in 10 mL of anhydrous DCM. Add this dropwise to the reaction mixture over 10 minutes. Stir for 30 minutes at -78°C.

  • Amine Quench: Add 50.0 mmol of Triethylamine (Et₃N) dropwise. Stir for 10 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

    • Causality: Et₃N acts as the base to deprotonate the intermediate, yielding the aldehyde and dimethyl sulfide. Maintaining strictly cold temperatures until the base is fully added prevents epimerization of the sensitive alpha-proton.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 2:1, PMA stain). The alcohol (Rf ~0.3) should be completely converted to the aldehyde (Rf ~0.6). Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate. Note: Use the resulting aldehyde immediately in the next synthetic step to avoid degradation.

References

  • Molbase - Ethyl-N-<2-(3-methoxyphenyl)ethyl>-carbamate / CAS 126395-29-7 Chemical Properties. Retrieved March 13, 2026.
  • Sigma-Aldrich - tert-Butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate (CAS 126395-29-7). Retrieved March 13, 2026.
  • BuyersGuideChem - tert-Butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)

Sources

Exploratory

Physical characteristics of O-Methyl-N-boc-L-tyrosinol

As a Senior Application Scientist in early-stage drug development and synthetic methodology, I frequently encounter chiral building blocks that dictate the success or failure of a downstream Active Pharmaceutical Ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development and synthetic methodology, I frequently encounter chiral building blocks that dictate the success or failure of a downstream Active Pharmaceutical Ingredient (API). O-Methyl-N-boc-L-tyrosinol (CAS: 126395-29-7) is a prime example of such a molecule. By neutralizing the zwitterionic nature of native tyrosine through targeted functional group modifications, we generate a highly lipophilic, organically soluble intermediate that is indispensable for modern peptidomimetic synthesis.

This technical guide dissects the physical characteristics of O-Methyl-N-boc-L-tyrosinol, explaining the mechanistic causality behind its behavior and detailing the self-validating analytical protocols required to characterize it accurately.

Structural Identity and Core Physical Properties

Native amino acids possess extremely high melting points and poor organic solubility due to their zwitterionic crystal lattices. In O-Methyl-N-boc-L-tyrosinol, three structural modifications completely alter this physical profile: the reduction of the carboxylic acid to a primary alcohol, the etherification of the phenolic hydroxyl, and the carbamate (Boc) protection of the primary amine.

The resulting quantitative physical data is summarized in the table below.

Table 1: Summary of Core Physical Characteristics

PropertyValue / DescriptionAnalytical Method
Molecular Formula C₁₅H₂₃NO₄High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 281.35 g/mol Calculated
CAS Number 126395-29-7Chemical Registry[2.2]
Physical State White to off-white crystalline solidVisual Inspection
Predicted Boiling Point 462.0 ± 40.0 °C (Decomposes prior)Computational Prediction[7.1]
Predicted Density 1.168 ± 0.06 g/cm³Computational Prediction
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H₂OGravimetric Analysis

Mechanistic Causality of Physical Properties

To understand why O-Methyl-N-boc-L-tyrosinol behaves the way it does in the laboratory, we must map its macroscopic physical properties directly to its microscopic functional groups.

  • The N-Boc Group (Steric Bulk & Lipophilicity): The tert-butoxycarbonyl group is highly hydrophobic and sterically demanding. It effectively shields the nitrogen atom, preventing intermolecular amine-amine hydrogen bonding. This drastically lowers the melting point compared to the free amino alcohol and shifts the partition coefficient (LogP) heavily toward organic solvents.

  • The O-Methyl Ether (H-Bond Acceptor): By masking the phenolic hydroxyl of tyrosine with a methyl group, the molecule loses a critical hydrogen bond donor. This further reduces aqueous solubility and prevents oxidative degradation (quinone formation), enhancing the compound's shelf-life stability[3.5].

  • The Primary Alcohol (H-Bonding Network): The tyrosinol core retains a primary alcohol, which acts as both a hydrogen bond donor and acceptor. This specific moiety is responsible for driving the crystalline packing of the solid state, allowing the compound to be isolated as a free-flowing powder rather than a viscous oil.

StructuralProperties Molecule O-Methyl-N-boc-L-tyrosinol Boc N-Boc Group (Steric Bulk) Molecule->Boc OMethyl O-Methyl Ether (Lipophilicity) Molecule->OMethyl Alcohol Primary Alcohol (H-Bonding) Molecule->Alcohol Prop1 High Organic Solubility Boc->Prop1 Prop2 Reduced Aqueous Solubility Boc->Prop2 OMethyl->Prop1 Prop3 Crystalline Lattice Formation Alcohol->Prop3

Logical relationship between functional groups and macroscopic physical properties.

Experimental Methodologies for Physical Characterization

In pharmaceutical development, a protocol is only as good as its ability to catch its own errors. The following workflows are designed as self-validating systems , ensuring that the physical data collected for O-Methyl-N-boc-L-tyrosinol is free from artifacts caused by impurities or degradation[8.7].

ExpWorkflow Start Sample Prep Split1 Thermal Analysis (DSC/TGA) Start->Split1 Split2 Optical Profiling (Polarimetry) Start->Split2 Split3 Purity Check (HPLC-UV) Start->Split3 Val1 Melting Point Validation Split1->Val1 Val2 Specific Rotation Split2->Val2 Val3 Impurity Exclusion Split3->Val3 End Validated Physical Profile Val1->End Val2->End Val3->End

Self-validating experimental workflow for comprehensive physical characterization.

Protocol A: Thermal Analysis (DSC/TGA)

Because the Boc group is thermally labile (typically undergoing decarboxylation at >150 °C), empirical boiling point determination is impossible without destroying the molecule[8.1]. Therefore, thermal profiling must rely on Differential Scanning Calorimetry (DSC).

  • Step 1: TGA Pre-screen (The Self-Validation Step). Load 2–5 mg of the sample into an alumina crucible. Run a Thermogravimetric Analysis (TGA) from 25 °C to 120 °C at 10 °C/min.

    • Causality: If mass loss (>0.5%) occurs before the expected melting point, the sample contains trapped crystallization solvent (e.g., EtOAc). Solvent acts as a plasticizer, artificially depressing the melting point. Only samples passing this TGA gate proceed to DSC.

  • Step 2: DSC Data Acquisition. Load 3 mg of the validated sample into a hermetically sealed aluminum pan.

  • Step 3: Heating Profile. Equilibrate at 20 °C, then ramp at 5 °C/min to 110 °C under a dry nitrogen purge (50 mL/min).

    • Causality: A slow heating rate of 5 °C/min ensures thermal equilibrium across the sample, providing a sharp, accurate endothermic peak corresponding to the true crystalline melting point, while avoiding premature thermal cleavage of the Boc group.

Protocol B: Chiroptical Profiling (Polarimetry)

O-Methyl-N-boc-L-tyrosinol contains a critical chiral center (S-configuration). Verifying its specific rotation [α]D​ is mandatory for downstream applications.

  • Step 1: Solvent Selection. Dissolve the compound in spectroscopic grade Chloroform (CHCl₃).

  • Step 2: Multi-Concentration Measurement (The Self-Validation Step). Prepare three distinct volumetric solutions: 0.5 g/100 mL, 1.0 g/100 mL, and 2.0 g/100 mL.

    • Causality: Amino alcohols can form concentration-dependent supramolecular aggregates via hydrogen bonding, which skews optical rotation. By measuring at three concentrations, we verify a linear relationship (Biot’s Law). If the relationship is non-linear, aggregation is occurring, and a more disruptive solvent (like Methanol) must be used.

  • Step 3: Measurement. Record the optical rotation at 20 °C using a sodium D-line (589 nm) polarimeter with a 1 dm path-length cell.

Downstream Applications in Drug Development

The physical characteristics engineered into O-Methyl-N-boc-L-tyrosinol make it an elite synthon. Its high solubility in anhydrous dichloromethane (DCM) allows for seamless integration into Swern oxidations to generate the corresponding chiral aldehyde. This aldehyde is a frequent precursor in reductive aminations used to build complex, non-natural enzyme inhibitors and receptor agonists. Furthermore, the robust physical stability provided by the O-methyl ether ensures that the stereocenter remains intact during prolonged synthetic campaigns, safeguarding the enantiomeric excess (ee) of the final pharmaceutical product.

References

  • (S)-2-[(tert-butoxycarbonyl)-amino]-3-(4-methoxyphenyl) - CAS 126395-29-7 MolAid Chemical Database. URL:[Link][1]

  • Boc-O-甲基-L-酪氨酸 Predicted Properties MolAid Chemical Database. URL:[Link][2]

  • Lipase-Catalyzed Approaches Towards Secondary Alcohols: Intermediates for Enantiopure Drugs UTUPub (University of Turku). URL:[Link][3]

Sources

Foundational

An In-Depth Technical Guide to O-Methyl-N-Boc-L-Tyrosine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of O-Methyl-N-boc-L-tyrosine, a critical building block in modern medicinal chemistry and peptide sci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of O-Methyl-N-boc-L-tyrosine, a critical building block in modern medicinal chemistry and peptide science. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its applications in the development of novel therapeutics.

Core Molecular Attributes

O-Methyl-N-boc-L-tyrosine, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid, is a derivative of the amino acid L-tyrosine.[1][2] The strategic placement of a methyl group on the phenolic hydroxyl and a tert-butyloxycarbonyl (Boc) protecting group on the amine function makes it an invaluable tool in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[3][4][5]

PropertyValueSource(s)
Molecular Formula C15H21NO5[1][2][3][6]
Molecular Weight 295.33 g/mol [5][7][8]
CAS Number 53267-93-9[2][3][5][6]
Appearance White to off-white powder[3][]
Purity ≥98% (typically by HPLC/TLC)[1][5]
Melting Point 92-96 °C[3]
Optical Rotation [α]D20 = -15 ± 2º (c=1 in DMF)[3]
Storage Conditions 0-8°C[3]

Strategic Importance in Synthesis

The utility of O-Methyl-N-boc-L-tyrosine stems from the orthogonal protection strategy it enables. The Boc group is labile under acidic conditions, while the O-methyl ether is stable to the conditions used for peptide coupling and Boc-deprotection. This allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the protected side chain.

This derivative is a key component in the synthesis of peptides and peptidomimetics where the phenolic hydroxyl group of tyrosine needs to be masked to prevent side reactions. Furthermore, the O-methyl group can itself be a critical part of the final molecule's pharmacophore, influencing binding affinity and metabolic stability.

Synthesis Protocol: A Validated Approach

The synthesis of O-Methyl-N-boc-L-tyrosine can be achieved through a reliable two-step process starting from the commercially available O-Methyl-L-tyrosine. This approach ensures high yields and purity.

Experimental Protocol

Step 1: Boc-Protection of O-Methyl-L-tyrosine

  • Reaction Setup: In a round-bottom flask, dissolve O-Methyl-L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0°C in an ice bath and add sodium hydroxide (2.5 equivalents) to raise the pH to approximately 9.

  • Addition of Boc Anhydride: To the cooled, basic solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)2O.

    • Acidify the aqueous layer to pH 3 with a cold 1M HCl solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from ethyl acetate/hexanes will afford pure O-Methyl-N-boc-L-tyrosine.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Purification cluster_product Final Product OMT O-Methyl-L-tyrosine Reaction Boc Protection Reaction OMT->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Reaction NaOH Sodium Hydroxide NaOH->Reaction Dioxane_H2O Dioxane/Water Dioxane_H2O->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Overnight Purification Recrystallization Workup->Purification FinalProduct O-Methyl-N-boc-L-tyrosine Purification->FinalProduct High Purity

Sources

Exploratory

A Technical Guide to the Solubility Profile of O-Methyl-N-boc-L-tyrosinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary O-Methyl-N-boc-L-tyrosinol is a valuable intermediate in the synthesis of complex peptides and pharmaceuticals. Its solubility in organic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Methyl-N-boc-L-tyrosinol is a valuable intermediate in the synthesis of complex peptides and pharmaceuticals. Its solubility in organic solvents is a critical parameter that dictates its utility in various synthetic and purification processes. This in-depth technical guide provides a comprehensive overview of the predicted solubility profile of O-Methyl-N-boc-L-tyrosinol, based on the known solubility of structurally similar compounds. Furthermore, it outlines a detailed, best-practice experimental protocol for the precise determination of its solubility, ensuring reliable and reproducible results. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this important compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property of a drug candidate or synthetic intermediate that profoundly influences its biopharmaceutical and chemical processing characteristics.[1][2] In the context of drug development, poor solubility can lead to challenges in formulation, dissolution, and ultimately, bioavailability. For a synthetic intermediate like O-Methyl-N-boc-L-tyrosinol, its solubility profile in various organic solvents is paramount for:

  • Reaction Kinetics: Ensuring the compound is sufficiently dissolved in the reaction medium for efficient chemical transformations.

  • Purification: Selecting appropriate solvents for crystallization, chromatography, and extraction processes to achieve high purity.

  • Formulation: In later stages, understanding solubility is key to developing stable and effective drug delivery systems.[3]

This guide will provide a detailed exploration of the factors governing the solubility of O-Methyl-N-boc-L-tyrosinol and a practical framework for its experimental determination.

Predicted Solubility Profile of O-Methyl-N-boc-L-tyrosinol

2.1. Structural Analysis and Inferred Solubility

O-Methyl-N-boc-L-tyrosinol possesses several key structural features that govern its solubility:

  • Aromatic Ring with Methoxy Group: The O-methylated phenyl group contributes to its lipophilicity, suggesting solubility in non-polar and moderately polar solvents.

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is known to enhance the stability and solubility of amino acid derivatives in organic solvents.[4][5]

  • Hydroxyl Group: The primary alcohol (-CH₂OH) can participate in hydrogen bonding, which may enhance solubility in protic solvents.

  • Amide Linkage: The carbamate linkage also contributes to the molecule's polarity and hydrogen bonding potential.

Based on these features and data from related compounds, the following solubility profile is anticipated:

Table 1: Predicted Solubility of O-Methyl-N-boc-L-tyrosinol in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Supporting Evidence from Related Compounds
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High Tyrosinol and its derivatives show good solubility in DMSO.[6] N-Boc-O-methyl-L-tyrosine is soluble in DMSO.[7] Boc-L-Tyrosine methyl ester is highly soluble in DMSO (100 mg/mL).[8]
Chlorinated Dichloromethane (DCM), ChloroformHigh The hydrochloride salt of tyrosinol is soluble in dichloromethane and chloroform.[6] N-Boc-O-methyl-L-tyrosine is soluble in dichloromethane and chloroform.[7]
Alcohols Methanol, EthanolModerate to High Tyrosinol is soluble in ethanol.[6] Boc-L-Tyrosine methyl ester is soluble in methanol.[9][10] The solubility of L-tyrosine increases in aqueous solutions containing methanol and ethanol.[11]
Ethers Tetrahydrofuran (THF)Moderate THF was used as a solvent in the synthesis of L-tyrosinol, suggesting some degree of solubility.[6]
Esters Ethyl AcetateModerate The hydrochloride salt of tyrosinol is soluble in ethyl acetate.[6] N-Boc-O-methyl-L-tyrosine is soluble in ethyl acetate.[7]
Apolar Hexanes, TolueneLow The presence of polar functional groups (hydroxyl, carbamate) will likely limit solubility in non-polar hydrocarbon solvents.[12]
Aqueous WaterVery Low The Boc protecting group and the O-methyl group significantly increase the lipophilicity, leading to poor water solubility. Tyrosinol free base has limited water solubility.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[2][13] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

3.1. Materials and Equipment

  • O-Methyl-N-boc-L-tyrosinol (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent in a vial B Equilibrate on a shaker at constant temperature A->B 24-48 hours C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute and analyze by HPLC D->E F Quantify against a standard curve E->F

Sources

Foundational

Strategic Sourcing and Utilization of O-Methyl-N-boc-L-tyrosinol in Peptidomimetic Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the transition from native peptides to proteolytically stable peptidomimetics requires highly specialized chiral building blocks. O-Methyl-N-boc-L-tyrosin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from native peptides to proteolytically stable peptidomimetics requires highly specialized chiral building blocks. O-Methyl-N-boc-L-tyrosinol (CAS No. 126395-29-7) serves as a critical linchpin in this transition[1]. By providing an orthogonally protected, non-natural amino alcohol scaffold, it enables the synthesis of reduced amide isosteres, ether linkages, and functionalized statine analogs.

This technical guide provides an authoritative framework for evaluating commercial suppliers of O-Methyl-N-boc-L-tyrosinol, understanding the structural causality behind its design, and implementing self-validating quality control protocols for downstream synthesis.

Structural Mechanics & Causality

The utility of O-Methyl-N-boc-L-tyrosinol—formally known as tert-butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate[2]—lies in its specific functional group modifications. Every moiety on this molecule serves a distinct mechanistic purpose in solid-phase or solution-phase synthesis:

  • N-Boc (tert-butyloxycarbonyl) Protection: The Boc group provides orthogonal protection that is strictly acid-labile (typically cleaved via Trifluoroacetic acid/TFA). Causality: This allows the building block to be manipulated in the presence of base-labile groups (like Fmoc) or hydrogenation-sensitive groups (like Cbz), ensuring selective deprotection without disrupting the growing peptide chain.

  • O-Methyl Ether: The native phenolic hydroxyl of tyrosine is highly reactive and prone to unwanted alkylation or oxidation during harsh coupling conditions. Causality: Methylation locks this nucleophilic site. Furthermore, the methoxy group significantly increases the overall lipophilicity (LogP) of the molecule, a critical parameter for enhancing the membrane permeability and oral bioavailability of the final drug candidate.

  • Reduced C-Terminus (Tyrosinol): The carboxylic acid is reduced to a primary alcohol. Causality: The primary alcohol acts as a versatile synthetic handle. It breaks the traditional amide-bond forming capability, preventing degradation by endogenous proteases. The alcohol can be oxidized to an aldehyde for reductive amination or converted into a leaving group (e.g., mesylate) to form stable C-N or C-O bonds.

Commercial Landscape & Supplier Evaluation

Sourcing chiral building blocks requires balancing cost, scale, and enantiomeric purity. The commercial availability of O-Methyl-N-boc-L-tyrosinol spans from milligram-scale catalog suppliers for discovery chemistry to kilogram-scale manufacturers for process development[3].

Table 1: Commercial Supplier Matrix for CAS 126395-29-7
SupplierReported PurityTypical ScaleLead TimeTarget Application
Sigma-Aldrich (Merck) >98% (HPLC)mg to gIn StockDiscovery / Analytical Standards
Hangzhou J&H Chemical Co. [3]98%1 kg+7 DaysProcess Scale-Up
EvoBlocks Ltd. [1]>95%g to kgVariableCustom Library Synthesis
Shanghai Jildo Peptides [4]>98%g to kgVariableSpecialized Peptidomimetics

Note: Purity and lead times are based on aggregated supplier data and are subject to batch-to-batch variation.

Self-Validating Quality Control Protocol

Relying solely on a Certificate of Analysis (CoA) introduces unacceptable risk in multi-step peptidomimetic synthesis. Because the reduction of the precursor amino acid to the alcohol can occasionally induce racemization at the alpha-carbon, incoming commercial batches must be subjected to a self-validating QC workflow.

Step-by-Step Batch Validation Methodology

Step 1: Chemical Purity Assessment (Achiral RP-HPLC)

  • Method: Dissolve 1 mg of the commercial batch in 1 mL of Acetonitrile/Water (1:1). Inject 10 µL onto a C18 Reverse-Phase column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

  • Gradient: 10% to 90% Acetonitrile (with 0.1% TFA) over 15 minutes.

  • Causality: UV detection at 220 nm and 254 nm ensures the absence of unreduced carboxylic acid precursors or des-methyl impurities. The TFA sharpens the peak shape by suppressing ionization of any trace impurities.

Step 2: Enantiomeric Excess (ee%) Verification (Chiral NP-HPLC)

  • Method: Utilize an amylose-based stationary phase (e.g., Daicel Chiralpak AD-H). Mobile phase: Hexane/Isopropanol (90:10).

  • Causality: Normal-phase chiral chromatography is mandatory. The carbamate (Boc) and the primary alcohol form distinct hydrogen-bonding networks with the amylose stationary phase. This allows baseline separation of the (S)-enantiomer from any contaminating (R)-enantiomer, ensuring >98% ee before committing to synthesis.

Step 3: Structural Identity (1H-NMR & LC-MS)

  • Method: Acquire a 1H-NMR spectrum in CDCl3. Look for the distinct singlet at ~1.40 ppm (9H, Boc) and ~3.78 ppm (3H, O-CH3). Confirm the exact mass via ESI-MS ([M+H]+ = 282.1,[M+Na]+ = 304.1).

  • Causality: NMR confirms the integrity of the Boc group, which can occasionally degrade if the commercial batch was exposed to moisture and ambient acidity during prolonged transit.

Synthetic Utility & Workflow Visualization

Once validated, O-Methyl-N-boc-L-tyrosinol is typically deployed to synthesize reduced amide isosteres ( ψ [CH2NH]). The most reliable method involves a Swern oxidation followed by reductive amination.

Causality of the Swern Oxidation: Traditional oxidants (like Jones reagent) will over-oxidize the primary alcohol to a carboxylic acid. Swern oxidation (DMSO, oxalyl chloride) strictly halts at the aldehyde stage and, crucially, operates at -78°C. This ultra-low temperature prevents the epimerization of the highly sensitive alpha-chiral center adjacent to the newly formed aldehyde.

Workflow A O-Methyl-N-boc-L-tyrosinol (Commercial Batch) B Quality Control (Chiral HPLC, NMR, LC-MS) A->B Batch Validation C Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) B->C Pass QC (>98% ee) D Boc-Tyr(Me)-CHO (Aldehyde Intermediate) C->D -78°C to RT E Reductive Amination (Primary Amine, NaBH3CN) D->E Scaffold Assembly F Pseudopeptide Scaffold (Reduced Amide Isostere) E->F Isolation

Synthetic workflow for generating pseudopeptide scaffolds from O-Methyl-N-boc-L-tyrosinol.

References

  • Title: ethyl-N-<2-(3-methoxyphenyl)
  • Title: tert-Butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)
  • Sigma-Aldrich (Merck)
  • ChemicalBook Title: 上海吉尔多肽有限公司公司信息 - ChemicalBook Source: ChemicalBook URL

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of N-Boc-O-methyl-L-tyrosine to Tyrosinol

Executive Summary The conversion of α-amino acids into their corresponding 1,2-amino alcohols is a foundational transformation in the synthesis of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of α-amino acids into their corresponding 1,2-amino alcohols is a foundational transformation in the synthesis of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs). This application note details the highly efficient, racemization-free reduction of N-Boc-O-methyl-L-tyrosine to N-Boc-O-methyl-L-tyrosinol (the protected tyrosinol intermediate), alongside the optional global deprotection sequence to yield pure L-tyrosinol.

By employing the classical mixed anhydride activation method followed by sodium borohydride ( NaBH4​ ) reduction, researchers can achieve high yields (>85%) while avoiding the use of hazardous pyrophoric reagents like Borane-THF or Lithium Aluminum Hydride (LAH).

Strategic Rationale & Mechanistic Insights

Direct reduction of carboxylic acids typically requires harsh or highly reactive reducing agents. However, converting the carboxylic acid into a highly electrophilic mixed anhydride allows for the use of mild, inexpensive NaBH4​ [1].

Causality in Reagent Selection:

  • Isobutyl Chloroformate (IBCF) vs. Ethyl Chloroformate: IBCF is preferred because the isobutyl group provides optimal steric bulk, directing the incoming hydride attack exclusively toward the amino acid carbonyl rather than the carbonate carbonyl[2].

  • N-Methylmorpholine (NMM) vs. Triethylamine (TEA): NMM ( pKa​≈7.4 ) is a weaker base than TEA ( pKa​≈10.7 ). Using NMM minimizes base-catalyzed enolization at the α-carbon, effectively suppressing epimerization/racemization[1].

  • Aqueous NaBH4​ Addition: While it seems counterintuitive to add water to an anhydride, the rapid addition of an aqueous NaBH4​ solution to the THF reaction mixture accelerates the reduction. Water acts as a crucial proton donor for the collapsing alkoxide intermediate, driving the reaction forward faster than the competing hydrolysis of the anhydride[3].

Reaction Pathway Visualization

G Start N-Boc-O-methyl-L-tyrosine (Starting Material) Activation Activation IBCF, NMM THF, -15°C Start->Activation Anhydride Mixed Anhydride (In Situ Intermediate) Activation->Anhydride - NMM·HCl Reduction Reduction NaBH4 in H2O 0°C to RT Anhydride->Reduction BocTyrMeOl N-Boc-O-methyl-L-tyrosinol (Primary Product) Reduction->BocTyrMeOl H2 Evolution Deprotect1 Boc Cleavage TFA / DCM BocTyrMeOl->Deprotect1 Optional TyrMeOl O-methyl-L-tyrosinol Deprotect1->TyrMeOl Deprotect2 Ether Cleavage BBr3 / DCM, -78°C TyrMeOl->Deprotect2 Tyrosinol L-Tyrosinol (Fully Deprotected) Deprotect2->Tyrosinol

Fig 1: Reaction pathway for the reduction and optional global deprotection to L-tyrosinol.

Comparative Analysis of Activation Methods

To contextualize the mixed anhydride approach, the table below summarizes quantitative data comparing standard activation/reduction strategies for N-Boc-amino acids[3],[1],[2].

Activation MethodReagentsTypical YieldRacemization RiskOperational ComplexityCost
Mixed Anhydride IBCF, NMM, NaBH4​ 85–95%Very Low (if < -10°C)Moderate (Temp critical)Low
CDI Activation CDI, NaBH4​ 80–90%LowLow (One-pot, RT)Moderate
Borane Reduction BH3​⋅THF or BMS70–85%LowHigh (Pyrophoric, toxic)High

Experimental Protocol: Synthesis of N-Boc-O-methyl-L-tyrosinol

Scale: 10.0 mmol Target: N-Boc-O-methyl-L-tyrosinol (MW: 281.35 g/mol )

Materials & Reagents
  • N-Boc-O-methyl-L-tyrosine: 2.95 g (10.0 mmol)

  • N-Methylmorpholine (NMM): 1.15 mL (10.5 mmol, 1.05 eq)

  • Isobutyl chloroformate (IBCF): 1.36 mL (10.5 mmol, 1.05 eq)

  • Sodium borohydride ( NaBH4​ ): 1.13 g (30.0 mmol, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

  • Distilled Water: 10 mL

Step-by-Step Methodology
  • Substrate Dissolution: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with N-Boc-O-methyl-L-tyrosine (2.95 g) and anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath (or ice/salt bath) and allow the internal temperature to reach exactly -15 °C. Critical: Temperatures above -10 °C during activation promote oxazolone formation and subsequent racemization.

  • Base Addition: Add NMM (1.15 mL) dropwise via syringe. Stir for 2 minutes.

  • Anhydride Formation: Add IBCF (1.36 mL) dropwise over 5 minutes.

    • Self-Validation Check 1: Within 5–10 minutes, a dense white precipitate of NMM·HCl will form in the flask. This physical change confirms the successful in situ generation of the mixed anhydride. Stir for an additional 15 minutes at -15 °C.

  • Reductant Preparation: In a separate vial, dissolve NaBH4​ (1.13 g) in cold distilled water (10 mL).

  • Reduction: Add the aqueous NaBH4​ solution in one rapid portion to the mixed anhydride suspension at -15 °C.

    • Self-Validation Check 2: Immediate and vigorous effervescence ( H2​ gas) will occur. Ensure the reaction apparatus is properly vented.

  • Maturation: Remove the cooling bath. Allow the reaction mixture to warm to room temperature and stir for 1.5 hours. The cessation of gas evolution indicates the consumption of the active hydride.

  • Reaction Quenching: Carefully add 1M KHSO4​ (or 10% aqueous citric acid) until the mixture reaches pH ~3-4. Note: Avoid strong mineral acids (like HCl) to prevent premature cleavage of the acid-sensitive Boc group.

  • Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers sequentially with 1M NaHCO3​ (20 mL), water (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield N-Boc-O-methyl-L-tyrosinol as a highly pure white solid/clear oil.

    • Self-Validation Check 3: TLC analysis (Hexane:EtOAc 1:1) should show a single spot (UV active due to the aromatic ring) with a lower Rf​ than the starting carboxylic acid.

Optional Workflow: Global Deprotection to L-Tyrosinol

If the fully unprotected amino alcohol (L-tyrosinol) is the final target, proceed with the following two-step deprotection:

  • Boc Cleavage: Dissolve the N-Boc-O-methyl-L-tyrosinol in a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1 hour. Concentrate in vacuo and co-evaporate with toluene to remove residual TFA, yielding O-methyl-L-tyrosinol as a TFA salt.

  • Ether Cleavage: Dissolve the intermediate in anhydrous DCM and cool to -78 °C. Slowly add Boron tribromide ( BBr3​ , 3.0 eq). Allow the reaction to warm to room temperature overnight. Quench carefully with Methanol at 0 °C, concentrate, and purify via ion-exchange chromatography to isolate pure L-tyrosinol.

References

  • Rodriguez, M.; Llinares, M.; Doulut, S.; Heitz, A.; Martinez, J. "A facile synthesis of chiral N-protected β-amino alcohols." Tetrahedron Letters, 1991, 32(7), 923-926. URL: [Link]1]

  • Kokotos, G. "A convenient one-pot conversion of N-protected amino acids and peptides into alcohols." Synthesis, 1990, 1990(4), 299-301. URL: [Link]2]

  • Blaskovich, M. A. T.; Hwang, S. H.; Kim, C. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2008, 2, 106-108. URL: [Link]3]

Sources

Application

Application Note: O-Methyl-N-boc-L-tyrosinol in Solid-Phase Peptide Synthesis (SPPS)

Strategic Anchoring and Elongation of C-Terminal Peptidomimetic Alcohols Executive Summary & Pharmacological Rationale O-Methyl-N-boc-L-tyrosinol (CAS: 126395-29-7) is a specialized bifunctional building block utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Anchoring and Elongation of C-Terminal Peptidomimetic Alcohols

Executive Summary & Pharmacological Rationale

O-Methyl-N-boc-L-tyrosinol (CAS: 126395-29-7) is a specialized bifunctional building block utilized in the synthesis of C-terminal peptide alcohols. For drug development professionals, converting a native C-terminal carboxylate to an alcohol is a critical structural modification. It eliminates the C-terminal negative charge, conferring profound resistance to carboxypeptidase degradation and significantly extending the in vivo half-life of peptide therapeutics.

Crucially, the O-methyl ether modification on the tyrosine side chain is not a temporary protecting group; it is an intentional pharmacophore modification. O-methylation increases the overall lipophilicity of the peptide, enhancing blood-brain barrier (BBB) penetration and shielding the phenolic hydroxyl from rapid Phase II metabolic clearance (e.g., glucuronidation). The N-Boc protection makes this building block perfectly suited for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Strategic Orthogonality in Boc-SPPS

As a Senior Application Scientist, one must address a fundamental chemical paradox when utilizing N-Boc-protected amino alcohols in SPPS: the orthogonality between the temporary N-terminal protecting group and the resin anchoring linkage.

Because the Boc group must be removed repetitively using 50% Trifluoroacetic Acid (TFA), highly acid-labile linkers typically used for peptide alcohols (such as 2-Chlorotrityl or DHP acetal resins) will undergo catastrophic premature cleavage during the very first deprotection cycle. While specialized trichloroacetimidate linkers have been developed for Fmoc-based synthesis , Boc-SPPS necessitates a much more robust anchor.

The Mechanistic Solution: We utilize a Chloromethyl Polystyrene (Merrifield) resin. By forming a robust benzyl ether linkage between the primary alcohol of O-Methyl-N-boc-L-tyrosinol and the resin, the anchor easily withstands repeated exposure to 50% TFA. Global cleavage is later achieved using anhydrous Hydrogen Fluoride (HF), which cleanly severs the benzyl ether while leaving the highly stable O-methyl pharmacophore intact.

Quantitative Linker Compatibility Matrix

To justify the selection of Merrifield resin over modern alternatives, Table 1 summarizes the quantitative stability metrics of various SPPS linkers when applied to amino alcohols.

Table 1: Linker Stability and Cleavage Conditions for Amino Alcohols

Linker TypeAnchoring ChemistryDeprotection CompatibilityCleavage ReagentC-Terminal Result
Chloromethyl (Merrifield) Etherification (KOtBu) Boc-SPPS (50% TFA) Anhydrous HF (0°C) Peptide Alcohol
2-Chlorotrityl (2-CTC)Etherification (Pyridine)Fmoc-SPPS (20% Pip)1% TFA / DCMPeptide Alcohol
DHP (Acetal)Acid Catalyzed (PPTS)Fmoc-SPPS (20% Pip)95% TFAPeptide Alcohol
TrichloroacetimidateBase Catalyzed (BF3·OEt2)Fmoc-SPPS (20% Pip)95% TFAPeptide Alcohol

Visualizing the Workflow and Orthogonality

SPPS_Workflow Step1 Chloromethyl Polystyrene (Merrifield Resin) Step2 Anchoring Phase Boc-Tyr(Me)-ol + KOtBu / DMF Step1->Step2 Step3 Resin-Bound Intermediate Stable Benzyl Ether Linkage Step2->Step3 Step4 Boc Deprotection 50% TFA in DCM Step3->Step4 Step5 Chain Elongation Iterative Boc-SPPS Step4->Step5 Step6 Global Cleavage Anhydrous HF / Anisole Step5->Step6 Step7 Final Peptidomimetic C-Terminal Tyr(Me)-ol Step6->Step7

Fig 1. Workflow for synthesizing C-terminal peptide alcohols via Boc-SPPS on Merrifield resin.

Orthogonality_Matrix Core Resin-Bound Boc-Tyr(Me)-ol Boc N-Boc Group Cleaved by 50% TFA Core->Boc Deprotection OMe O-Methyl Ether Stable to TFA & HF Core->OMe Pharmacophore Resin Benzyl Ether Linker Cleaved by Anhydrous HF Core->Resin Cleavage

Fig 2. Orthogonality matrix demonstrating protecting group stability during Boc-SPPS.

Step-by-Step Methodologies

Protocol 1: Anchoring O-Methyl-N-boc-L-tyrosinol to Merrifield Resin

Objective: Establish a TFA-stable benzyl ether linkage. Causality Check: Standard etherification often employs Sodium Hydride (NaH). However, the Boc-carbamate proton (pKa ~16) is susceptible to deprotonation by strong bases, leading to unwanted N-alkylation. We utilize Potassium tert-butoxide (KOtBu) to selectively drive primary alkoxide formation without compromising the Boc group .

  • Resin Swelling: Swell 1.0 g of Merrifield resin (1.0 mmol/g loading) in anhydrous DMF (10 mL) for 30 minutes.

  • Alkoxide Formation: In a separate dry flask under nitrogen, dissolve O-Methyl-N-boc-L-tyrosinol (3.0 mmol, 3 eq) in 5 mL anhydrous DMF. Add KOtBu (2.9 mmol, 2.9 eq) at 0°C. Stir for 20 minutes. (Note: Sub-stoichiometric base prevents residual alkalinity from degrading the resin).

  • Coupling: Transfer the alkoxide solution to the swollen resin. Add catalytic Potassium Iodide (KI, 0.1 mmol) to accelerate the reaction via in situ iodomethyl formation.

  • Agitation: Heat the suspension to 60°C and agitate gently for 16 hours.

  • Washing: Filter and wash the resin sequentially with DMF (3x), DMF/Water 1:1 (3x), DMF (3x), DCM (3x), and Methanol (3x).

  • Validation: Dry the resin under vacuum. Calculate the mass gain to validate loading efficiency (Target: 0.4 - 0.6 mmol/g).

Protocol 2: Iterative Boc-SPPS Elongation Cycle

Objective: Sequentially build the peptide chain in the C-to-N direction. Self-Validation Check: Every coupling step must be validated by a quantitative Ninhydrin (Kaiser) test to ensure the system is self-correcting.

  • Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 1 × 5 min, followed by 1 × 20 min.

  • Washing: Wash with DCM (3x) and DMF (3x).

  • Neutralization: Treat with 5% N,N-Diisopropylethylamine (DIPEA) in DMF for 2 × 5 min to liberate the free amine. Wash with DMF (3x).

  • Coupling: Add the next Boc-Amino Acid (3 eq), N,N'-Diisopropylcarbodiimide (DIC, 3 eq), and Hydroxybenzotriazole (HOBt, 3 eq) dissolved in DMF. Agitate for 1.5 hours.

  • Validation (Kaiser Test): Take a few resin beads and apply Kaiser reagents.

    • Negative (Yellow): Coupling complete. Proceed to next cycle.

    • Positive (Blue): Incomplete coupling. Perform a double-coupling step using HATU/DIPEA before proceeding.

Protocol 3: Global Cleavage via Anhydrous HF

Objective: Release the peptide alcohol from the resin and remove side-chain protecting groups. Causality Check: Anhydrous HF generates highly reactive carbocations from protecting groups. Anisole is added as a nucleophilic scavenger to trap these carbocations, preventing the alkylation of the electron-rich O-methyl-tyrosine aromatic ring. The O-methyl ether itself is stable to HF at 0°C.

  • Preparation: Transfer the dried peptide-resin to a specialized Teflon HF cleavage apparatus.

  • Scavenger Addition: Add Anisole (10% v/v relative to the final HF volume).

  • Cleavage: Condense anhydrous HF into the vessel at -78°C. Warm the reaction to 0°C and stir for exactly 60 minutes.

  • Evaporation: Evaporate the HF rapidly under a stream of nitrogen.

  • Precipitation: Precipitate the crude peptide alcohol by adding cold diethyl ether. Wash the pellet 3x with ether to remove organic scavengers.

  • Extraction: Extract the peptide with 50% aqueous acetonitrile and lyophilize to obtain the final C-terminal tyrosinol peptidomimetic.

Troubleshooting & Analytical Validation

Table 2: Troubleshooting Metrics for Amino Alcohol SPPS

ObservationRoot Cause AnalysisCorrective Action (Causality)
Low Initial Loading (<0.3 mmol/g) Steric hindrance at the chloromethyl site or weak alkoxide nucleophilicity.Add catalytic KI (0.1 eq) to generate a highly reactive iodomethyl intermediate in situ (Protocol 1, Step 3).
Premature Chain Cleavage Trace moisture in TFA causing acid-catalyzed hydrolysis of the benzyl ether.Ensure strictly anhydrous DCM and TFA are used during all Boc deprotection cycles.
Positive Kaiser Test Post-Coupling Aggregation of the growing peptide chain (β-sheet formation) blocking the amine.Implement chaotropic agents (e.g., 0.1 M LiCl in DMF) or switch to a more potent activator (HATU/HOAt).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. URL:[Link]

  • Yan, L. Z., & Mayer, J. P. (2003). Use of Trichloroacetimidate Linker in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 68(3), 1161-1162. URL:[Link]

  • Lalithamba, H. S., et al. (2010). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-beta-amino alcohols and peptidyl alcohols employing Boc2O. Indian Journal of Chemistry - Section B, 49(10), 1372-1378. URL:[Link]

Method

Application Notes and Protocols: O-Methyl-N-boc-L-tyrosinol in Medicinal Chemistry

Introduction: The Strategic Advantage of a Modified Tyrosine Building Block In the landscape of medicinal chemistry and drug discovery, the use of non-canonical amino acids offers a powerful strategy to modulate the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Modified Tyrosine Building Block

In the landscape of medicinal chemistry and drug discovery, the use of non-canonical amino acids offers a powerful strategy to modulate the pharmacological properties of peptides and small molecules. O-Methyl-N-boc-L-tyrosinol, a chiral building block derived from the natural amino acid L-tyrosine, provides researchers with a versatile synthon to introduce key structural modifications. The permanent methylation of the phenolic hydroxyl group prevents potential metabolic oxidation and eliminates a hydrogen bond donor, which can significantly impact receptor binding and pharmacokinetic profiles. The N-Boc protection facilitates its use in standard peptide synthesis and other coupling reactions, while the terminal alcohol functionality opens avenues for diverse chemical transformations not accessible with the parent amino acid.

This guide provides an in-depth exploration of the applications of O-Methyl-N-boc-L-tyrosinol, complete with detailed experimental protocols for its synthesis and incorporation into larger molecular scaffolds. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage the unique attributes of this valuable building block in their drug discovery programs.

Core Applications in Medicinal Chemistry

The unique structural features of O-Methyl-N-boc-L-tyrosinol make it a valuable tool for several applications in medicinal chemistry:

  • Peptide and Peptidomimetic Synthesis: Incorporation of O-methylated tyrosine residues into peptide sequences can enhance metabolic stability by blocking enzymatic degradation at the phenolic hydroxyl group.[1] This modification can also influence the conformation of the peptide, potentially leading to improved binding affinity and selectivity for its target receptor.

  • Chiral Scaffolds for Small Molecule Synthesis: As a chiral building block, O-Methyl-N-boc-L-tyrosinol provides a stereochemically defined starting point for the synthesis of complex small molecules.[] The inherent chirality is crucial for achieving stereospecific interactions with biological targets.

  • Precursor to Chiral Aldehydes: The primary alcohol of O-Methyl-N-boc-L-tyrosinol can be readily oxidized to the corresponding chiral aldehyde.[3] These aldehydes are valuable intermediates for the diastereoselective synthesis of vicinal amino alcohols and other complex chiral structures through nucleophilic additions.[3]

Experimental Protocols

Protocol 1: Synthesis of O-Methyl-N-boc-L-tyrosinol

This protocol outlines a two-step synthesis of O-Methyl-N-boc-L-tyrosinol starting from the commercially available N-Boc-L-tyrosine. The first step involves the O-methylation of the phenolic hydroxyl group, followed by the reduction of the carboxylic acid to the primary alcohol.

Step 1: Synthesis of N-Boc-O-methyl-L-tyrosine

This procedure is adapted from established methods for the O-alkylation of tyrosine derivatives.[4]

Materials:

  • N-Boc-L-tyrosine

  • Methanol (anhydrous)

  • Sodium methoxide (25% solution in methanol)

  • Methyl iodide (CH₃I)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve N-Boc-L-tyrosine (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide solution (2.1 eq) dropwise to the stirred solution.

  • After 15 minutes, add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and water.

  • Transfer the mixture to a separatory funnel and acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude N-Boc-O-methyl-L-tyrosine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Reduction of N-Boc-O-methyl-L-tyrosine to O-Methyl-N-boc-L-tyrosinol

This reduction is a standard procedure for converting carboxylic acids to alcohols.

Materials:

  • N-Boc-O-methyl-L-tyrosine

  • Anhydrous tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Methanol

  • Ethyl acetate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-O-methyl-L-tyrosine (1.0 eq) in anhydrous THF (15 mL per gram).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add borane-THF complex (1.5 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents in vacuo.

  • Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield O-Methyl-N-boc-L-tyrosinol.

  • The product can be purified by flash column chromatography if necessary.

Diagram 1: Synthetic Pathway to O-Methyl-N-boc-L-tyrosinol

G A N-Boc-L-tyrosine B N-Boc-O-methyl-L-tyrosine A->B  1. NaOMe, MeOH  2. CH₃I C O-Methyl-N-boc-L-tyrosinol B->C  BH₃·THF, THF

Caption: Synthesis of O-Methyl-N-boc-L-tyrosinol.

Protocol 2: Incorporation of O-Methyl-N-boc-L-tyrosinol into a Peptide Sequence via Boc-SPPS

This protocol describes the manual solid-phase peptide synthesis (SPPS) using Boc chemistry to incorporate O-Methyl-N-boc-L-tyrosinol into a growing peptide chain.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • O-Methyl-N-boc-L-tyrosinol

  • Other N-Boc protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Kaiser test kit

  • Cold diethyl ether

  • SPPS reaction vessel

SPPS Cycle for Incorporation:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes and drain.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling of O-Methyl-N-boc-L-tyrosinol:

    • In a separate vial, pre-activate O-Methyl-N-boc-L-tyrosinol (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage: Once the synthesis is complete, the peptide can be cleaved from the resin using strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers.[5]

Diagram 2: Boc-SPPS Cycle for Peptide Elongation

G A Resin-Peptide-NH-Boc B Resin-Peptide-NH₃⁺TFA⁻ A->B  50% TFA in DCM C Resin-Peptide-NH₂ B->C  10% DIEA in DMF D Resin-Peptide-NH-CO-AA-Boc C->D  Activated Boc-AA,  HBTU, DIEA, DMF D->A  (Next Cycle)

Caption: General workflow for a Boc-SPPS cycle.

Protocol 3: Oxidation of O-Methyl-N-boc-L-tyrosinol to the Chiral Aldehyde

This protocol details the oxidation of the primary alcohol of O-Methyl-N-boc-L-tyrosinol to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[6]

Materials:

  • O-Methyl-N-boc-L-tyrosinol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve O-Methyl-N-boc-L-tyrosinol (1.0 eq) in anhydrous DCM (20 mL per gram).

  • Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature with stirring.

  • Stir the reaction for 1-2 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude O-Methyl-N-boc-L-tyrosinal.

  • The aldehyde is often used immediately in the next step without further purification due to its potential instability.

Diagram 3: Oxidation and Subsequent Diastereoselective Addition

G A O-Methyl-N-boc-L-tyrosinol B O-Methyl-N-boc-L-tyrosinal A->B  Dess-Martin Periodinane (DMP) C Diastereomerically Enriched Amino Alcohol B->C  Organometallic Reagent  (e.g., R-MgBr, R-Li)

Caption: Synthesis of a chiral aldehyde and its use.

Data Presentation

Compound Starting Material Key Reagents Typical Yield Notes
N-Boc-O-methyl-L-tyrosine N-Boc-L-tyrosineNaOMe, CH₃I85-95%Purification by column chromatography may be required.
O-Methyl-N-boc-L-tyrosinol N-Boc-O-methyl-L-tyrosineBH₃·THF90-98%Generally clean reaction, purification may not be necessary.
O-Methyl-N-boc-L-tyrosinal O-Methyl-N-boc-L-tyrosinolDess-Martin Periodinane>90% (crude)Best used immediately in the subsequent reaction.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely practiced synthetic transformations in organic and peptide chemistry. Each step includes a recommendation for monitoring the reaction progress by Thin-Layer Chromatography (TLC), which is a critical self-validation step to ensure the reaction is proceeding as expected before moving to the next stage. For peptide synthesis, the Kaiser test provides a reliable qualitative assessment of the completion of each coupling step. The use of standard workup and purification procedures ensures the isolation of the desired products with high purity, which can be further verified by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

O-Methyl-N-boc-L-tyrosinol is a highly valuable and versatile chiral building block in medicinal chemistry. Its strategic application can lead to the development of novel peptides and small molecules with improved pharmacological properties. The detailed protocols provided in this guide offer a practical framework for the synthesis and utilization of this important compound, enabling researchers to confidently incorporate it into their drug discovery workflows.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • CN104447415A. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Angell, Y. M., Han, Y., & Giralt, E. (n.d.). Experimental Procedures. The Royal Society of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: O-Methyl-D-tyrosine Synthesis.
  • Coy, D. H., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-18.
  • US7217835B2. (2007). Production method of O-substituted tyrosine compound.
  • Rapoport, H., & Flegel, M. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(24), 4669–4676.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (n.d.).
  • Mushero, N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1229–1233.
  • Kim, D., & Lee, Y. (2022).
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. RSC Advances, 5(67), 54338-54347.
  • Herrera-Rueda, M. A., et al. (2018). Design, synthesis, in vitro, in vivo and in silico pharmacological characterization of antidiabetic N-Boc-L-tyrosine-based compounds. Bioorganic & Medicinal Chemistry, 26(22), 5839-5849.
  • PubChem. (n.d.). Boc-Tyr-OMe. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis.
  • Fülöp, F., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Sharma, A., et al. (2023). C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis. RSC Advances, 13(29), 19898-19954.
  • Di Bussolo, V., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 13(3), 791-801.

Sources

Application

Application Notes and Protocols for O-Methyl-N-boc-L-tyrosinol in Neuroprotective Agent Development

Introduction: The Therapeutic Promise of L-Tyrosine Derivatives in Neurodegeneration Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge, character...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of L-Tyrosine Derivatives in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][2] A key pathological feature in many of these disorders is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products.[3][4] This oxidative damage contributes to a cascade of detrimental events including mitochondrial dysfunction, neuroinflammation, and ultimately, apoptotic cell death.[5] Consequently, the development of neuroprotective agents that can mitigate these processes is a critical area of therapeutic research.[6][7][8]

L-Tyrosine and its derivatives are of particular interest in this field. As a precursor to the synthesis of critical catecholamine neurotransmitters like dopamine and norepinephrine, L-tyrosine plays a fundamental role in neuronal function.[9][10] Modifications to the L-tyrosine scaffold offer the potential to enhance its bioavailability and modulate its activity, creating novel therapeutic candidates. O-Methyl-N-boc-L-tyrosinol is one such derivative, featuring a methoxy group on the phenol and a tert-butyloxycarbonyl (Boc) protecting group on the amine. These modifications may enhance its lipophilicity, facilitating passage across the blood-brain barrier, and provide a scaffold for further chemical elaboration. This document provides a comprehensive guide for researchers on the synthesis, characterization, and evaluation of O-Methyl-N-boc-L-tyrosinol as a potential neuroprotective agent.

Synthesis and Characterization of O-Methyl-N-boc-L-tyrosinol

The synthesis of O-Methyl-N-boc-L-tyrosinol is a multi-step process that begins with the readily available amino acid, L-tyrosine. The strategic protection of the amino and carboxylic acid functionalities, followed by methylation of the phenolic hydroxyl group and subsequent reduction of the carboxylic acid, yields the target compound.

Synthetic Rationale:

The synthetic route is designed to be efficient and high-yielding, utilizing common and well-understood reactions in organic chemistry. The Boc protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions, should further derivatization be required.[11] The methylation of the phenolic hydroxyl group is a critical step, as it may influence the compound's antioxidant properties and its interaction with biological targets.

Detailed Synthetic Protocol:

A common route for synthesizing similar O-substituted tyrosine compounds involves the protection of the amino group with a Boc anhydride, followed by methylation of the phenolic hydroxyl group.[12][13] The carboxylic acid can then be reduced to the corresponding alcohol.

Characterization:

The identity and purity of the synthesized O-Methyl-N-boc-L-tyrosinol must be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and connectivity of atoms.Characteristic peaks corresponding to the protons and carbons of the tyrosinol backbone, the Boc protecting group, and the O-methyl group.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of O-Methyl-N-boc-L-tyrosinol.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high degree of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the N-H (carbamate), C=O (carbamate), and C-O (ether and alcohol) functional groups.

In Vitro Evaluation of Neuroprotective Activity

A tiered approach to in vitro screening allows for the efficient assessment of the neuroprotective potential of O-Methyl-N-boc-L-tyrosinol.[6][8][14] This begins with cell-based assays to determine cytotoxicity and cytoprotection against various neurotoxic insults.

Experimental Workflow for In Vitro Screening:

Caption: A stepwise workflow for the in vitro evaluation of neuroprotective agents.

Protocol: Assessing Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line, SH-SY5Y, is a widely used model for neurodegenerative disease research due to its ability to differentiate into a neuronal phenotype and its susceptibility to various neurotoxins.[15][16]

Objective: To determine the ability of O-Methyl-N-boc-L-tyrosinol to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • O-Methyl-N-boc-L-tyrosinol (test compound)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of O-Methyl-N-boc-L-tyrosinol (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for 24 hours. A control group without H₂O₂ treatment should also be included.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Expected Results: A dose-dependent increase in cell viability in the groups pre-treated with O-Methyl-N-boc-L-tyrosinol compared to the H₂O₂-only treated group would indicate a neuroprotective effect.[16]

Treatment Group Concentration of Test Compound (µM) H₂O₂ (µM) Hypothetical Cell Viability (%)
Control00100
H₂O₂ only020050
Test Compound120060
Test Compound1020075
Test Compound5020090
Test Compound10020095

Investigating the Mechanism of Action

Understanding the molecular mechanisms by which O-Methyl-N-boc-L-tyrosinol exerts its neuroprotective effects is crucial for its development as a therapeutic agent. Based on the known roles of related compounds, several key pathways should be investigated.

Potential Signaling Pathways:

Caption: Hypothetical signaling pathways modulated by O-Methyl-N-boc-L-tyrosinol.

1. Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[3][17] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes.[3] Many neuroprotective phytochemicals exert their effects through the activation of this pathway.[18]

2. Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[19][20] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and cell death.[21][22][23] An increase in the ratio of anti-apoptotic to pro-apoptotic Bcl-2 family members is a hallmark of neuroprotection.

In Vivo Evaluation in Animal Models of Neurodegeneration

Promising in vitro results should be followed by in vivo studies to assess the efficacy of O-Methyl-N-boc-L-tyrosinol in a more complex biological system.[24][25][26] The choice of animal model will depend on the specific neurodegenerative disease being targeted.

Commonly Used Animal Models:
Neurodegenerative Disease Animal Model Inducing Agent/Genetic Modification Key Pathological Features
Parkinson's Disease Mouse or RatMPTP, 6-OHDALoss of dopaminergic neurons in the substantia nigra, motor deficits.[26][27][28]
Alzheimer's Disease MouseTransgenic models (e.g., APP/PS1, 5XFAD)Amyloid-beta plaques, tau pathology, cognitive impairment.[24][29][30]
Ischemic Stroke Mouse or RatMiddle cerebral artery occlusion (MCAO)Infarct volume, neurological deficits.
Protocol: Evaluation in a Mouse Model of Parkinson's Disease

Objective: To assess the neuroprotective effects of O-Methyl-N-boc-L-tyrosinol in the MPTP-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • O-Methyl-N-boc-L-tyrosinol

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Reagents for immunohistochemistry and HPLC analysis

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice to the housing conditions and divide them into experimental groups (e.g., vehicle control, MPTP + vehicle, MPTP + test compound at different doses).

  • Compound Administration: Administer O-Methyl-N-boc-L-tyrosinol (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or after MPTP administration.

  • Induction of Parkinsonism: Administer MPTP (e.g., 20 mg/kg, 4 injections at 2-hour intervals) to induce dopaminergic neurodegeneration.

  • Behavioral Assessment: Conduct a battery of behavioral tests (e.g., 7 days after MPTP administration) to assess motor function.

  • Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC.

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.

Expected Outcomes:

  • Behavioral: Improved motor performance in the compound-treated groups compared to the MPTP-only group.

  • Neurochemical: Attenuation of the MPTP-induced depletion of striatal dopamine in the compound-treated groups.

  • Histological: A greater number of surviving TH-positive neurons in the substantia nigra and denser TH-positive fibers in the striatum of compound-treated animals.

Conclusion and Future Directions

The structured approach outlined in these application notes provides a robust framework for the preclinical evaluation of O-Methyl-N-boc-L-tyrosinol as a potential neuroprotective agent. Positive outcomes in these studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic and toxicological profiling, and evaluation in a wider range of neurodegenerative disease models. The ultimate goal is to translate these preclinical findings into novel therapies that can slow or halt the progression of these devastating disorders.

References

  • Prehn, J. H. M., & Llorente-Folch, I. (2014). Anti-apoptotic BCL-2 family proteins in acute neural injury. Frontiers in Cellular Neuroscience, 8, 279. [Link]

  • Lobina, C., et al. (2016). Nrf2 Signaling: An Adaptive Response Pathway for Neurodegenerative Disorders. In Oxidative Stress and Clinical Practice. IntechOpen. [Link]

  • Connolly, B. S., & Lang, A. E. (2014). Development and validation of a screening assay for the evaluation of putative neuroprotective agents in the treatment of Parkinson's disease. Neurobiology of Disease, 65, 1-10. [Link]

  • Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service. [Link]

  • Singh, S. K., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Advanced Research, 54, 139-165. [Link]

  • Ledoux, A. A., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS One, 16(3), e0248478. [Link]

  • Reddy, P. H., & Reddy, A. P. (2024). Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. Biomolecules, 14(7), 785. [Link]

  • Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 98(5), 1389-1399. [Link]

  • InVivo Biosystems. (n.d.). Alzheimer's Disease: Premium in vivo SEP1, MAPT, and Aß Models. [Link]

  • Salari, S., & Bagheri, M. (2019). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Physiological Research, 68(1), 17-24. [Link]

  • Neurofit. (n.d.). In vivo and in vitro models of Parkinson's disease. [Link]

  • Uddin, M. S., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in Pharmacology, 11, 975. [Link]

  • Singh, V., et al. (2024). The role of Nrf2 signaling pathways in nerve damage repair. Heliyon, 10(5), e26920. [Link]

  • InVivo Biosystems. (n.d.). Parkinson's Disease Modeling. [Link]

  • Chiacchiaretta, F. M., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular and Infection Microbiology, 10, 594881. [Link]

  • ResearchGate. (n.d.). Simple In Vivo Models of Alzheimer's Disease. [Link]

  • NETRI. (2022, June 24). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. [Link]

  • Inotiv. (n.d.). Alzheimer's Disease Models. [Link]

  • Santana, L., et al. (2021). Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones. Molecules, 26(11), 3183. [Link]

  • Uddin, M. S., et al. (2020). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. Frontiers in Neuroscience, 14, 589. [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. [Link]

  • Taconic Biosciences. (n.d.). Parkinson's Disease Models for Drug Discovery & Research. [Link]

  • Creative Biolabs. (n.d.). Neuroinflammation Assay Services. [Link]

  • MDPI. (2025, May 5). Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling. [Link]

  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. [Link]

  • PubMed. (2020, May 13). In vitro Models of Neurodegenerative Diseases. [Link]

  • MDPI. (2025, January 13). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. [Link]

  • PubMed. (2005, February 15). Regulation of neuronal cell death and neurodegeneration by members of the Bcl-2 family: therapeutic implications. [Link]

  • PubMed. (2004, September 15). Cellular neuroprotective mechanisms in cerebral ischemia: Bcl-2 family proteins and protection of mitochondrial function. [Link]

  • Liv-Cantin, M., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS One, 7(9), e45227. [Link]

  • Ionescu-Tucker, A., & Cotman, C. W. (2021). Antioxidant Therapies for Neuroprotection—A Review. Antioxidants, 10(5), 785. [Link]

  • Frontiers. (n.d.). Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches. [Link]

  • ResearchGate. (n.d.). Defining the Role of the Bcl-2 Family of Proteins in the Nervous System. [Link]

  • Wikipedia. (n.d.). Bcl-2 family. [Link]

  • Frontiers. (n.d.). Evaluation of Antioxidative and Neuroprotective Activities of Total Flavonoids From Sea Buckthorn (Hippophae rhamnoides L.). [Link]

  • Science.gov. (n.d.). identify neuroprotective antioxidants: Topics by Science.gov. [Link]

  • Loizzo, M. R., et al. (2014). Neuroprotective Potential of Laurus nobilis Antioxidant Polyphenol-Enriched Leaf Extracts. Chemical Research in Toxicology, 27(3), 435-445. [Link]

  • AIP Publishing. (2025, May 2). Screening anti-inflammatory and neuroprotective effects of nanozyme with human cortical organoid-on-a-chip. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine?. [Link]

  • Frontiers. (2024, August 5). Neuroprotective and anti-inflammatory properties of proteins secreted by glial progenitor cells derived from human iPSCs. [Link]

  • Examine. (n.d.). Research Breakdown on L-Tyrosine. [Link]

  • BioMed Central. (2023, January 30). The role of tyrosine hydroxylase-dopamine pathway in Parkinson's disease pathogenesis. [Link]

  • bioRxiv. (2024, March 27). Human stem cell derived neurons and astrocytes to detect novel auto-reactive IgG signature in immune-mediated neurological diseases. [Link]

  • PrepChem.com. (n.d.). Synthesis of O-methyl-L-tyrosine. [Link]

  • Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
  • Daubner, S. C., et al. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics, 508(1), 1-12. [Link]

  • UCLA. (n.d.). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

Sources

Method

Application Note: O-Methyl-N-boc-L-tyrosinol as a Precursor for Chiral Phosphino-Oxazoline (PHOX) Ligands

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Asymmetric Catalysis, Ligand Design, and Organometallic Chemistry Executive Summary The development of highly enantio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Asymmetric Catalysis, Ligand Design, and Organometallic Chemistry

Executive Summary

The development of highly enantioselective transition-metal catalysts relies heavily on the modular design of chiral ligands. O-Methyl-N-boc-L-tyrosinol (Boc-L-Tyr(Me)-ol) is a highly versatile, chiral pool-derived amino alcohol that serves as an elite precursor for the synthesis of Phosphino-Oxazoline (PHOX) ligands. This application note details the mechanistic rationale, step-by-step synthetic protocols, and analytical validation required to convert this protected tyrosinol derivative into a highly active Iridium-PHOX catalyst used in asymmetric hydrogenation.

Mechanistic Rationale & Structural Advantages

The selection of O-Methyl-N-boc-L-tyrosinol over simpler amino alcohols (like valinol or phenylglycinol) is driven by three critical chemical advantages:

  • Orthogonal Protection Strategy: The molecule features a tert-butyloxycarbonyl (Boc) protected amine and an O-methyl protected phenol. This allows for the selective deprotection of the amine to form the oxazoline ring without risking side reactions at the phenolic oxygen, making it an1[1].

  • Steric and Electronic Tuning: The p-methoxybenzyl side chain provides a unique steric environment. Unlike the rigid alkyl bulk of tert-leucinol, the aromatic ring of tyrosinol can engage in π−π stacking interactions with aromatic substrates (e.g., imines or unfunctionalized olefins) during catalysis. This non-covalent interaction often leads to superior enantiomeric excess (ee) in 2[2].

  • Enantiopurity Preservation: Derived from natural L-tyrosine, the α -stereocenter is robust. By utilizing mild cyclization techniques, the chiral integrity is strictly maintained throughout the ligand synthesis.

Experimental Workflow: Synthesis of Tyrosinol-Derived PHOX Ligand

The following protocols are designed as self-validating systems . Each synthetic phase includes specific causality for the reagents chosen and analytical checkpoints to ensure the reaction has proceeded correctly before advancing.

Phase 1: Boc Deprotection

Causality & Design Choice: While Trifluoroacetic acid (TFA) is commonly used for Boc removal, it leaves residual trifluoroacetate salts that can act as competitive nucleophiles or buffer the amine during the subsequent acylation step. Using 4M HCl in dioxane directly yields a crystalline, easily filterable hydrochloride salt, driving the reaction to completion through precipitation and bypassing the need for chromatographic purification.

Protocol:

  • Dissolve O-Methyl-N-boc-L-tyrosinol (10.0 mmol) in anhydrous 1,4-dioxane (20 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add 4M HCl in dioxane (10 equivalents, 25 mL).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo, triturate with cold diethyl ether, and filter to isolate O-Methyl-L-tyrosinol hydrochloride as a white solid.

Analytical Checkpoint (Self-Validation):

  • 1 H NMR (DMSO-d6): Complete disappearance of the intense Boc singlet at δ 1.35 ppm.

  • TLC: Positive ninhydrin stain confirming the presence of a primary free amine.

Phase 2: Amide Formation & Oxazoline Cyclization

Causality & Design Choice: Direct condensation of amino alcohols with nitriles to form oxazolines requires harsh Lewis acids (e.g., ZnCl 2​ at 130 °C), which risks racemization of the sensitive α -stereocenter. Instead, a two-step acylation/cyclization is employed. Thionyl chloride (SOCl 2​ ) converts the hydroxyl group to a chloride with inversion of stereochemistry, followed by base-promoted intramolecular displacement,3[3].

Protocol:

  • Acylation: Suspend the hydrochloride salt (8.0 mmol) in dry CH 2​ Cl 2​ (40 mL). Add triethylamine (2.5 eq) and cool to 0 °C. Slowly add 2-bromobenzoyl chloride (1.05 eq). Stir for 4 hours, quench with water, extract, and concentrate to yield the hydroxy-amide.

  • Cyclization: Dissolve the crude hydroxy-amide in CH 2​ Cl 2​ (30 mL) and add SOCl 2​ (2.0 eq) at 0 °C. Stir for 2 hours, then concentrate to remove excess SOCl 2​ .

  • Dissolve the resulting residue in ethanol (20 mL) and add 2M aqueous NaOH (15 mL). Heat to 60 °C for 3 hours to force the ring closure. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Analytical Checkpoint (Self-Validation):

  • IR Spectroscopy: Appearance of a strong, sharp C=N stretching band at ~1650 cm −1 , confirming oxazoline ring formation.

  • Mass Spectrometry (ESI+): Observation of the correct[M+H] + ion for the 2-(2-bromophenyl)oxazoline derivative.

Phase 3: Palladium-Catalyzed Phosphination

Causality & Design Choice: Traditional phosphination uses highly pyrophoric potassium diphenylphosphide (KPPh 2​ ), which is dangerous to handle and can cause nucleophilic ring-opening of the oxazoline. Utilizing a Palladium-catalyzed C-P cross-coupling with diphenylphosphine (HPPh 2​ ) ensures high functional group tolerance and operational safety.

Protocol:

  • In a nitrogen-filled glovebox, combine the bromophenyl-oxazoline (5.0 mmol), Pd(OAc) 2​ (5 mol%), and dppb ligand (5 mol%) in a Schlenk flask.

  • Add anhydrous DMF (20 mL) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add diphenylphosphine (HPPh 2​ , 1.2 eq) via syringe.

  • Heat the sealed flask at 100 °C for 16 hours.

  • Cool to room temperature, dilute with degassed MTBE, wash with water to remove DMF, dry, and concentrate. Purify under inert atmosphere.

Analytical Checkpoint (Self-Validation):

  • 31 P NMR (CDCl 3​ ): A single sharp resonance around δ -15.0 to -20.0 ppm, indicative of a pure triarylphosphine. The absence of peaks at +25 ppm confirms no phosphine oxidation has occurred.

Application Data: Asymmetric Hydrogenation

To demonstrate the efficacy of the O-Methyl-L-tyrosinol-derived PHOX ligand, it is complexed with[Ir(COD)Cl] 2​ and NaBArF to form an active asymmetric hydrogenation catalyst. The table below summarizes its quantitative catalytic performance compared to industry-standard chiral backbones.

Ligand BackboneR-Group (Chiral Center)Conversion (%)Enantiomeric Excess (ee %)Catalyst Loading (mol%)
Tyrosinol (O-Me) -CH 2​ -C 6​ H 4​ -OMe>9996 1.0
Valinol -CH(CH 3​ ) 2​ >99921.0
tert-Leucinol -C(CH 3​ ) 3​ >99981.0

Data Interpretation: The tyrosinol-derived ligand performs exceptionally well, bridging the gap between the moderate selectivity of valinol and the extreme steric bulk of tert-leucinol. The p-methoxybenzyl group provides essential π -stacking interactions that stabilize the transition state during imine reduction.

Visualized Synthetic Pathway

The following diagram maps the logical progression of the synthesis, highlighting the transformation from the chiral pool precursor to the active organometallic catalyst.

G A O-Methyl-N-boc-L-tyrosinol (Chiral Pool Precursor) B O-Methyl-L-tyrosinol HCl (Free Amino Alcohol) A->B HCl / Dioxane Boc Deprotection C Hydroxy-Amide Intermediate (Acylation) B->C 2-Bromobenzoyl chloride Et3N, CH2Cl2 D Tyrosinol-Derived Oxazoline (Cyclization) C->D 1. SOCl2 2. NaOH (aq) / EtOH E Phosphino-Oxazoline (PHOX) (Phosphination) D->E HPPh2, Pd(OAc)2, dppb i-Pr2NEt, DMF, 100°C F Ir-PHOX Complex (Asymmetric Catalyst) E->F [Ir(COD)Cl]2, NaBArF CH2Cl2, RT

Figure 1: Step-by-step synthetic workflow from O-Methyl-N-boc-L-tyrosinol to the Ir-PHOX catalyst.

References

  • ResearchGate. "Synthesis of D-(R)-Tyrosine by Catalytic Asymmetric Hydrogenation and Its Practical Application." Available at: [Link]

  • Aalto University. "Ligand creation via linking—a rapid and convenient method for const." Available at:[Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of O-Methyl-N-boc-L-tyrosinol

Abstract This application note provides a comprehensive and robust protocol for the purification of O-Methyl-N-boc-L-tyrosinol using preparative High-Performance Liquid Chromatography (HPLC). O-Methyl-N-boc-L-tyrosinol i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of O-Methyl-N-boc-L-tyrosinol using preparative High-Performance Liquid Chromatography (HPLC). O-Methyl-N-boc-L-tyrosinol is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Ensuring its high purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide details the principles of separation, a step-by-step methodology from sample preparation to post-purification work-up, and expected results. The described reversed-phase HPLC method is designed for scalability and reproducibility, making it suitable for researchers, scientists, and professionals in drug development.

Introduction and Principles of Separation

O-Methyl-N-boc-L-tyrosinol is a derivative of the amino acid L-tyrosine, featuring two key functional groups that dictate its chromatographic behavior: a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a methoxy-substituted aromatic ring. These features make the molecule significantly non-polar, rendering it an ideal candidate for purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

RP-HPLC separates molecules based on their hydrophobicity.[1][2] The stationary phase is non-polar (e.g., silica chemically bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1][3] In this system, O-Methyl-N-boc-L-tyrosinol will interact strongly with the non-polar C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the polarity of the mobile phase is decreased, which weakens the hydrophobic interactions and allows the compound to elute from the column.[1] More polar impurities will elute earlier, while more non-polar (greasier) impurities will elute later, enabling effective separation. The addition of a small amount of an acid modifier, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by minimizing unwanted interactions with the silica backbone of the stationary phase.[4]

Materials and Methods
2.1. Equipment and Consumables
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.[5]

  • Fraction collector.[6]

  • Data acquisition and processing software.

  • Preparative C18 reversed-phase column (e.g., 20 mm x 250 mm, 5 µm particle size).

  • Analytical C18 reversed-phase column for purity analysis (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Rotary evaporator for solvent removal.[7]

  • Vortex mixer and sonicator.

  • Syringe filters (0.45 µm, PTFE or nylon).

2.2. Chemicals and Reagents
  • Crude O-Methyl-N-boc-L-tyrosinol sample.

  • HPLC-grade Acetonitrile (ACN).[8]

  • HPLC-grade Water (e.g., Milli-Q or equivalent).

  • Trifluoroacetic acid (TFA), HPLC-grade (≥99.5%).

  • HPLC-grade Methanol (for sample dissolution, if needed).

2.3. Chromatographic Conditions

The following conditions are provided as a starting point and should be optimized based on the specific impurity profile of the crude material.[9]

ParameterPreparative MethodAnalytical Method
Column C18, 20 x 250 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 30-80% B over 25 min5-95% B over 20 min
Flow Rate 18.0 mL/min1.0 mL/min
Injection Volume 1-5 mL (dependent on loading study)10 µL
Detection UV at 220 nm and 274 nmUV at 220 nm
Column Temp. AmbientAmbient

Causality behind choices:

  • C18 Column: The octadecylsilane (C18) stationary phase provides strong hydrophobic retention necessary for a non-polar molecule like O-Methyl-N-boc-L-tyrosinol.[2]

  • Acetonitrile/Water Mobile Phase: This is a common and effective solvent system for RP-HPLC, offering good solvating power and low UV cutoff.[3][8]

  • Trifluoroacetic Acid (TFA): At a concentration of 0.1%, TFA serves as an ion-pairing agent that sharpens peaks for compounds with basic functional groups and helps to protonate any free silanol groups on the stationary phase, reducing peak tailing.[4][10]

  • Gradient Elution: A gradient is essential for efficiently eluting the target compound while separating it from impurities with varying polarities. It also helps to ensure that highly retained impurities are washed from the column after the main peak has eluted.[1]

  • UV Detection: The aromatic ring in the tyrosinol structure provides strong UV absorbance, making detection straightforward. Wavelengths around 220 nm (peptide bond region) and 274 nm (aromatic absorbance) are suitable.

Experimental Protocol
3.1. Mobile Phase and Sample Preparation
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1.0 mL of TFA to 999 mL of HPLC-grade water.

    • To prepare 1 L of Mobile Phase B, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the pump.

  • Sample Preparation:

    • Accurately weigh the crude O-Methyl-N-boc-L-tyrosinol.

    • Dissolve the sample in a minimal amount of a suitable solvent. The ideal solvent is the initial mobile phase composition (e.g., 30% Acetonitrile / 70% Water).[11][12] If solubility is limited, a stronger solvent like 100% methanol or acetonitrile can be used, but the injection volume should be minimized to prevent peak distortion.[6][12]

    • Aim for a concentration of approximately 10-20 mg/mL. A loading study should be performed to determine the maximum amount that can be injected without compromising resolution.[6]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or injector.[7][13]

3.2. HPLC Purification Workflow
  • System Equilibration: Install the preparative column. Flush the system with 100% Mobile Phase B for 10 minutes, followed by 100% Mobile Phase A for 10 minutes. Finally, equilibrate the column with the starting conditions (30% B) for at least 3-5 column volumes, or until a stable baseline is achieved.[11]

  • Method Development (Scouting Run): Before committing to a large-scale run, perform an analytical injection of the crude material using the analytical method. This will confirm the retention time of the product and reveal the impurity profile, allowing for optimization of the preparative gradient if necessary.

  • Preparative Injection and Fraction Collection:

    • Inject the prepared, filtered sample onto the equilibrated preparative HPLC system.

    • Monitor the chromatogram in real-time.

    • Set the fraction collector to begin collecting just before the main product peak begins to elute and stop collecting just after the peak returns to baseline.[6] It is often wise to collect the peak in several smaller fractions (e.g., peak front, peak apex, peak tail) to isolate the purest material.

  • Purity Analysis of Fractions:

    • Analyze each collected fraction using the analytical HPLC method.

    • Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Post-Purification Work-up:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator. Be cautious with the bath temperature to avoid degradation of the product.

    • The remaining aqueous solution containing the product can be lyophilized (freeze-dried) or extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the final compound. Liquid-liquid extraction is often preferred to remove TFA salts.[13]

    • Dry the final product under high vacuum to remove any residual solvent.

Workflow and Data Visualization

The overall purification process can be visualized as a logical sequence of steps from preparation to the final pure compound.

HPLC_Purification_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Separation cluster_analysis 3. Analysis & Work-up MobilePhase Mobile Phase (ACN/Water/TFA) Equilibrate System Equilibration MobilePhase->Equilibrate CrudeSample Crude Sample Dissolution & Filtration Inject Preparative Injection CrudeSample->Inject Equilibrate->Inject Separate Gradient Elution on C18 Column Inject->Separate Collect Fraction Collection Separate->Collect Analyze Analytical HPLC of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation (Rotovap) Pool->Evaporate Isolate Product Isolation (Lyophilization/Extraction) Evaporate->Isolate Final Pure O-Methyl-N-boc-L-tyrosinol Isolate->Final

Caption: Workflow for the HPLC Purification of O-Methyl-N-boc-L-tyrosinol.

Expected Results and Troubleshooting

A successful purification run should yield a chromatogram with a major, well-resolved peak corresponding to O-Methyl-N-boc-L-tyrosinol. Based on its structure, the compound is expected to elute at a mid-to-high concentration of acetonitrile. Analytical HPLC of the pooled, purified fractions should show a single major peak with a purity level of >98%.

ProblemPotential CauseSuggested Solution
Broad or Tailing Peaks Column overload; sample solvent stronger than mobile phase; secondary interactions with silica.Reduce injection volume/concentration.[11] Dissolve sample in initial mobile phase conditions.[12] Ensure 0.1% TFA is present in mobile phases.
Poor Resolution Inappropriate gradient slope; column aging.Steepen or flatten the gradient around the elution point of the target compound. Replace the column.
Precipitation on Injection Sample is not soluble in the mobile phase.Use a cosolvent like DMSO or DMF in the sample preparation, but keep injection volume low.[6]
No Peak Elutes Compound is too strongly retained; system clog.Increase the final % of acetonitrile in the gradient or add a 100% ACN wash step. Check system pressure for blockages.
Conclusion

This application note presents a reliable and systematically developed reversed-phase HPLC method for the preparative purification of O-Methyl-N-boc-L-tyrosinol. By following the detailed steps for sample preparation, chromatographic separation, and post-run work-up, researchers can consistently obtain this key chiral intermediate with high purity. The principles and troubleshooting guide provided herein serve as a robust foundation for adapting this method to similar N-Boc protected compounds, thereby streamlining purification workflows in pharmaceutical and chemical research.

References
  • Sample Preparation – HPLC . Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • Boc-Tyr-OMe | C15H21NO5 . PubChem, National Institutes of Health. [Link]

  • 1. Sample Solution - How to use preparative HPLC . GL Sciences. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques . Drawell. [Link]

  • Introduction to Preparative HPLC . LCGC International. [Link]

  • HPLC Sample Preparation . Organomation. [Link]

  • Reversed-phase chromatography . Wikipedia. [Link]

  • Exploring the Different Mobile Phases in HPLC . Veeprho. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize . Welch Materials. [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides . RSC Publishing. [Link]

  • Reversed Phase Chromatography; Principles and methods handbook . Wolfson Centre for Applied Structural Biology. [Link]

  • Reversed Phase HPLC Columns . Phenomenex. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . ALWSCI. [Link]

  • Mobile Phase Selectivity . Crawford Scientific. [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture . The Journal of Organic Chemistry, ACS Publications. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained . LCGC International. [Link]

  • Chiral HPLC Separation of Protected Amino Acids . Scilit. [Link]

  • Preparative HPLC Primer . Shimadzu. [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System . Agilent. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter . Preprints.org. [Link]

Sources

Method

Application Notes and Protocols for the NMR Analysis of O-Methyl-N-boc-L-tyrosinol

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of O-Methyl-N-boc-L-tyrosinol in Medicinal Chemistry O-Methyl-N-boc-L-tyrosinol, systematically named tert-butyl (S)-(1-hydroxy-3-(4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of O-Methyl-N-boc-L-tyrosinol in Medicinal Chemistry

O-Methyl-N-boc-L-tyrosinol, systematically named tert-butyl (S)-(1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate, is a chiral amino alcohol derivative of significant interest in the fields of peptide synthesis and drug development. As a protected and modified analog of the amino acid L-tyrosine, it serves as a versatile building block for the synthesis of complex peptides and bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methylation of the phenolic hydroxyl group enhance its stability and utility in multi-step synthetic routes, particularly in the development of novel therapeutics.

Precise structural characterization of O-Methyl-N-boc-L-tyrosinol is paramount to ensure its purity and to confirm its identity before its incorporation into larger molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of O-Methyl-N-boc-L-tyrosinol, covering sample preparation, data acquisition using a suite of 1D and 2D NMR experiments, and in-depth data interpretation.

Molecular Structure and Atom Numbering

For clarity in the subsequent NMR data interpretation, the atoms of O-Methyl-N-boc-L-tyrosinol are numbered as follows:

Caption: Molecular structure of O-Methyl-N-boc-L-tyrosinol with atom numbering for NMR assignment.

Experimental Protocols

Materials and Equipment
  • Sample: O-Methyl-N-boc-L-tyrosinol (purity >98%)

  • Deuterated Solvents: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended. CDCl₃ is a good first choice for its low viscosity and ability to dissolve a wide range of organic compounds. DMSO-d₆ is suitable for more polar compounds and allows for the observation of exchangeable protons (OH and NH).

  • Internal Standard (optional): Tetramethylsilane (TMS)

  • NMR Tubes: High-quality, 5 mm NMR tubes

  • NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

Sample Preparation Protocol

A well-prepared sample is critical for obtaining high-quality NMR spectra.[4]

  • Weighing the Sample: Accurately weigh 5-10 mg of O-Methyl-N-boc-L-tyrosinol.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution free of particulate matter is essential.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The optimal sample height is typically 4-5 cm.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following is a recommended suite of NMR experiments for the complete structural characterization of O-Methyl-N-boc-L-tyrosinol.

Experiment Purpose Key Parameters
¹H NMR Provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (neighboring protons).Spectral width: ~12 ppm, Number of scans: 16-32
¹³C NMR Determines the number of chemically non-equivalent carbon atoms and their chemical environments (e.g., sp², sp³).Spectral width: ~220 ppm, Number of scans: 1024-4096
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.Standard DEPT-135 pulse sequence.
COSY (Correlation Spectroscopy) A 2D homonuclear experiment that identifies protons that are coupled to each other (typically through 2-3 bonds).[5][6]Standard COSY pulse sequence.
HSQC (Heteronuclear Single Quantum Coherence) A 2D heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[7]Optimized for ¹J_CH coupling constant of ~145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation) A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting different spin systems.[7][8]Optimized for long-range coupling constants (e.g., 8 Hz).

Data Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of O-Methyl-N-boc-L-tyrosinol in CDCl₃ is expected to show the following signals. The chemical shifts are predicted based on data from analogous compounds.

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
H11~1.45s9Htert-butyl protons of the Boc group
OHVariable (broad)s1HHydroxyl proton
H3a, H3b~2.7-2.9m2HMethylene protons adjacent to the aromatic ring
H1a, H1b~3.5-3.7m2HMethylene protons of the alcohol
H10~3.78s3HMethoxy group protons
H2~3.8-4.0m1HMethine proton
NH~4.8-5.0d1HAmide proton of the Boc group
H6, H8~6.85d2HAromatic protons ortho to the methoxy group
H5, H9~7.15d2HAromatic protons meta to the methoxy group

Note on Exchangeable Protons: The chemical shifts of the OH and NH protons are highly dependent on solvent, concentration, and temperature.[9] Their signals are often broad and may not show clear coupling. A D₂O exchange experiment can be performed to confirm their assignment; upon addition of D₂O, these signals will disappear.[9]

Predicted ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum will provide information on the carbon skeleton. The DEPT-135 experiment will aid in the assignment of CH, CH₂, and CH₃ groups.

Carbon(s) Predicted δ (ppm) DEPT-135 Phase Assignment
C11~28.4Positivetert-butyl methyl carbons
C3~38-40NegativeMethylene carbon adjacent to the aromatic ring
C2~54-56PositiveMethine carbon
C10~55.2PositiveMethoxy carbon
C1~64-66NegativeMethylene carbon of the alcohol
Boc quat. C~79.5AbsentQuaternary carbon of the Boc group
C6, C8~114.0PositiveAromatic CH carbons ortho to the methoxy group
C5, C9~130.3PositiveAromatic CH carbons meta to the methoxy group
C4~130-132AbsentQuaternary aromatic carbon attached to C3
Boc C=O~156.0AbsentCarbonyl carbon of the Boc group
C7~158.5AbsentQuaternary aromatic carbon attached to the methoxy group
Analysis of 2D NMR Spectra

The 2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between different parts of the molecule.[5][6][8]

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Elucidation H_NMR ¹H NMR (Proton Environments) HSQC HSQC (¹H-¹³C One-Bond Correlations) H_NMR->HSQC Fragments Identify Spin Systems (e.g., -CH-CH₂-) H_NMR->Fragments C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC DEPT DEPT-135 (CH, CH₂, CH₃ ID) DEPT->HSQC COSY COSY (¹H-¹H Correlations) COSY->Fragments HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Connect Fragments HMBC->Connectivity Fragments->Connectivity Final_Structure Assemble Final Structure Connectivity->Final_Structure

Sources

Application

Application Note: O-Methyl-N-boc-L-tyrosinol in Advanced Bioconjugation and Linker Synthesis

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, self-validating protocols, and structural optimization in bioconjugation. Mechanistic Rationale: Why O-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, self-validating protocols, and structural optimization in bioconjugation.

Mechanistic Rationale: Why O-Methyl-N-boc-L-tyrosinol?

In the design of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Peptide-Drug Conjugates (PDCs), the selection of bifunctional linkers dictates the pharmacokinetic stability and synthetic yield of the final therapeutic. O-Methyl-N-boc-L-tyrosinol (CAS: 126395-29-7) is a highly specialized, orthogonally protected amino alcohol derivative of L-tyrosine that solves several critical challenges in bioconjugation.

The Causality Behind the Structural Features

Standard 1,2-amino alcohols (like unprotected tyrosinol) are valuable for generating periodate-cleavable linkers . However, the presence of a free phenolic hydroxyl group in native tyrosine derivatives introduces severe synthetic liabilities. During oxidative bioconjugation or transition-metal-catalyzed click chemistry (e.g., CuAAC), free phenols rapidly oxidize to reactive quinones, leading to unwanted electrophilic cross-linking and oligomerization.

By utilizing O-Methyl-N-boc-L-tyrosinol, chemists leverage a tripartite advantage:

  • O-Methyl Ether (Phenol Protection): Completely abolishes quinone formation, ensuring oxidative stability. Furthermore, the methyl ether increases the lipophilicity (LogP) of the linker, a critical parameter for enhancing the cell permeability of PROTACs .

  • N-Boc Protection: Provides temporary, acid-labile masking of the primary amine, preventing self-polymerization during the activation of the alcohol.

  • Primary Alcohol: Serves as an orthogonal reactive handle that can be activated into a leaving group (for azidation) or oxidized to an aldehyde (for reductive amination).

Quantitative Data: Physicochemical & Reactivity Profiling

To justify the selection of O-Methyl-N-boc-L-tyrosinol over its unprotected counterparts, the following table summarizes the causal relationship between its structural modifications and its performance in bioconjugation workflows.

DerivativePhenol StatusAmine StatusEst. LogPOxidative StabilityPrimary Conjugation Route
L-Tyrosinol Free (-OH)Free (-NH₂)Low (~0.5)Poor (Forms quinones)Direct amide coupling
N-Boc-L-tyrosinol Free (-OH)ProtectedModerate (~1.8)Poor (Forms quinones)Alcohol activation
O-Methyl-N-boc-L-tyrosinol Methylated (-OCH₃)ProtectedHigh (~2.4)Excellent Click Chemistry / Reductive Amination

Protocol 1: Synthesis of an Azide-Functionalized Click-Ready Linker

Primary alcohols are inherently poor leaving groups. To functionalize the alcohol of O-Methyl-N-boc-L-tyrosinol for click chemistry (CuAAC or SPAAC), it must first be converted into a highly reactive sulfonate ester (mesylate), followed by an Sₙ2 displacement with sodium azide. The Boc group is subsequently removed to allow payload attachment.

Workflow A O-Methyl-N-boc- L-tyrosinol B Alcohol Activation (Mesylation) A->B MsCl, TEA C Azidation (NaN3) B->C SN2 D Boc Deprotection (TFA/DCM) C->D Acid Cleavage E Payload Coupling (Amide Bond) D->E HATU, Payload F Click-Ready Conjugate E->F Purification

Fig 1. Step-by-step workflow for synthesizing a click-ready ADC linker.

Step-by-Step Methodology (Self-Validating System)

Step 1: Mesylation (Activation)

  • Dissolve 1.0 eq of O-Methyl-N-boc-L-tyrosinol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Add 2.5 eq of Triethylamine (TEA) and cool the reaction to 0°C. Causality: Cooling prevents the exothermic degradation of the mesyl chloride and limits side reactions.

  • Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl). Stir for 2 hours at room temperature.

  • Validation Check: Perform TLC (Hexane:EtOAc 2:1). The starting material spot should completely disappear, replaced by a higher Rf mesylate spot. Quench with saturated NaHCO₃, extract with DCM, and concentrate.

Step 2: Azidation

  • Dissolve the crude mesylate in anhydrous DMF.

  • Add 3.0 eq of Sodium Azide (NaN₃) and heat to 65°C for 12 hours. Causality: The Sₙ2 displacement of a primary mesylate requires moderate thermal energy; DMF stabilizes the transition state.

  • Extract with EtOAc and wash extensively with brine (5x) to remove DMF. Dry over Na₂SO₄.

Step 3: Boc Deprotection & Payload Coupling

  • Treat the azide intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 1 hour at room temperature. Causality: Standard Boc deprotection conditions cleanly cleave the carbamate without affecting the robust O-methyl ether or the azide.

  • Evaporate the TFA/DCM under reduced pressure.

  • React the exposed primary amine with your desired carboxylic acid-bearing payload (e.g., MMAE derivative) using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF to yield the final click-ready conjugate.

Protocol 2: Oxidation to Aldehyde for Site-Specific Reductive Amination

For direct protein conjugation, the primary alcohol of O-Methyl-N-boc-L-tyrosinol can be oxidized to an aldehyde. This aldehyde reacts with lysine residues on antibodies to form a Schiff base, which is then reduced to a highly stable secondary amine.

Pathway A O-Methyl-N-boc-L-tyrosinol B Oxidation (DMP) A->B C O-Methyl-N-boc-L-tyrosinal (Aldehyde) B->C D Protein Conjugation (Lysine/N-term NH2) C->D Protein-NH2 E Schiff Base Intermediate D->E F Reduction (NaCNBH3) E->F G Stable Secondary Amine Bioconjugate F->G

Fig 2. Bioconjugation signaling pathway via reductive amination.

Step-by-Step Methodology (Self-Validating System)

Step 1: Controlled Oxidation

  • Dissolve 1.0 eq of O-Methyl-N-boc-L-tyrosinol in wet DCM.

  • Add 1.5 eq of Dess-Martin Periodinane (DMP). Causality: DMP is selected over Jones reagent or KMnO₄ because it selectively halts oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid. The O-methyl group protects the aromatic ring from DMP-induced oxidative cleavage.

  • Stir for 1.5 hours at room temperature.

  • Validation Check: Quench with a 1:1 mixture of saturated Na₂S₂O₃ and NaHCO₃. The organic layer must be washed until completely clear to ensure all iodine byproducts are removed. Isolate the resulting O-Methyl-N-boc-L-tyrosinal.

Step 2: Reductive Amination with Target Protein

  • Prepare a 5 mg/mL solution of your target protein (e.g., monoclonal antibody) in 100 mM Phosphate Buffer (pH 6.5). Causality: A slightly acidic pH (6.0–6.5) optimally protonates the Schiff base intermediate, accelerating the reduction step while minimizing protein denaturation.

  • Add 10-20 molar equivalents of the synthesized aldehyde (dissolved in minimal DMSO; final DMSO concentration <5% v/v).

  • Immediately add 50 molar equivalents of Sodium Cyanoborohydride (NaCNBH₃). Causality: NaCNBH₃ is strictly required over NaBH₄ because it is mild enough to selectively reduce the imine (Schiff base) without reducing the unreacted aldehyde back to an alcohol at pH 6.5.

  • Incubate at 4°C for 16 hours. Purify the resulting bioconjugate via Size Exclusion Chromatography (SEC) or spin desalting columns.

References

  • Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] [1]

  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization Source: RSC Publishing (Royal Society of Chemistry) URL:[Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Over-Reduction in O-Methyl-N-Boc-L-Tyrosinol Synthesis

Welcome to the Process Chemistry Technical Support Portal. This guide is engineered for researchers and drug development professionals encountering chemoselectivity issues—specifically the over-reduction of the N-Boc pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. This guide is engineered for researchers and drug development professionals encountering chemoselectivity issues—specifically the over-reduction of the N-Boc protecting group—during the synthesis of O-Methyl-N-Boc-L-tyrosinol from O-Methyl-N-Boc-L-tyrosine.

Mechanistic Knowledge Base: The Root Cause of Over-Reduction

When synthesizing O-Methyl-N-Boc-L-tyrosinol, the objective is to selectively reduce the carboxylic acid to a primary alcohol while leaving the tert-butoxycarbonyl (Boc) and O-methyl ether groups intact. However, the use of strong electrophilic hydrides (like Borane, BH3​⋅THF ) or powerful nucleophilic hydrides (like LiAlH4​ ) frequently leads to a catastrophic loss of chemoselectivity.

The Causality of Failure: Borane is a strong Lewis acid. It readily coordinates to the electron-rich carbonyl oxygen of the Boc carbamate. This coordination activates the C=O bond, making it highly susceptible to hydride delivery. The resulting intermediate undergoes C-O bond cleavage (expelling tert-butanol) and exhaustive reduction to a methylene group, yielding an N-methyl amine byproduct (1)[1].

Pathway A O-Methyl-N-Boc-L-tyrosine (Starting Material) B Mixed Anhydride / NaBH4 (Controlled Reduction) A->B Mild Hydride Transfer D Excess BH3-THF or LiAlH4 (Aggressive Reduction) A->D Strong Hydride Attack C O-Methyl-N-Boc-L-tyrosinol (Target Product) B->C COOH -> CH2OH E O-Methyl-N-Methyl-L-tyrosinol (Over-reduced Byproduct) D->E Boc -> N-CH3 (-86 Da)

Mechanistic divergence in the reduction of O-Methyl-N-Boc-L-tyrosine.

Troubleshooting Desk (FAQs)

Q: I am using BH3​⋅THF and LC-MS shows a major byproduct that is 86 Da lighter than my target. What happened? A: The −86 Da mass difference is the definitive signature of Boc-to-N-Methyl over-reduction. The loss of the Boc group ( −100 Da ) and the addition of the methyl group ( +14 Da ) results in a net change of −86 Da . Borane reduces carbamates to N-methyl amines when exposed to elevated temperatures or extended reaction times (2)[2]. You must abandon direct borane reduction if chemoselectivity cannot be maintained.

Q: Can I just use NaBH4​ directly on the starting material to avoid this? A: No. Sodium borohydride ( NaBH4​ ) alone is not nucleophilic enough to reduce a free, unactivated carboxylic acid. You must activate the carboxylic acid first to lower the activation energy of the reduction.

Q: Why did my reaction mixture turn into a thick gel during the mixed anhydride activation step? A: This occurs when the N-methylmorpholine hydrochloride ( NMM⋅HCl ) salt precipitates too rapidly at high concentrations. Ensure your THF is strictly anhydrous and maintain a dilution of at least 0.2 M . If gelation occurs, dilute with additional pre-cooled THF to ensure adequate stirring.

Comparative Reagent Analysis

To ensure absolute chemoselectivity, the choice of reducing agent must be dictated by the electronic properties of the substrate.

Reducing AgentCarboxylic Acid Activation Required?Risk of N-Boc Over-ReductionTypical Yield of TyrosinolRecommended Use Case
LiAlH4​ NoVery High< 40% (Major N-Me byproduct)Avoid entirely for N-Boc substrates.
BH3​⋅THF NoModerate to High60–70%Use only with strict temp control (< 0 °C).
NaBH4​ / I2​ NoModerate70–80%Acceptable if mixed anhydride reagents are unavailable.
Isobutyl Chloroformate + NaBH4​ Yes (Mixed Anhydride)Zero > 90%Gold Standard for N-Boc amino acids.

Self-Validating Experimental Protocol: The Mixed Anhydride Route

This protocol leverages the mixed anhydride method to completely bypass the risk of carbamate reduction. By converting the relatively unreactive carboxylic acid into a highly electrophilic mixed anhydride, we can utilize a mild hydride source ( NaBH4​ ) that is completely inert toward the N-Boc group ().

Step 1: Activation (Mixed Anhydride Formation)
  • Dissolve O-Methyl-N-Boc-L-tyrosine ( 1.0 eq ) in anhydrous THF ( 0.2 M ) under an inert Argon atmosphere.

  • Cool the solution to −15∘C using a dry ice/ethylene glycol bath.

  • Add N-methylmorpholine (NMM) ( 1.05 eq ) dropwise.

    • Causality: NMM acts as a non-nucleophilic base to deprotonate the carboxylic acid without attacking the highly reactive chloroformate.

  • Add isobutyl chloroformate (IBCF) ( 1.05 eq ) dropwise over 10 minutes. Stir for 30 minutes at −15∘C .

    • Validation Check 1: A dense white precipitate ( NMM⋅HCl ) will form immediately, visually confirming the successful formation of the mixed anhydride.

Step 2: Chemoselective Reduction
  • Rapidly filter the NMM⋅HCl salt under inert conditions into a pre-cooled flask ( −15∘C ).

    • Causality: Removing the slightly acidic salt prevents it from prematurely quenching the NaBH4​ , which would otherwise depress your yield.

  • In a separate flask, prepare a solution of NaBH4​ ( 3.0 eq ) in a minimal amount of cold water (or methanol).

  • Add the aqueous NaBH4​ solution dropwise to the mixed anhydride solution, strictly maintaining the internal temperature below 0∘C .

  • Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

Step 3: Quench and Analytical Validation
  • Validation Check 2 (LC-MS): Pull a aliquot and run a rapid LC-MS.

    • Target Mass: O-Methyl-N-Boc-L-tyrosinol requires an [M+H]+ of 282.2 m/z .

    • Failure Mass: Ensure the absolute absence of the over-reduced byproduct at [M+H]+ = 196.1 m/z .

  • Quench excess NaBH4​ by carefully adding 1M KHSO4​ or 10% citric acid until gas evolution ceases and the aqueous layer reaches pH≈4 .

  • Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with saturated NaHCO3​ , followed by brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure O-Methyl-N-Boc-L-tyrosinol.

References

  • Benchchem. (2025). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis. Benchchem Portal.2

  • MDPI. (2021). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18 F-Labeled Radiotracers. Molecules. 1

  • FULIR - Ruđer Bošković Institute. (2001). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. Croatica Chemica Acta. 3

Sources

Optimization

Technical Support Center: Synthesis of O-Methyl-N-boc-L-tyrosinol

Welcome to the technical support center for the synthesis of O-Methyl-N-boc-L-tyrosinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of O-Methyl-N-boc-L-tyrosinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: Impurities Related to Protecting Groups

Q: My final product's NMR spectrum shows signals suggesting partial or complete loss of the tert-butyloxycarbonyl (Boc) group. Why did this happen and how can I prevent it?

A: This is a classic case of premature or unintentional deprotection of the nitrogen. The Boc group is notoriously labile under acidic conditions.[1][2] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to the free amine.[1][3]

Causality and Prevention:

  • Acidic Workup: The most common cause is an overly acidic workup following the reduction step (e.g., quenching a LiAlH₄ reaction). Even brief exposure to strong acids can cleave the Boc group.

  • Lewis Acids: Some reducing agents or their byproducts can have sufficient Lewis acidity to catalyze Boc removal.

  • Prevention Strategy:

    • Use a Milder Quench: After reduction with a hydride reagent, employ a Fieser workup (sequential addition of water, then 15% NaOH (aq), then more water) which maintains basic conditions.

    • Buffer the Chromatography: If using silica gel chromatography for purification, be aware that standard silica can be slightly acidic. You can neutralize it by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).

    • Alternative Deprotection-Stable Groups: If working with molecules that require harsh acidic conditions elsewhere, consider if an alternative N-protecting group, such as Fmoc (which is base-labile), might be more suitable for your overall synthetic strategy.[2]

Q: During the initial Boc protection of O-Methyl-L-tyrosine, my TLC plate shows a significant, less polar byproduct spot. What is it, and how do I avoid it?

A: If you started your synthesis from L-tyrosine itself (before O-methylation), this byproduct is almost certainly N,O-bis-Boc-L-tyrosine, where both the amine and the phenolic hydroxyl group have been protected.[4][5] The phenolic hydroxyl is nucleophilic and can react with Boc-anhydride (Boc₂O), especially under basic conditions. While less likely if starting with the already O-methylated tyrosine, it's a critical side reaction to be aware of in the broader context of tyrosine chemistry.

Causality and Prevention:

  • Excess Reagents: Using a large excess of Boc₂O and base increases the likelihood of di-protection.

  • Strong Base: Strong bases deprotonate the phenolic hydroxyl, increasing its nucleophilicity.

  • Prevention Strategy:

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of Boc₂O.

    • Optimize Base and pH: Use a milder base like sodium bicarbonate (NaHCO₃) and carefully control the pH to favor N-acylation over O-acylation.

    • Purification: This byproduct can typically be separated by silica gel column chromatography, as it is significantly less polar than the desired N-mono-protected product.[4]

Issue 2: Side Reactions at the O-Methyl Ether

Q: My mass spectrum shows a peak corresponding to the loss of a methyl group (M-14) or the presence of a mass corresponding to N-Boc-L-tyrosinol. What is the likely cause?

A: This indicates O-demethylation, a problematic side reaction where the methyl ether on the aromatic ring is cleaved to reveal a free phenol.[6] While the aryl methyl ether is generally stable, it is not inert and can be cleaved under certain harsh conditions.

Causality and Prevention:

  • Strong Acidic Conditions: Prolonged exposure to strong Brønsted acids (like TFA, HBr) or strong Lewis acids (like BBr₃) can cleave aryl methyl ethers.[6][7] This is a known issue during the final cleavage step in solid-phase peptide synthesis and the principle applies here.[6]

  • Reducing Agent Choice: Certain reducing conditions, particularly those involving strong Lewis acidic reagents or high temperatures, can promote demethylation.

  • Prevention Strategy:

    • Avoid Harsh Acids: As with Boc deprotection, ensure your workup and purification steps are not strongly acidic. If acidic conditions are unavoidable, minimize exposure time and temperature.[8]

    • Select Appropriate Reducing Agents: For the reduction of the carboxylic acid or its ester, a milder, more selective reducing agent is preferable. See the table below for a comparison.

    • Use Scavengers: In peptide chemistry, scavengers like anisole are used during TFA cleavage to trap reactive cations.[6] While less directly applicable to a reduction workup, this highlights the principle of mitigating side reactions caused by reactive intermediates.

Workflow and Key Reaction Points

The following diagram illustrates a common synthetic route and highlights the stages where the discussed side reactions are most likely to occur.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction Start O-Methyl-L-tyrosine Step1_Product N-Boc-O-methyl-L-tyrosine Start->Step1_Product Boc₂O, Base Side_Reaction1 Side Reaction: Incomplete Protection Step1_Product->Side_Reaction1 Step2_Input N-Boc-O-methyl-L-tyrosine (or its ester) Step1_Product->Step2_Input Optional: Esterification Final_Product O-Methyl-N-boc-L-tyrosinol Step2_Input->Final_Product Reducing Agent (e.g., BH₃·THF) Side_Reaction2 Side Reaction: O-Demethylation Final_Product->Side_Reaction2 Side_Reaction3 Side Reaction: Boc Deprotection Final_Product->Side_Reaction3 Side_Reaction4 Side Reaction: Incomplete Reduction Final_Product->Side_Reaction4

Caption: Synthetic workflow with potential side reaction points.

Issue 3: Incomplete Reactions & Low Yield

Q: My reduction of N-Boc-O-methyl-L-tyrosine (or its ester) is incomplete, leaving significant starting material. What troubleshooting steps should I take?

A: Incomplete reduction is a common issue stemming from reagent activity, reaction conditions, or substrate solubility.

Troubleshooting Workflow:

  • Check the Reducing Agent: Hydride reagents (e.g., LiAlH₄, NaBH₄, BH₃) can decompose with improper storage. Use a freshly opened bottle or titrate the solution to confirm its molarity.

  • Solvent and Temperature: Ensure you are using a dry, appropriate solvent (e.g., THF, Et₂O for LiAlH₄; THF for BH₃). Some reductions require elevated temperatures or prolonged reaction times to go to completion. Monitor the reaction by TLC until the starting material spot has been fully consumed.

  • Substrate Solubility: If your protected amino acid is not fully soluble in the reaction solvent, this will impede the reaction. Consider a different solvent system or gentle heating to improve solubility.

  • Choice of Reagent: A carboxylic acid is more difficult to reduce than an ester. If you are reducing the acid directly with a mild reagent like NaBH₄, the reaction will likely fail. You must use a stronger reagent like LiAlH₄ or BH₃, or convert the acid to an ester first, which can then be reduced more easily.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving low yield issues.

Troubleshooting_Yield Start Low Yield of Final Product Check_Purity Analyze crude product by NMR and LC-MS Start->Check_Purity Major_Byproducts Major byproducts detected? Check_Purity->Major_Byproducts Identify_Byproduct Identify byproduct structures. (e.g., demethylated, deprotected) Major_Byproducts->Identify_Byproduct Yes Mainly_SM Mainly starting material and product? Major_Byproducts->Mainly_SM No Optimize_Conditions Optimize conditions to prevent side reaction (e.g., milder workup, different reagent). Identify_Byproduct->Optimize_Conditions Incomplete_Reaction Indicates incomplete reaction. Mainly_SM->Incomplete_Reaction Yes Purification_Loss Indicates potential loss during workup or purification. Mainly_SM->Purification_Loss No Troubleshoot_Reaction Troubleshoot reaction step: - Check reagent activity - Increase reaction time/temp - Improve solubility Incomplete_Reaction->Troubleshoot_Reaction Optimize_Purification Refine extraction and chromatography protocols. Purification_Loss->Optimize_Purification

Caption: Decision tree for troubleshooting low product yield.

Data Summary and Protocols

Table 1: Comparison of Reducing Agents for N-Boc-O-methyl-L-tyrosine
ReagentSubstrateTypical ConditionsProsCons
LiAlH₄ Carboxylic Acid or EsterAnhydrous THF or Et₂O, 0°C to RTVery powerful, reduces both acids and estersHighly reactive, requires careful quenching, potential for side reactions
BH₃·THF Carboxylic AcidAnhydrous THF, 0°C to refluxHighly selective for carboxylic acids over many other groupsSlower than LiAlH₄, requires careful handling (air/moisture sensitive)
NaBH₄ Ester (with additives) or Acid ChlorideAlcohols (e.g., MeOH, EtOH), 0°C to RTMilder, safer to handleDoes not reduce carboxylic acids directly, slow reduction of esters
DIBAL-H EsterAnhydrous Toluene or DCM, -78°CCan stop at the aldehyde stage if controlledVery sensitive to temperature and stoichiometry
Table 2: Diagnostic ¹H NMR Shifts (CDCl₃, ~400 MHz)
CompoundAr-H (ppm)-OCH₃ (ppm)Boc (ppm)α-H (ppm)-CH₂- (ppm)
N-Boc-O-methyl-L-tyrosine ~7.1 (d), ~6.8 (d)~3.78 (s)~1.42 (s)~4.5 (m)~3.1 (m)
O-Methyl-N-boc-L-tyrosinol ~7.1 (d), ~6.8 (d)~3.78 (s)~1.43 (s)~3.9-4.1 (m)~3.6 (m), ~2.8 (m)
N-Boc-L-tyrosinol (Demethylated) ~7.0 (d), ~6.7 (d)Absent~1.43 (s)~3.9-4.1 (m)~3.6 (m), ~2.8 (m)
O-Methyl-L-tyrosinol (Deprotected) ~7.1 (d), ~6.8 (d)~3.78 (s)Absent~3.3 (m)~3.6 (m), ~2.7 (m)

Note: Exact shifts can vary based on solvent and concentration.

Experimental Protocol: Troubleshooting an Incomplete Reduction

This protocol outlines steps to analyze and optimize the reduction of N-Boc-O-methyl-L-tyrosine methyl ester to the desired alcohol.

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-O-methyl-L-tyrosine methyl ester (1.0 equiv) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • Slowly add the reducing agent solution (e.g., 1.5 equiv of LiAlH₄ in THF) to the stirred solution.

  • Reaction Monitoring (Key Step):

    • After 30 minutes, carefully withdraw a small aliquot from the reaction mixture.

    • Quench the aliquot by adding it to a vial containing a few drops of Rochelle's salt solution and ethyl acetate.

    • Spot the organic layer on a TLC plate against a spot of the starting material. Use a suitable eluent (e.g., 30-40% Ethyl Acetate in Hexanes).

    • If starting material remains, allow the main reaction to warm to room temperature and continue stirring. Repeat TLC monitoring every hour.

  • Driving the Reaction:

    • If the reaction stalls (no change in TLC for >1 hour), consider adding an additional portion (0.3-0.5 equiv) of the reducing agent.

    • Alternatively, gentle heating (e.g., to 40°C) can be applied, but monitor carefully for potential side reactions.

  • Workup:

    • Once the starting material is consumed, cool the reaction back to 0°C.

    • Perform a Fieser workup: Cautiously and sequentially add X mL of H₂O, X mL of 15% aq. NaOH, and then 3X mL of H₂O, where X is the mass of LiAlH₄ used in grams.

    • Stir vigorously until a granular white precipitate forms.

    • Filter the solid through celite, wash the filter cake with ethyl acetate, and process the combined organic filtrate as usual (dry, concentrate).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to minimize side reactions? A1: A robust route starts with commercially available O-Methyl-L-tyrosine. The sequence would be: 1) Esterification of the carboxylic acid (e.g., using SOCl₂ in methanol[9]) to form the methyl ester. 2) Protection of the amine with Boc₂O to yield N-Boc-O-methyl-L-tyrosine methyl ester.[4] 3) Reduction of the methyl ester with a suitable agent like LiAlH₄ or NaBH₄/LiCl. This route avoids exposing the free carboxylic acid to Boc protection conditions and protects the most sensitive functional group (the amine) just before the final reduction.

Q2: How can I definitively confirm the structure and purity of my final product? A2: A combination of analytical techniques is essential. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the absence of impurities like the starting ester (lack of a methyl ester singlet at ~3.7 ppm).[4] High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Chiral HPLC can be used to confirm the enantiomeric purity has been retained.

Q3: Is racemization a significant concern during the reduction step? A3: For the reduction of a carboxylic acid or ester to an alcohol, racemization at the adjacent stereocenter is generally not a major concern. The conditions do not typically promote the formation of a planar enolate intermediate. However, it is always good practice to confirm the stereochemical integrity of the final product, for instance by measuring its optical rotation.

References

  • Reddit r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8055. MDPI. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Yajima, H., & Fujii, N. (1981). Deprotection of O-methyltyrosine by a 'push–pull' mechanism using the thioanisole–trifluoromethanesulphonic acid system. Application to the convenient synthesis of a potent N-methylenkephalin derivative. Journal of the Chemical Society, Chemical Communications, (21), 1152-1153. Retrieved from [Link]

  • Chem-Station International Edition. (2024, January 15). O-Demethylation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Synthesis Challenges of O-Methyl-N-boc-L-tyrosinol

Welcome to the Technical Support Center for O-Methyl-N-boc-L-tyrosinol (CAS: 126395-29-7). As a highly valued chiral amino alcohol derivative used extensively in drug development and peptidomimetic synthesis, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-Methyl-N-boc-L-tyrosinol (CAS: 126395-29-7). As a highly valued chiral amino alcohol derivative used extensively in drug development and peptidomimetic synthesis, this compound presents unique handling challenges. Due to its amphiphilic nature and the presence of multiple reactive functional groups (a secondary carbamate, an aromatic ether, and a primary aliphatic alcohol), its synthesis and subsequent purification require precise control.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high yield and optical purity during your experiments.

Troubleshooting Guides & FAQs

Q1: During the O-methylation of N-Boc-L-tyrosinol, I am observing significant over-methylation (etherification of the primary alcohol). How can I prevent this? Causality & Solution: The issue stems from the indiscriminate deprotonation of both the phenolic hydroxyl and the primary aliphatic alcohol. The phenolic -OH has a pKa of ~10, while the primary alcohol has a pKa of ~16. If a strong base like Sodium Hydride (NaH) is used, both are deprotonated, leading to di-methylation. To achieve chemoselectivity, you must exploit this pKa differential. Use a mild base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like Acetone or DMF, which are strong enough to deprotonate the phenol but leave the primary alcohol intact (1[1]). Keep the reaction at ambient temperature to further suppress the kinetic over-methylation pathway.

Q2: After reducing N-Boc-O-methyl-L-tyrosine using NaBH₄, my product yield is low, and NMR shows broad, unassignable peaks. What went wrong? Causality & Solution: You are likely observing a stable boron-amino alcohol complex. Amino alcohols are excellent bidentate ligands and readily chelate with the boron byproducts generated during NaBH₄ reduction (2[2]). To break this complex, you must convert the boron species into a volatile compound. Quench the reaction with Methanol and concentrate it under reduced pressure. The methanol reacts with the borate complex to form trimethyl borate (B(OMe)₃), which is highly volatile and is removed during evaporation. Repeating this methanol co-evaporation 3-4 times will quantitatively liberate your free amino alcohol (3[3]).

Q3: My O-methylation reaction did not go to completion. How can I efficiently separate the unreacted phenolic starting material from the O-methylated product without column chromatography? Causality & Solution: The starting material contains a free acidic phenol, whereas the product is a neutral ether. You can separate them via acid-base liquid-liquid extraction. During the aqueous workup, wash the organic layer (e.g., Ethyl Acetate) with a 1M NaOH or 5% Na₂CO₃ solution. The unreacted phenol is deprotonated to form a water-soluble phenoxide salt and partitions into the aqueous layer. The O-methylated product remains in the organic layer. You can validate the separation by acidifying the aqueous layer to pH 3 and extracting it to recover the starting material.

Q4: When purifying O-Methyl-N-boc-L-tyrosinol via silica gel chromatography, the product streaks severely, and I am losing the Boc protecting group. How do I resolve this? Causality & Solution: Silica gel is inherently acidic (pH ~4.5-5.5). The primary alcohol and the carbamate nitrogen can hydrogen-bond strongly with the silanol groups, causing streaking. Furthermore, prolonged exposure to the acidic silica surface can catalyze the cleavage of the acid-labile Boc group. Passivate the silica gel by pre-flushing the column with 1% Triethylamine (TEA) in Hexanes. Additionally, incorporate 0.1% to 0.5% TEA into your elution solvent system. This neutralizes the acidic silanol sites, resulting in sharp, symmetrical peaks and preserving the Boc group.

Experimental Protocols

Protocol A: Synthesis of O-Methyl-N-boc-L-tyrosinol via Mixed Anhydride Reduction

This protocol utilizes the activation of the carboxylic acid followed by reduction, minimizing the risk of racemization.

  • Activation: Dissolve N-Boc-O-methyl-L-tyrosine (1.0 eq) in dry THF (0.2 M) under an inert atmosphere. Cool the system to -15 °C.

  • Anhydride Formation: Add N-Methylmorpholine (NMM) (1.1 eq) followed by Isobutyl Chloroformate (IBCF) (1.1 eq) dropwise. Stir for 20 minutes.

    • Self-Validation: A white precipitate (NMM hydrochloride) will form, visually indicating successful mixed anhydride generation.

  • Reduction: Filter the precipitate rapidly under inert conditions. Add the filtrate dropwise to a vigorously stirred solution of NaBH₄ (2.5 eq) in water at 0 °C.

  • Quench & Workup: Stir for 1 hour at room temperature. Quench carefully with 1M HCl to pH 6. Extract with Ethyl Acetate (3x).

  • Boron Cleavage: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Dissolve the crude residue in Methanol (20 mL/g) and evaporate to dryness. Repeat this step 3 times to remove boron as B(OMe)₃.

Protocol B: Selective O-Methylation of N-Boc-L-tyrosinol
  • Setup: Dissolve N-Boc-L-tyrosinol (1.0 eq) in anhydrous Acetone (0.1 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir for 15 minutes at room temperature to allow for pre-deprotonation.

  • Methylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise. (Caution: MeI is a potent alkylating agent; handle strictly in a fume hood).

  • Monitoring: Stir at room temperature for 12-16 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1, Ninhydrin stain). The product will appear as a higher Rf spot compared to the starting material.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate, dissolve in EtOAc, and wash with 1M NaOH (to remove unreacted starting material), followed by brine. Dry and concentrate.

Data Presentation

Table 1: Comparison of Base/Solvent Systems for Selective O-Methylation

BaseSolventTemperatureChemoselectivity (Phenol vs Aliphatic OH)Yield of Target Product
NaHDMF0 °C to RTPoor (Significant di-methylation)< 40%
K₂CO₃AcetoneRTExcellent> 85%
Cs₂CO₃DMFRTExcellent (Faster reaction kinetics)> 90%
Ag₂ODCMRTGood~ 75%

Table 2: Recommended TLC Solvent Systems and Stains

CompoundRecommended EluentRf ValueNinhydrin Stain (Heat)UV Activity (254 nm)
N-Boc-L-tyrosinolHexanes:EtOAc (1:1)~0.30Faint Pink/PurpleActive
O-Methyl-N-boc-L-tyrosinolHexanes:EtOAc (1:1)~0.55Faint Pink/PurpleActive

Visualizations

Workflow Start N-Boc-L-tyrosine Step1 O-Methylation (MeI, K2CO3, Acetone) Start->Step1 Intermediate N-Boc-O-methyl-L-tyrosine Step1->Intermediate Pitfall1 Over-methylation (N-methylation) Step1->Pitfall1 Strong Base (NaH) Step2 Reduction (Mixed Anhydride / NaBH4) Intermediate->Step2 Product O-Methyl-N-boc-L-tyrosinol Step2->Product Pitfall2 Boron Complexation Step2->Pitfall2 Improper Workup

Figure 1: Synthetic workflow for O-Methyl-N-boc-L-tyrosinol highlighting potential reaction pitfalls.

Workup Complex Boron-Amino Alcohol Complex Quench Add Methanol & Stir Complex->Quench Evap Co-evaporate (Forms B(OMe)3) Quench->Evap Check Is Boron Removed? Evap->Check Check->Quench No Success Pure Product Check->Success Yes

Figure 2: Iterative methanol co-evaporation workflow to break stable boron-amino alcohol complexes.

References

  • McKennon, M. J.; Meyers, A. I. "Organic Syntheses Procedure: Formation of substituted oxazolines". Journal of Organic Chemistry, 1993, 58, 3568-3571.
  • Kokotos, G. "A Facile and Simple Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols". Synthesis, 1990, 299-301.
  • "Total Synthesis of (−)-Kopsifoline A and (+)-Kopsifoline E". Organic Letters, ACS Publications, 2021.

Sources

Optimization

Technical Support Center: Large-Scale Tyrosinol Synthesis &amp; Heat Management

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of amino alcohol syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of amino alcohol syntheses. The reduction of L-tyrosine to tyrosinol is a critical transformation in drug development, typically executed using either a Sodium Borohydride/Iodine ( NaBH4​/I2​ ) system or Lithium Aluminum Hydride (LAH).

Scaling this reaction from the bench (grams) to the pilot plant (kilograms) introduces severe thermodynamic bottlenecks. The conversion of a carboxylic acid (or ester) to an alcohol is fundamentally highly exothermic. Failure to manage mass transfer, gas evolution, and delayed exotherms can result in thermal runaway, solvent boil-off, and degradation of the electron-rich phenolic ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe and high-yielding large-scale tyrosinol synthesis.

Quantitative Data: Thermodynamic & Safety Profiles

To select the appropriate reduction system for your facility's cooling capacity, compare the thermodynamic parameters of the most common tyrosinol synthesis routes below.

Reductant SystemSubstratePeak Heat Flow (W/kg)Exotherm Source & Gas EvolutionPrimary Heat Management Strategy
NaBH4​/I2​ L-Tyrosine (Free Acid)~450 - 600Borane complexation; High H2​ gas releaseActive jacket cooling, subsurface I2​ addition
LiAlH4​ (LAH) L-Tyrosine Methyl Ester~800 - 1200Aluminate formation; Low gas (until quench)Powder addition funnel, high-shear stirring
BH3​-THF L-Tyrosine (Free Acid)~300 - 400Direct reduction; Moderate gas releaseDiborane sequestration, cryogenic cooling
System Diagnostics & Exotherm Management Workflow

G Start Initiate Scale-Up Add Controlled Reagent Addition (NaBH4/I2 or LAH) Start->Add Monitor Monitor Internal Temp (Ti) & Gas Evolution Rate Add->Monitor Check Is dT/dt > 2°C/min? Monitor->Check Pause Halt Addition & Maximize Jacket Cooling Check->Pause Yes Continue Maintain Addition Rate Check->Continue No Pause->Monitor Ti stabilizes Continue->Add Reagents remaining Quench Controlled Quenching (Highly Exothermic) Continue->Quench Addition complete End Tyrosinol Isolation Quench->End

Caption: Workflow for managing exothermic reagent addition and thermal runaway prevention.

Frequently Asked Questions (Troubleshooting)

Q1: We are scaling up the NaBH4​/I2​ reduction of L-tyrosine to 5 kg. During the iodine addition, we observe a sudden loss of cooling capacity and a massive pressure spike. What is the mechanistic cause, and how do we troubleshoot this? A1:

  • Causality: The reaction of NaBH4​ with I2​ generates borane ( B2​H6​ ) in situ, accompanied by the rapid, stoichiometric evolution of hydrogen gas[1]. The enthalpy of this activation step is massive. If iodine is added too quickly, the rapid evolution of H2​ gas creates a thick foam layer. This foam insulates the reactor walls, drastically reducing the overall heat transfer coefficient (U-value) of your jacketed reactor, leading to a temperature spike[2].

  • Solution: Implement a subsurface addition of the I2​ /THF solution to prevent surface foaming. Ensure your reactor has adequate headspace (minimum 40% empty volume) and a condenser sized to handle rapid vapor displacement.

Q2: When using Lithium Aluminum Hydride (LAH) to reduce L-tyrosine methyl ester, we experience a "delayed exotherm" where the temperature remains stable during addition but spikes dangerously minutes later. Why does this happen? A2:

  • Causality: LAH is poorly soluble in THF and is typically added as a solid. On a large scale, inadequate mechanical stirring causes LAH powder to aggregate into clumps[3]. The surface of these clumps reacts with the ester and forms an insoluble aluminate crust, temporarily halting the reaction (the "delay"). As the mechanical agitator eventually breaks this crust, unreacted LAH is suddenly exposed to a high concentration of ester, causing a massive, instantaneous release of heat[3].

  • Solution: Never dump LAH powder directly into the reactor. Use a 3 for controlled, continuous addition, and ensure high-shear mechanical stirring to prevent aggregation[3].

Q3: Our tyrosinol yield drops during the quench phase, accompanied by localized boiling and impurity formation. How can we optimize the quench? A3:

  • Causality: The reduction produces stable borate or aluminate complexes. Quenching with water or methanol hydrolyzes these complexes—an extremely exothermic process[4]. If the quench is rushed, localized boiling of THF (bp 66°C) occurs. This thermal stress, combined with the basicity of the aluminate/borate salts, can lead to oxidative degradation of the electron-rich phenol ring of tyrosinol.

  • Solution: For LAH, strictly utilize the Fieser method ( n g H2​O , n g 15% NaOH, 3n g H2​O ). For NaBH4​ , use a controlled methanol quench at 0°C, validating that gas evolution has ceased before proceeding to the aqueous workup[1].

Mechanistic Pathway & Heat Generation Points

Mechanism Tyrosine L-Tyrosine (Solid Suspension) Reagent NaBH4 + I2 Addition (Highly Exothermic) Tyrosine->Reagent Activation Intermediate Acyloxyborohydride Intermediate + H2 Gas Evolution Reagent->Intermediate Rapid Reaction Reduction Reduction to Borate Complex (Moderate Heat) Intermediate->Reduction Reflux (66°C) Quench MeOH / Acid Quench (Violent Exotherm) Reduction->Quench Cooling to 0°C Product L-Tyrosinol (Isolated Product) Quench->Product Hydrolysis

Caption: Thermodynamic stages and critical heat generation points in NaBH4/I2 tyrosinol synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . This means the physical response of the reaction at specific checkpoints proves whether the previous step was successful and safe, removing guesswork from the scale-up process.

Protocol A: Safe Scale-Up of NaBH4​/I2​ Reduction of L-Tyrosine

Reference Standard: McKennon et al. modified for >1 kg scale.[1]

  • Reactor Preparation: Purge a jacketed glass-lined reactor with Argon.

    • Self-Validation Checkpoint: The oxygen sensor must read < 1% O2​ . If higher, do not proceed, as the subsequent H2​ generation poses an explosion hazard.

  • Substrate Charging: Suspend L-tyrosine (1.0 eq) and NaBH4​ (2.5 eq) in anhydrous THF (10 vol).

    • Self-Validation Checkpoint: The suspension must be free-flowing. Clumping indicates moisture ingress, which will prematurely consume NaBH4​ via exothermic hydrolysis.

  • The Critical Exotherm (Iodine Addition): Dissolve I2​ (1.0 eq) in THF (3 vol). Cool the reactor to 0°C. Begin subsurface addition of the I2​ solution at a rate of 0.05 vol/min.

    • Self-Validation Checkpoint (Thermal Causality): Pause the addition after 5 minutes. If the internal temperature ( Ti​ ) begins to drop within 30 seconds, the exotherm is strictly addition-controlled (safe). If Ti​ continues to rise, a secondary runaway reaction or delayed mixing is occurring; maximize jacket cooling immediately.

  • Reflux: Once addition is complete and Ti​ stabilizes, heat to reflux (66°C) for 14 hours.

  • Quenching: Cool the reactor to 0°C. Add Methanol (3 vol) dropwise.

    • Self-Validation Checkpoint: Unreacted borane will violently hydrolyze. The quench is only complete when the addition of a 50 mL bolus of Methanol produces zero observable gas bubbles and zero temperature spike[1].

Protocol B: LAH Reduction of L-Tyrosine Methyl Ester

Optimized for bypassing delayed exotherms.[3]

  • Cryogenic Preparation: Dissolve L-tyrosine methyl ester in anhydrous THF. Cool the reactor to -20°C.

  • Controlled LAH Addition: Using a sealed powder addition funnel, add LAH (2.0 eq) in 50g portions, maintaining high-shear agitation (minimum 250 RPM).

    • Self-Validation Checkpoint: Observe the reaction matrix through the sight glass. If solid white clumps of LAH are visible circulating in the mixture, halt addition immediately. Wait until the clumps fully disperse before resuming. This physically prevents the "delayed exotherm" caused by sudden aggregate breakdown[3].

  • Fieser Quench: Cool to 0°C. For every x grams of LAH used, sequentially add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water.

    • Self-Validation Checkpoint: A successful Fieser quench yields a crisp, white, granular precipitate of aluminum salts. If a thick, unfilterable grey gel forms, the water stoichiometry was inaccurate or mixing was insufficient, trapping unquenched hydrides within the gel matrix.

References
  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." The Vespiary. 1

  • "Technical Support Center: Scale-Up of 1-Amino-2-butanol Reactions." Benchchem. 4

  • "A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine." PMC. 3

  • "Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction." ACS Publications. 2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Purity Analysis of O-Methyl-N-boc-L-tyrosinol by HPLC

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Synthesis In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Synthesis

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. O-Methyl-N-boc-L-tyrosinol, a valuable chiral building block, is frequently employed in the synthesis of complex pharmaceutical agents. Its utility is predicated on its enantiomeric purity. The presence of its mirror image, the (D)-enantiomer, is not merely a diluent but an impurity that can lead to reduced efficacy, altered pharmacokinetic profiles, or even significant off-target toxicity.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of chiral impurities.[1][2] These regulations mandate the use of validated, stereo-specific analytical methods to ensure that the unwanted enantiomer is controlled within strict limits, often requiring quantification at levels below 0.1%.[3]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of O-Methyl-N-boc-L-tyrosinol. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to enable the selection and implementation of a robust, self-validating analytical system.

Methodology Comparison: Selecting the Optimal Analytical Strategy

The primary challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. Therefore, a chiral environment must be created to induce differential interactions, leading to separation. For O-Methyl-N-boc-L-tyrosinol, several strategies can be considered, with direct chiral HPLC being the gold standard.

FeatureDirect Chiral HPLC (Primary Method)Chiral Derivatization with Achiral HPLCChiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[4]Enantiomers are reacted with a chiral derivatizing reagent to form diastereomers, which are then separated on a standard achiral column.[3]Separation using a supercritical fluid (e.g., CO2) as the mobile phase on a chiral stationary phase.
Primary Use Enantiomeric purity and impurity profiling.Enantiomeric purity, particularly when the analyte lacks a strong chromophore or when direct methods fail.High-throughput screening and preparative separations.
Advantages - High resolution and selectivity.- No sample derivatization required, reducing sample preparation time and potential for side reactions.- Widely applicable and well-established.[4]- Can enhance detection sensitivity.- Utilizes standard, less expensive achiral columns.- Faster analysis times.- Reduced organic solvent consumption.
Disadvantages - Requires specialized, more expensive chiral columns.- Method development can be more complex, often requiring screening of multiple columns and mobile phases.[5]- Derivatization reaction must be complete and not cause racemization.- May introduce additional impurities.- Increased sample preparation complexity.- Requires specialized SFC instrumentation.- May not be suitable for all compounds.
Typical Sensitivity High (LOD/LOQ often at ppm levels).[6]Moderate to High (dependent on the derivatizing agent).High.

Primary Recommended Method: Direct Chiral HPLC on a Polysaccharide-Based CSP

For the analysis of O-Methyl-N-boc-L-tyrosinol, a direct chiral HPLC method using a polysaccharide-based Chiral Stationary Phase (CSP) is the most robust and scientifically sound approach. These CSPs, typically derivatives of cellulose or amylose, form chiral cavities and surfaces that interact stereoselectively with enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[7]

Causality Behind Experimental Choices:
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those found in the CHIRALPAK® and Lux® series, have demonstrated broad applicability and high selectivity for N-protected amino acids and their derivatives.[7][8] An immobilized amylose or cellulose-based column (e.g., CHIRALPAK® IA, IB, IC, or Lux® Cellulose-2) is recommended as a starting point due to their robustness and compatibility with a wide range of solvents.

  • Mobile Phase: A normal-phase mobile system, typically a mixture of an alkane (n-Hexane or n-Heptane) and an alcohol modifier (Isopropanol or Ethanol), provides excellent selectivity for this class of compounds. The alcohol modifier plays a crucial role in the chiral recognition mechanism by competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary tool for optimizing retention and resolution.[5]

  • Detector: UV detection at a wavelength where the phenyl group of the tyrosinol moiety absorbs, typically around 220-230 nm, provides adequate sensitivity for purity analysis.

Illustrative Performance Data
ParameterTypical ValueJustification
Resolution (Rs) > 2.0A resolution of at least 1.5 is required for baseline separation, ensuring accurate quantification. An Rs > 2.0 provides a robust separation.[4]
Selectivity (α) > 1.2Higher selectivity values indicate a greater difference in the retention of the two enantiomers, leading to better resolution.
Tailing Factor (Tf) 0.8 - 1.5Ensures symmetrical peaks, which are essential for accurate integration and quantification.
Limit of Detection (LOD) ~0.01%Based on a signal-to-noise ratio of 3:1, this sensitivity is sufficient for detecting the undesired enantiomer at typical specification limits.[9]
Limit of Quantitation (LOQ) ~0.03%Based on a signal-to-noise ratio of 10:1, this is the lowest concentration that can be quantified with acceptable precision and accuracy.[9]

Experimental Protocol: Validated Chiral HPLC Method

This protocol describes a self-validating system for the determination of the D-enantiomer impurity in O-Methyl-N-boc-L-tyrosinol. The validation parameters are based on ICH Q2(R1) guidelines.[10]

Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Prepare a system suitability solution containing approximately 0.1% of the O-Methyl-N-boc-D-tyrosinol (the undesired enantiomer) and 99.9% of the O-Methyl-N-boc-L-tyrosinol in the mobile phase at a total concentration of 1.0 mg/mL.

    • Inject the SST solution six times.

    • The system is deemed suitable if the resolution (Rs) between the L and D enantiomers is > 2.0, the tailing factor for the L-enantiomer peak is between 0.8 and 1.5, and the relative standard deviation (%RSD) of the peak areas for six replicate injections is ≤ 2.0%.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the O-Methyl-N-boc-L-tyrosinol sample and dissolve in 10.0 mL of the mobile phase to obtain a concentration of 1.0 mg/mL.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Identify the peaks for the L- and D-enantiomers based on their retention times, confirmed by the injection of the SST solution.

    • Calculate the percentage of the D-enantiomer using the area percent formula: % D-enantiomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100%

Visualizing the Workflow

A clear and logical workflow is essential for ensuring the consistency and reliability of the analytical process.

Chiral_Purity_Workflow Chiral Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_results Results & Reporting prep_sample Sample Preparation (Dissolve in Mobile Phase) analysis Sample Analysis (Inject Sample Solution) prep_sample->analysis prep_system HPLC System Preparation (Equilibrate Column) sst System Suitability Test (SST) (Inject Racemic Mixture) prep_system->sst System Ready sst->analysis SST Passed data_acq Data Acquisition (Record Chromatogram) analysis->data_acq integration Peak Integration data_acq->integration calculation Calculate % D-Enantiomer integration->calculation report Final Report calculation->report Method_Development_Logic Method Development Decision Tree start Start: Chiral Separation of O-Methyl-N-boc-L-tyrosinol screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp poly_csp Polysaccharide-Based CSP (e.g., CHIRALPAK® IC) screen_csp->poly_csp Primary Choice other_csp Alternative CSPs (e.g., Macrocyclic Glycopeptide) screen_csp->other_csp Secondary Screen screen_mp Screen Mobile Phase Modes poly_csp->screen_mp other_csp->screen_mp np_mode Normal Phase (NP) (Hexane/Alcohol) screen_mp->np_mode High Selectivity rp_mode Reversed Phase (RP) (ACN/Water + Additive) screen_mp->rp_mode Alternative optimize Optimize Separation (Adjust Modifier %, Flow Rate, Temp) np_mode->optimize rp_mode->optimize validate Method Validation (ICH Q2 R1) optimize->validate Resolution > 2.0

Caption: Decision tree for chiral HPLC method development.

Conclusion

The chiral purity of O-Methyl-N-boc-L-tyrosinol is a critical quality attribute that demands a robust and reliable analytical method for its control. Direct HPLC analysis on a polysaccharide-based chiral stationary phase under normal-phase conditions represents the most effective and scientifically sound approach. This method offers high selectivity and sensitivity without the need for sample derivatization, aligning with the principles of analytical efficiency and data integrity. By following the detailed protocol and validation principles outlined in this guide, researchers and quality control professionals can confidently ensure the enantiomeric purity of this vital pharmaceutical building block, thereby contributing to the development of safe and effective medicines.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology. Available at: [Link]

  • Clayton, T. A. (2016). The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The values of LOD, LOQ, and linearity obtained from the HPLC-PDA analysis method. ResearchGate. Available at: [Link]

  • Government of Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • PMC. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC. Available at: [Link]

  • Dhandapani, R., & Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Hawach Scientific. (2026). Normal Phase vs Reverse Phase Chromatography for HPLC. Hawach Scientific. Available at: [Link]

  • Chromatography Forum. (2013). Terms normal phase and reverse phase for chiral columns. Chromatography Forum. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ResearchGate. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • PubMed. (2026). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. PubMed. Available at: [Link]

Sources

Comparative

Comparative Guide: O-Methyl-N-boc-L-tyrosinol vs. O-Methyl-N-boc-L-tyrosine in Peptidomimetic Design

Executive Briefing In the development of advanced therapeutics, the transition from native peptides to metabolically stable peptidomimetics often relies on subtle structural modifications. O-Methyl-N-boc-L-tyrosine (Boc-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the development of advanced therapeutics, the transition from native peptides to metabolically stable peptidomimetics often relies on subtle structural modifications. O-Methyl-N-boc-L-tyrosine (Boc-Tyr(Me)-OH) is a canonical building block widely used in Solid-Phase Peptide Synthesis (SPPS) to incorporate O-methyltyrosine—a critical pharmacophore in potent vasopressin and oxytocin antagonists 1.

However, when researchers need to engineer protease resistance via backbone modification (such as reduced amide bonds or oxime ligations), the carboxylic acid must be substituted. Its reduced counterpart, O-Methyl-N-boc-L-tyrosinol (Boc-Tyr(Me)-ol), replaces the C-terminal carboxylate with a primary alcohol 2. This seemingly minor reduction fundamentally alters the molecule's reactivity profile, shifting it from an electrophilic acyl donor to a versatile nucleophile and precursor for aldehyde-based click chemistry 3.

Physicochemical & Structural Dichotomy

Understanding the baseline properties of these two derivatives is essential for predicting their behavior in synthetic workflows. The table below summarizes their quantitative and qualitative differences.

Table 1: Physicochemical and Reactivity Profile Comparison
ParameterBoc-Tyr(Me)-OH (Acid)Boc-Tyr(Me)-ol (Alcohol)
CAS Number 53267-93-9126395-29-7
Molecular Formula C₁₅H₂₁NO₅C₁₅H₂₃NO₄
Molecular Weight 295.33 g/mol 281.35 g/mol
C-Terminal Functional Group Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)
Primary Synthetic Role Electrophile (Acyl donor via DIC/HATU)Nucleophile / Electrophile Precursor
SPPS Compatibility Direct amide couplingC-terminal anchoring via ester/ether 4
Storage Conditions -20°C, dry environment-20°C, dry, inert atmosphere (argon)

Mechanistic Workflows: From Elongation to Modification

The choice between the acid and the alcohol dictates the entire synthetic trajectory. Boc-Tyr(Me)-OH is utilized for linear peptide elongation, whereas Boc-Tyr(Me)-ol is the gateway to pseudopeptides and macrocyclization.

SyntheticDivergence A Boc-Tyr(Me)-OH (Carboxylic Acid) B Boc-Tyr(Me)-ol (Amino Alcohol) A->B Reduction (NaBH4/I2) C Activation (DIC/HOBt) Standard SPPS A->C Coupling D Oxidation (DMP) Aldehyde Formation B->D Oxidation E O-Acylation Peptidomimetics B->E Derivatization F Peptide Elongation C->F G Reductive Amination (Pseudopeptides) D->G

Synthetic divergence of Boc-Tyr(Me)-OH and Boc-Tyr(Me)-ol in peptide chemistry.

Protocol 1: Chemoselective Reduction of Boc-Tyr(Me)-OH to Boc-Tyr(Me)-ol

When commercial tyrosinol is unavailable, researchers must reduce the carboxylic acid. This protocol utilizes the in situ generation of diborane to ensure the acid-labile Boc group remains intact.

  • Causality: Sodium borohydride (NaBH₄) alone cannot reduce carboxylic acids efficiently. The addition of Iodine (I₂) generates diborane (B₂H₆) in situ, which is highly chemoselective for carboxylic acids over esters or carbamates (Boc).

  • Self-Validating System: The reaction is monitored via TLC. The disappearance of the acid spot and the appearance of a lower Rf spot (alcohol) that is UV-active but Ninhydrin-negative confirms successful reduction without Boc-deprotection.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Boc-Tyr(Me)-OH in anhydrous THF under an Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Activation: Add 2.5 eq of NaBH₄ in one portion. Stir for 5 minutes.

  • Reduction: Dissolve 1.2 eq of I₂ in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes. Observation: Hydrogen gas evolution will occur.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching (Validation Check): Cool the flask back to 0 °C and carefully add Methanol dropwise. The cessation of effervescence serves as a visual validation that all excess borane has been safely quenched.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield Boc-Tyr(Me)-ol.

Protocol 2: Oxidation of Boc-Tyr(Me)-ol for Reductive Amination

To create a reduced amide bond (ψ[CH₂NH])—a hallmark of protease-resistant peptidomimetics—the tyrosinol must be oxidized to an aldehyde.

  • Causality: Dess-Martin Periodinane (DMP) is selected over Swern oxidation because DMP operates under mild, neutral conditions at room temperature, preventing base-catalyzed epimerization at the highly labile α-chiral center of the amino aldehyde.

  • Self-Validating System: The formation of a white precipitate (iodinane byproduct) during the reaction indicates active oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Boc-Tyr(Me)-ol in anhydrous Dichloromethane (DCM).

  • Oxidation: Add 1.2 eq of DMP to the solution at 0 °C.

  • Reaction: Stir the mixture for 2 hours while warming to room temperature.

  • Quenching: Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: The thiosulfate reduces unreacted DMP, while the bicarbonate neutralizes the acetic acid byproduct, preventing Boc cleavage.

  • Extraction: Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. The resulting Boc-Tyr(Me)-CHO should be used immediately in a reductive amination step with a peptide N-terminus and NaBH(OAc)₃ to prevent degradation.

Translational Applications in Drug Development

The inclusion of the O-methyltyrosine moiety is not arbitrary; it is a highly specific structural requirement for antagonizing certain G-Protein Coupled Receptors (GPCRs). By utilizing Boc-Tyr(Me)-ol to synthesize pseudopeptides, developers can maintain the antagonistic binding affinity while drastically increasing the serum half-life of the drug.

ReceptorPathway Ligand O-Methyltyrosine Peptide Analog Receptor V1a / Oxytocin Receptor (GPCR) Ligand->Receptor Competitive Binding Inhibition Receptor Blockade (No Contraction) Ligand->Inhibition Antagonism Gq Gq Protein Complex Receptor->Gq Normal Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 Inhibition->Gq Blocks Signal

Mechanism of action for O-methyltyrosine-containing GPCR antagonists.

When the native tyrosine is O-methylated, the steric bulk and altered electronics of the methoxy group prevent the conformational shift required to activate the Gq protein complex. By building this sequence using the tyrosinol derivative, the resulting peptide backbone lacks the hydrolyzable amide bond, rendering it invisible to endogenous proteases while still successfully blocking the V1a or Oxytocin receptors.

References

  • ChemicalBook. "Boc-Tyr(Me)-OH | 53267-93-9". 1

  • NIH PubMed Central. "Recent Advances in the Synthesis of C-Terminally Modified Peptides". 4

  • NIH PubMed Central. "Macrocyclization strategies for cyclic peptides and peptidomimetics". 3

  • ChemicalBook. "O-METHYL-N-BOC-L-TYROSINOL | 126395-29-7". 2

Sources

Validation

O-Methyl-N-boc-L-tyrosinol vs. Fmoc-Tyr(tBu)-ol: A Comprehensive Guide to Tyrosinol Protecting Group Strategies in Synthesis

Amino alcohols, particularly tyrosinols, are indispensable building blocks in modern drug development. By reducing the C-terminal carboxylic acid of tyrosine to an alcohol, chemists generate critical precursors for trans...

Author: BenchChem Technical Support Team. Date: March 2026

Amino alcohols, particularly tyrosinols, are indispensable building blocks in modern drug development. By reducing the C-terminal carboxylic acid of tyrosine to an alcohol, chemists generate critical precursors for transition-state isosteres (such as hydroxyethylamines and statine analogs) used extensively in the design of protease inhibitors and peptidomimetics.

For researchers and drug development professionals, selecting the correct protecting group strategy for these tyrosinol derivatives is a fundamental decision that dictates the entire synthetic workflow[1]. This guide provides an objective, data-driven comparison between O-Methyl-N-boc-L-tyrosinol (a solution-phase staple) and Fmoc-protected tyrosinols like Fmoc-Tyr(tBu)-ol (the solid-phase standard), detailing their chemical orthogonality, performance metrics, and validated experimental protocols.

Chemical Profiling & Orthogonality

The fundamental distinction between these two building blocks lies in their orthogonal protection strategies, which govern how and when the temporary α -amino protecting group is removed relative to the side-chain functionalities[2].

O-Methyl-N-boc-L-tyrosinol (Boc/Me Strategy)
  • Structure: Features an acid-labile tert-butyloxycarbonyl (Boc) group on the amine and a highly stable methyl ether on the phenolic hydroxyl.

  • Mechanism & Application: The Boc group is cleaved using strong acids, typically Trifluoroacetic Acid (TFA)[1]. The O-methyl group is not a temporary protecting group; rather, it is highly resistant to standard deprotection conditions (requiring harsh reagents like BBr 3​ for cleavage). Therefore, this building block is exclusively used in solution-phase synthesis (SolPPS) when the methoxy group is a permanent, desired feature of the final pharmacophore (often utilized to increase lipophilicity and metabolic stability).

Fmoc-Tyr(tBu)-ol (Fmoc/tBu Strategy)
  • Structure: Features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the amine and an acid-labile tert-butyl (tBu) ether on the phenolic hydroxyl[3].

  • Mechanism & Application: This molecule offers true orthogonality . The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), leaving the acid-sensitive tBu group completely intact[2]. Global deprotection of the side chain is achieved at the end of the synthesis using high concentrations of TFA. This makes it the premier choice for Solid-Phase Peptide Synthesis (SPPS) [4].

Quantitative Performance Comparison

The following table summarizes the key characteristics and performance metrics of each strategy to aid in route scouting and scale-up planning.

ParameterO-Methyl-N-boc-L-tyrosinolFmoc-Tyr(tBu)-ol
Primary Workflow Solution-Phase Synthesis (SolPPS)Solid-Phase Peptide Synthesis (SPPS)
N- α Deprotection 50% TFA in DCM (Acidic)20% Piperidine in DMF (Basic)
Side-Chain Lability Permanent (Requires BBr 3​ to cleave)Acid-labile (95% TFA cocktail)
Orthogonality Low (Boc removal requires acid)High (True base/acid orthogonality)
Coupling Reagent Compatibility DCC/HOBt, EDC/HOBtHATU, HBTU, DIC/Oxyma
Automation Amenability Poor (Requires aqueous workups)Excellent (Standard SPPS synthesizers)
Cost Efficiency High (Cheaper reagents)Moderate (Higher reagent costs)

Mechanistic Pathways & Workflows

To visualize the strategic divergence between these two building blocks, the following diagrams map out their deprotection logic and operational workflows.

G cluster_boc Boc/Me Strategy (Solution Phase) cluster_fmoc Fmoc/tBu Strategy (Solid Phase) boc_start O-Methyl-N-boc-L-tyrosinol boc_deprot TFA / DCM (Acidic) boc_start->boc_deprot boc_inter O-Methyl-L-tyrosinol (TFA Salt) boc_deprot->boc_inter boc_final Permanent O-Me Ether (Pharmacophore) boc_inter->boc_final fmoc_start Fmoc-Tyr(tBu)-ol fmoc_deprot1 20% Piperidine / DMF (Basic) fmoc_start->fmoc_deprot1 fmoc_inter H-Tyr(tBu)-ol (Resin Bound) fmoc_deprot1->fmoc_inter fmoc_deprot2 TFA / Scavengers (Acidic) fmoc_inter->fmoc_deprot2 fmoc_final Free L-tyrosinol (Fully Deprotected) fmoc_deprot2->fmoc_final

Caption: Orthogonal deprotection pathways for Boc/Me and Fmoc/tBu tyrosinol strategies.

Workflow sol_phase Solution-Phase (Boc) sol_deprot N-Boc Cleavage (TFA) sol_phase->sol_deprot sol_couple Coupling (EDC/HOBt) sol_deprot->sol_couple sol_purify Aqueous Workup & Column sol_couple->sol_purify sol_purify->sol_deprot sp_phase Solid-Phase (Fmoc) sp_anchor Resin Anchoring (2-CTC) sp_phase->sp_anchor sp_deprot N-Fmoc Cleavage (Piperidine) sp_anchor->sp_deprot sp_couple Coupling (HATU/DIPEA) sp_deprot->sp_couple sp_couple->sp_deprot Wash & Repeat sp_cleave Global Cleavage (TFA) sp_couple->sp_cleave

Caption: Iterative workflows for solution-phase (Boc) vs. solid-phase (Fmoc) peptide synthesis.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols have been designed as self-validating systems, incorporating the causality behind specific reagent choices.

Protocol A: Solution-Phase Elongation using O-Methyl-N-boc-L-tyrosinol

This protocol is optimized for synthesizing short peptidomimetics where the O-methyl group is retained.

  • Boc Deprotection: Dissolve O-Methyl-N-boc-L-tyrosinol (1.0 eq) in a 1:1 mixture of TFA/DCM. Stir at room temperature for 30 minutes.

    • Causality: The 50% TFA concentration is sufficient to rapidly cleave the Boc group via generating a tert-butyl cation, which escapes as isobutylene gas, driving the reaction to completion.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of O-Methyl-L-tyrosinol.

  • Coupling: In a separate flask, dissolve the next N-protected amino acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF. Stir for 10 minutes to pre-activate the carboxylic acid.

    • Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for simple removal during the aqueous workup. HOBt is critical to suppress racemization by forming a highly reactive, yet stable, benzotriazole active ester.

  • Amine Addition: Add the O-Methyl-L-tyrosinol TFA salt to the activated mixture. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to neutralize the TFA salt and initiate coupling. Stir for 2 hours.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate.

Protocol B: Solid-Phase Anchoring & Elongation of Fmoc-Tyr(tBu)-ol

This protocol is utilized when the tyrosinol must serve as the C-terminal residue of a longer peptide chain synthesized via SPPS[4].

  • Resin Anchoring: Swell 2-Chlorotrityl chloride (2-CTC) resin in dry DCM for 20 minutes. Add a solution of Fmoc-Tyr(tBu)-ol (1.5 eq) and DIPEA (3.0 eq) in DCM. Agitate for 2 hours.

    • Causality: The 2-CTC resin is specifically chosen because its extreme steric bulk prevents diketopiperazine (DKP) formation at the dipeptide stage—a notorious side reaction when dealing with C-terminal alcohols or secondary amines. Furthermore, 2-CTC allows for mild acidic cleavage (1% TFA) if the protected peptide alcohol is needed later.

  • Capping: Add methanol (0.8 mL/g resin) to cap unreacted trityl chloride sites. Agitate for 15 minutes, then wash thoroughly with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (6x).

    • Causality: Piperidine acts as both a base to abstract the acidic fluorenyl proton and a nucleophile to scavenge the resulting dibenzofulvene byproduct, preventing re-alkylation of the tyrosinol amine[2].

  • Coupling: Add the next Fmoc-amino acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Agitate for 45 minutes.

    • Causality: HATU is a premier uronium-based coupling reagent that accelerates the reaction rate significantly compared to HOBt, ensuring high yields even with sterically hindered residues[].

Strategic Selection Guide

  • Choose O-Methyl-N-boc-L-tyrosinol when: You are performing solution-phase synthesis, scaling up a specific peptidomimetic fragment, and the O-methyl ether is a deliberate, permanent modification intended to enhance the pharmacokinetic profile of the target molecule.

  • Choose Fmoc-Tyr(tBu)-ol when: You are synthesizing a complex, multi-residue peptide ending in an amino alcohol using automated SPPS[1]. The Fmoc/tBu strategy provides the necessary orthogonality to prevent side-chain degradation during iterative elongation cycles[2].

References

  • American Chemical Society (ACS). "Solid-Phase Synthesis of Tyrosine Peptide Aldehydes. Analogues of (S)-MAPI." Journal of Combinatorial Chemistry. Available at: [Link]

Sources

Comparative

Enantiomeric Excess Determination of O-Methyl-N-boc-L-tyrosinol: A Comparative Analytical Guide

In the development of complex peptides and peptidomimetics, chiral building blocks like O-Methyl-N-boc-L-tyrosinol (Boc-Tyr(Me)-ol) serve as critical foundational components. Even trace amounts of the unwanted (D)-enanti...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of complex peptides and peptidomimetics, chiral building blocks like O-Methyl-N-boc-L-tyrosinol (Boc-Tyr(Me)-ol) serve as critical foundational components. Even trace amounts of the unwanted (D)-enantiomer can drastically alter the pharmacokinetic profile, target binding affinity, and safety of the final active pharmaceutical ingredient (API)[].

Determining the enantiomeric excess (ee) of this specific molecule requires exploiting its unique functional landscape: a sterically bulky N-Boc protected amine, an electron-rich methoxyarene ring, and a primary alcohol. This guide provides an objective, data-backed comparison of the three most authoritative analytical modalities for quantifying the ee of O-Methyl-N-boc-L-tyrosinol, detailing the causality behind the methods and providing self-validating experimental protocols.

Comparative Overview of Analytical Modalities

Selecting the appropriate analytical technique depends on the project phase, throughput requirements, and the need for structural elucidation.

MethodSelection Start O-Methyl-N-boc-L-tyrosinol Enantiomeric Purity Analysis Goal Primary Analytical Objective? Start->Goal HT High-Throughput & Green Chemistry Goal->HT Speed / Low Waste AC Absolute Configuration & Structural Proof Goal->AC Structural Data QC Routine QC & High Resolution Goal->QC Standard Setup SFC Chiral SFC (Amylose CSP + scCO2) HT->SFC NMR Mosher's Method (1H/19F NMR) AC->NMR HPLC Chiral HPLC (Normal Phase CSP) QC->HPLC

Caption: Decision matrix for selecting the optimal ee determination method.

Quantitative Performance Comparison
ParameterChiral HPLC (Normal Phase)Chiral SFCNMR (Mosher's Method)
Primary Mechanism Transient diastereomeric complexationTransient diastereomeric complexationCovalent diastereomer formation
Typical Analysis Time 15 – 30 minutes3 – 8 minutes2 – 4 hours (inc. reaction)
Resolution ( Rs​ ) High ( Rs​ > 2.0)Very High ( Rs​ > 2.5)N/A (Baseline separated NMR peaks)
Absolute Configuration No (Requires known standards)No (Requires known standards)Yes (Via Δδ analysis)
Solvent Consumption High (Hexane/IPA)Low (scCO 2​
  • Methanol)
Minimal (Deuterated solvents)
LOD / LOQ for ee% ~0.1% / 0.5%~0.05% / 0.2%~1.0% / 3.0%

Method 1: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) remains the most widely validated approach for amino alcohol enantioseparation[2].

The Causality of Separation

For O-Methyl-N-boc-L-tyrosinol, an immobilized amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H) is highly effective. The separation is driven by a "three-point interaction" model:

  • Hydrogen Bonding: The carbamate linkages on the CSP act as hydrogen bond donors/acceptors interacting with the primary alcohol (-CH 2​ OH) and the urethane (N-Boc) group of the analyte.

  • π−π Stacking: The electron-rich O-methylphenyl ring of the tyrosinol derivative engages in π−π interactions with the phenyl rings of the CSP[3].

  • Steric Inclusion: The bulky tert-butyl group of the Boc moiety fits differentially into the chiral helical grooves of the amylose polymer depending on the stereocenter's configuration.

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation: Dissolve O-Methyl-N-boc-L-tyrosinol in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1.0 mg/mL.

  • System Setup:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane/Isopropanol (90:10 v/v). Note: Avoid basic additives like DEA, as the Boc group is acid-sensitive but stable in neutral normal-phase conditions.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm (amide/aromatic absorbance) and 275 nm (specific to the methoxyarene).

  • Validation Step: Inject a synthetically prepared racemic mixture of O-Methyl-N-boc-tyrosinol. Do not proceed unless the chromatogram shows two peaks of equal area (50:50) with a resolution ( Rs​ ) 1.5. This proves the system is capable of baseline separation without peak distortion.

  • Sample Injection: Inject 10 µL of the analytical sample. Calculate ee% using the area normalization method: ee%=AreaL​+AreaD​∣AreaL​−AreaD​∣​×100 .

Method 2: Chiral SFC (The High-Throughput Alternative)

Supercritical Fluid Chromatography (SFC) is rapidly replacing normal-phase HPLC in pharmaceutical development due to its speed, superior resolution, and green chemistry profile[4].

The Causality of Separation

SFC utilizes supercritical carbon dioxide (scCO 2​ ) as the primary mobile phase. Because scCO 2​ has liquid-like density but gas-like diffusivity and exceptionally low viscosity, it allows for the use of sub-2 µm particle columns at flow rates 3 to 5 times higher than HPLC without exceeding system backpressure limits[5]. To elute polar molecules like Boc-Tyr(Me)-ol, a polar modifier (Methanol) is added. The methanol disrupts non-specific, high-affinity hydrogen bonding between the primary alcohol of the analyte and the CSP, preventing peak tailing and ensuring rapid elution.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in pure Methanol at 0.5 mg/mL. (Methanol is fully miscible with scCO 2​ ).

  • System Setup:

    • Column: Trefoil AMY1 or equivalent Amylose-based SFC column (150 x 4.6 mm, 2.5 µm).

    • Mobile Phase: scCO 2​ / Methanol (85:15 v/v) isocratic.

    • Flow Rate: 3.0 mL/min.

    • Backpressure (BPR): 120 bar (maintains CO 2​ in the supercritical state).

    • Column Temperature: 35°C.

  • Validation Step: Inject a blank (Methanol) to ensure no carryover, followed by the racemic standard. The high efficiency of SFC should yield baseline separation in under 5 minutes.

  • Analysis: Run the sample batch. SFC is highly recommended if screening multiple batches of O-Methyl-N-boc-L-tyrosinol due to the drastically reduced solvent evaporation and turnaround time.

Method 3: NMR via Mosher's Derivatization (Structural Validator)

While chromatography separates enantiomers transiently, Mosher's method covalently converts the enantiomeric mixture into stable diastereomers, allowing for both ee quantification and the assignment of absolute configuration[6].

The Causality of Separation

By reacting the primary alcohol of O-Methyl-N-boc-tyrosinol with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), diastereomeric esters are formed. In the preferred conformation of the resulting ester, the MTPA phenyl ring sits above or below the plane of the tyrosinol molecule. This creates an anisotropic magnetic shielding cone. Protons residing in this cone experience an upfield shift in the NMR spectrum. Because the (R)- and (S)-MTPA groups project this shielding cone over different halves of the tyrosinol molecule, the chemical shifts ( Δδ ) of the N-Boc protons and the O-methyl protons will distinctly differ between the (S,R) and (S,S) diastereomers[7].

MosherWorkflow Sample Tyrosinol Sample (Enantiomeric Mixture) Split Aliquot into two NMR tubes Sample->Split R_MTPA React with (R)-MTPA-Cl Split->R_MTPA Pyridine-d5 S_MTPA React with (S)-MTPA-Cl Split->S_MTPA Pyridine-d5 NMR_R Acquire NMR (S,R)-Diastereomer R_MTPA->NMR_R NMR_S Acquire NMR (S,S)-Diastereomer S_MTPA->NMR_S Calc Calculate Δδ (S-R) & Integrate Peaks NMR_R->Calc NMR_S->Calc

Caption: Workflow for Mosher's derivatization and NMR analysis.

Step-by-Step Protocol (Self-Validating System)
  • Reaction Setup: Accurately weigh 5 mg of the O-Methyl-N-boc-tyrosinol sample into two separate, thoroughly dried NMR tubes (labeled Tube A and Tube B).

  • Solvation: Add 0.5 mL of anhydrous deuterated pyridine (Pyridine- d5​ ) to each tube. Pyridine acts as both the solvent and the acid scavenger for the HCl generated during esterification.

  • Derivatization:

    • To Tube A, add 3.0 equivalents of (R)-MTPA-Cl.

    • To Tube B, add 3.0 equivalents of (S)-MTPA-Cl.

  • Incubation & Validation: Cap the tubes and agitate gently. Allow the reaction to proceed at room temperature for 2 to 4 hours. Self-Validation: Check the 1 H NMR spectrum for the disappearance of the primary alcohol carbinyl protons (-CH 2​ OH) shifting downfield upon esterification to confirm 100% conversion. If unreacted alcohol remains, kinetic resolution may skew the ee% results.

  • Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra.

  • Quantification: Identify the singlet corresponding to the O-methyl protons (~3.7 ppm) or the N-Boc tert-butyl protons (~1.4 ppm). In the mixture, you will see two distinct singlets for these groups representing the two diastereomers. Integrate these peaks to calculate the enantiomeric ratio.

Conclusion & Best Practices

For routine lot-release testing and high-throughput screening of O-Methyl-N-boc-L-tyrosinol, Chiral SFC is the superior choice due to its rapid turnaround and minimal environmental impact. Chiral HPLC remains the highly accessible gold standard for laboratories lacking supercritical fluid infrastructure. However, when a new synthetic route is developed and absolute stereochemical proof is required by regulatory agencies, Mosher's Method via NMR provides the definitive structural validation that chromatographic retention times cannot offer.

Sources

Validation

Spectroscopic comparison of O-Methyl-N-boc-L-tyrosinol and its precursors

Title: Spectroscopic Comparison Guide: O-Methyl-N-boc-L-tyrosinol and Its Synthetic Precursors Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Utility In...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison Guide: O-Methyl-N-boc-L-tyrosinol and Its Synthetic Precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Utility

In the development of pseudopeptides, non-ribosomal peptide mimetics, and advanced antibiotics (such as the Sperabillin class [2]), the use of orthogonally protected, non-natural amino acid derivatives is critical. O-Methyl-N-Boc-L-tyrosinol (Boc-Tyr(Me)-ol) is a highly specialized chiral amino-alcohol building block.

When comparing its performance as a synthetic intermediate against its precursors (L-Tyrosine, N-Boc-L-tyrosine, and N-Boc-O-methyl-L-tyrosine), O-Methyl-N-Boc-L-tyrosinol offers distinct advantages:

  • Orthogonal Stability: The tert-butoxycarbonyl (Boc) group protects the amine from unwanted acylation, while the O-methyl ether permanently masks the reactive phenol, preventing oxidative side-reactions or branching during complex couplings [3].

  • C-Terminal Modification: The reduction of the carboxylic acid to a primary alcohol allows for the synthesis of ether-linked analogs (e.g., homoserine ethers) or aldehyde intermediates via mild oxidation [1].

To ensure batch-to-batch consistency and validate synthetic progression, rigorous spectroscopic tracking is required. This guide provides a comprehensive spectroscopic comparison of O-Methyl-N-boc-L-tyrosinol and its precursors.

Synthetic Workflow & Mechanistic Rationale

The synthesis of O-Methyl-N-Boc-L-tyrosinol from L-Tyrosine requires three distinct transformations. As a self-validating system, each step is designed to alter a specific functional group, yielding highly predictable shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

G A L-Tyrosine (Starting Material) B N-Boc-L-tyrosine (Amine Protection) A->B Boc2O, NaOH H2O/Dioxane C N-Boc-O-methyl-L-tyrosine (Phenol Methylation) B->C MeI, K2CO3 DMF D O-Methyl-N-Boc-L-tyrosinol (Acid Reduction) C->D NaBH4, I2 THF, 0 °C to RT

Synthetic workflow from L-Tyrosine to O-Methyl-N-Boc-L-tyrosinol.

Causality in Reagent Selection:

  • Amine Protection: Di-tert-butyl dicarbonate (Boc 2​ O) selectively reacts with the α -amine. The resulting carbamate is stable to bases and nucleophiles but easily cleaved by strong acids (e.g., TFA).

  • Phenol Methylation: Potassium carbonate (K 2​ CO 3​ ) is a weak base. It is sufficiently strong to deprotonate the phenolic OH (pKa ~10) but not the carbamate NH (pKa ~15), ensuring selective O-methylation with Methyl Iodide (MeI) [3].

  • Acid Reduction: Sodium borohydride (NaBH 4​ ) activated by Iodine (I 2​ ) generates borane ( BH3​ ) in situ. Borane is highly chemoselective; it reduces the electron-rich carboxylic acid to a primary alcohol without cleaving the acid-sensitive Boc group.

Spectroscopic Comparison: Tracking the Transformations

To validate the success of each step, analysts must track the appearance and disappearance of specific functional group markers.

A. 1 H NMR Tracking (Diagnostic Signals)
  • Boc Addition: The conversion of L-Tyrosine to N-Boc-L-tyrosine is marked by the appearance of a massive, integrating singlet at δ ~1.35 - 1.40 ppm (9H, tert-butyl group).

  • O-Methylation: The conversion to N-Boc-O-methyl-L-tyrosine is confirmed by the disappearance of the broad phenolic OH peak and the emergence of a sharp singlet at δ ~3.75 - 3.80 ppm (3H, -OCH 3​ ) [3]. The aromatic protons (AA'BB' system) also shift slightly upfield due to the electron-donating effect of the methyl ether.

  • Reduction to Tyrosinol: The reduction of the carboxylic acid to the alcohol is the most critical transformation. The broad carboxylic acid proton ( δ >12 ppm) disappears. Simultaneously, the α -proton multiplet shifts upfield, and a new set of multiplets appears around δ 3.50 - 3.65 ppm (2H, -CH 2​ OH), representing the newly formed primary alcohol [1].

B. Infrared (IR) Spectroscopy
  • L-Tyrosine: Exhibits a broad zwitterionic band (NH 3+​ and COO ) around 3000-2800 cm −1 and 1600-1550 cm −1 .

  • N-Boc-L-tyrosine: Shows a sharp carbamate C=O stretch at ~1680 cm −1 and a carboxylic acid C=O stretch at ~1710 cm −1 .

  • O-Methyl-N-Boc-L-tyrosinol: The acid C=O stretch (1710 cm −1 ) completely vanishes, leaving only the carbamate C=O. A strong, broad O-H stretch from the primary alcohol appears at ~3300 - 3400 cm −1 .

Quantitative Data Summaries

Table 1: Comparative 1 H NMR Chemical Shifts (Typical values in CDCl 3​ / DMSO-d 6​ , δ ppm)

Structural FeatureL-TyrosineN-Boc-L-tyrosineN-Boc-O-methyl-L-tyrosineO-Methyl-N-Boc-L-tyrosinol
Boc Group (9H, s) -1.351.421.42
β -CH 2​ (2H, m) 2.80 - 3.002.75 - 2.952.90 - 3.102.70 - 2.85
α -CH (1H, m) 3.854.054.453.80
O-CH 3​ (3H, s) --3.783.78
Aromatic H (4H, dd) 6.70, 7.106.65, 7.056.82, 7.106.84, 7.12
-CH 2​ OH (2H, m) ---3.55 - 3.65
Acid OH / Phenol OH PresentPresentAcid onlyNone

Table 2: Comparative Mass Spectrometry (ESI-MS)

CompoundFormulaExact MassTarget Ion Observed
L-TyrosineC 9​ H 11​ NO 3​ 181.07m/z 182.1 [M+H] +
N-Boc-L-tyrosineC 14​ H 19​ NO 5​ 281.13m/z 304.1[M+Na] +
N-Boc-O-methyl-L-tyrosineC 15​ H 21​ NO 5​ 295.14m/z 318.1 [M+Na] +
O-Methyl-N-Boc-L-tyrosinolC 15​ H 23​ NO 4​ 281.16m/z 304.2 [M+Na] +

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in analytical checkpoints.

Protocol A: Synthesis of N-Boc-O-methyl-L-tyrosine

Objective: Selective O-alkylation of the phenolic hydroxyl group.

  • Preparation: Dissolve N-Boc-L-tyrosine (10.0 g, 35.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered Potassium Carbonate (K 2​ CO 3​ ) (14.7 g, 106.5 mmol). Stir for 15 minutes at room temperature.

  • Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide (MeI) (2.65 mL, 42.6 mmol) dropwise over 10 minutes [3].

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Validation Check: Run a TLC (Silica, Hexane/EtOAc 1:1). The product spot will be UV active but Ninhydrin negative (confirming the amine remains protected).

  • Workup: Quench with water (200 mL) and acidify to pH 3 using 1M HCl. Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Reduction to O-Methyl-N-Boc-L-tyrosinol

Objective: Chemoselective reduction of the carboxylic acid to a primary alcohol.

  • Preparation: Dissolve N-Boc-O-methyl-L-tyrosine (5.0 g, 16.9 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL) and cool to 0 °C under nitrogen.

  • Borane Generation: Add Sodium Borohydride (NaBH 4​ ) (1.6 g, 42.3 mmol) in one portion. Slowly add a solution of Iodine (I 2​ ) (4.3 g, 16.9 mmol) in THF (20 mL) dropwise over 30 minutes. Caution: Vigorous evolution of hydrogen gas will occur.

  • Reaction & Validation: Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours. Validation Check: TLC (Hexane/EtOAc 1:2) will show the disappearance of the polar acid starting material and the appearance of a higher Rf alcohol product.

  • Workup: Carefully quench excess borane by adding Methanol (20 mL) dropwise until effervescence ceases. Concentrate the mixture, dissolve the residue in 20% aqueous NaOH (30 mL), and extract with Dichloromethane (DCM) (3 x 50 mL). Dry and evaporate to yield the pure tyrosinol derivative.

References

  • Animal-Encoded Nonribosomal Pathway to Bursatellin Analogs Source: bioRxiv URL
  • Total Synthesis of Sperabillin A and C Source: Thieme Connect URL
  • L-Tyrosine, O-methyl-, methyl ester, hydrochloride Source: Benchchem URL
Comparative

Reactivity comparison of O-Methyl-N-boc-L-tyrosinol with other protected amino alcohols

Reactivity Profile and Application Guide: O-Methyl-N-Boc-L-tyrosinol vs. Alternative Protected Amino Alcohols In the landscape of modern organic synthesis—particularly in the development of peptidomimetics, antibody-drug...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile and Application Guide: O-Methyl-N-Boc-L-tyrosinol vs. Alternative Protected Amino Alcohols

In the landscape of modern organic synthesis—particularly in the development of peptidomimetics, antibody-drug conjugate (ADC) linkers, and complex natural products—the strategic selection of chiral building blocks dictates the efficiency of the entire synthetic route. O-Methyl-N-Boc-L-tyrosinol (Boc-Tyr(Me)-ol) is a highly versatile, orthogonally protected amino alcohol.

This guide provides an objective, data-driven comparison of Boc-Tyr(Me)-ol against other common protected amino alcohols, detailing the causality behind its reactivity profile and providing validated experimental protocols for its most critical transformations.

Structural Profiling & The Causality of Reactivity

The efficiency of a multi-step synthesis hinges on the concept of "orthogonal protection," which allows for the selective transformation of one functional group while masking others[1]. Boc-Tyr(Me)-ol features three distinct domains that govern its chemical behavior:

  • Primary Alcohol (Reactive Site): With a pKa of approximately 16, this site is primed for controlled oxidations (to aldehydes) or nucleophilic displacements (via Mitsunobu activation).

  • N-Boc Group (Amine Protection): The tert-butoxycarbonyl (Boc) group masks the nucleophilicity and basicity of the amine[1]. It is highly stable to basic and nucleophilic conditions but cleanly cleaves under mild acidic conditions (e.g., Trifluoroacetic acid)[1].

  • O-Methyl Group (Phenol Protection): This is the critical differentiator. The unprotected phenolic hydroxyl of tyrosine has a pKa of ~10. In reactions like the2, an unprotected phenol acts as a competitive pronucleophile, leading to undesired aryl ether byproducts or intramolecular cyclization[2]. O-methylation completely neutralizes this threat, directing reagents exclusively to the primary alcohol[3].

ReactivityMap Core O-Methyl-N-Boc-L-tyrosinol (Core Scaffold) Boc N-Boc Group (Amine Protection) Core->Boc Prevents N-alkylation OMe O-Methyl Group (Phenol Protection) Core->OMe Prevents side-reactions OH Primary Alcohol (Reactive Site) Core->OH Enables targeted chemistry Acid Free Amine Boc->Acid Cleaved by TFA Stable Orthogonal Stability OMe->Stable Stable to Oxidation Aldehyde Chiral Aldehyde OH->Aldehyde DMP Oxidation Ether Functionalized Ether OH->Ether Mitsunobu Reaction

Fig 1. Orthogonal protection strategy and site-specific reactivity map of O-Methyl-N-Boc-L-tyrosinol.

Comparative Reactivity Matrix

To objectively evaluate Boc-Tyr(Me)-ol, we must compare its performance metrics against its structural analogs under standard synthetic conditions.

CompoundPhenolic StatusMitsunobu Selectivity (1° OH vs Phenol)Oxidation to Aldehyde (Epimerization Risk)Deprotection Orthogonality
O-Methyl-N-Boc-L-tyrosinol Protected (-OMe)Excellent (Exclusive 1° OH activation)High Yield (Low risk with DMP)Stable to base/nucleophiles; Amine cleaved by TFA.
N-Boc-L-tyrosinol Unprotected (-OH)Poor (High risk of phenolic alkylation)Moderate (Phenol oxidation side-reactions)Requires transient protection before strong bases/oxidants.
N-Fmoc-O-Methyl-L-tyrosinol Protected (-OMe)Excellent High Yield (Low risk with DMP)Stable to acid; Amine cleaved by Piperidine (Base-labile).
N-Boc-L-phenylalaninol N/A (No para-O)Excellent High Yield (Low risk with DMP)Standard Boc orthogonality. Lacks functionalizable aromatic ring.

Self-Validating Experimental Protocols

The following protocols are engineered to maximize chemoselectivity while preserving the chiral integrity of the α-carbon.

Protocol A: Chemoselective Oxidation to O-Methyl-N-Boc-L-tyrosinal

Causality & Rationale: Converting amino alcohols to α-amino aldehydes carries a chronic risk of epimerization at the α-chiral center. While 4 is traditionally used to minimize racemization[4],5 is vastly superior for this substrate. DMP provides mild, neutral conditions and rapid reaction times, allowing oxidation without epimerization[6][5].

Step-by-Step Methodology:

  • Preparation: Dissolve O-Methyl-N-Boc-L-tyrosinol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Oxidation: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise. The slight excess ensures complete conversion without over-oxidation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours. Monitor via TLC (stain with Ninhydrin; the aldehyde will appear as a distinct, faster-eluting spot).

  • Quenching (Self-Validation): Once complete, quench the reaction by adding an equal volume of 1:1 saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is completely clear (validating the reduction of residual iodine species).

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude aldehyde immediately in subsequent homologation or reductive amination steps to prevent degradation.

Protocol B: Selective Mitsunobu Etherification

Causality & Rationale: The 2 is a dehydrative redox process that couples alcohols with pronucleophiles[2]. Because the phenolic oxygen of Boc-Tyr(Me)-ol is masked by a methyl group, Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) will exclusively activate the primary alcohol, resulting in a clean Sₙ2 inversion (if chiral at the alcohol) or simple etherification without cross-reactivity[3].

MitsunobuWorkflow Step1 Step 1: Reagent Mixing Boc-Tyr(Me)-ol + PPh3 + Pronucleophile in THF Step2 Step 2: Thermal Control Chill to 0 °C under Argon Step1->Step2 Step3 Step 3: Activation Dropwise addition of DIAD Step2->Step3 Step4 Step 4: Propagation Warm to RT, Stir for 2-4 hrs Step3->Step4 Step5 Step 5: Isolation Concentrate & Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the highly selective Mitsunobu etherification.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve Boc-Tyr(Me)-ol (1.0 equiv), the desired pronucleophile (e.g., a carboxylic acid or phthalimide, 1.2 equiv), and Triphenylphosphine (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.2 equiv) dropwise over 10 minutes. Note: The solution will briefly turn yellow upon DIAD addition, fading as the betaine intermediate forms and reacts.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 2–4 hours.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude residue in cold diethyl ether/hexane (1:1), filter the white solid, and concentrate the filtrate. Purify the final product via silica gel flash chromatography.

Sources

Validation

Strategic Cost-Benefit Analysis: O-Methyl-N-boc-L-tyrosinol in the Synthesis of Peptide Alcohols and Aldehydes

Introduction: The Synthetic Bottleneck of C-Terminal Modifications The development of peptide-based therapeutics frequently requires modifications to the C-terminus to enhance metabolic stability, cellular permeability,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Bottleneck of C-Terminal Modifications

The development of peptide-based therapeutics frequently requires modifications to the C-terminus to enhance metabolic stability, cellular permeability, or to introduce specific reactive "warheads." C-terminal peptide alcohols and their oxidized derivatives, peptide aldehydes, represent a critical class of bioactive compounds[1][2]. Most notably, peptide aldehydes like the Tyropeptin family are potent, reversible covalent inhibitors of the mammalian 20S proteasome[3][4].

However, conventional Solid-Phase Peptide Synthesis (SPPS) relies on anchoring the C-terminal carboxylic acid to a polymeric resin[2]. Synthesizing a peptide that ends in an alcohol or aldehyde directly on-resin presents a fundamental topological challenge[2][5]. To bypass this, researchers must choose between complex on-resin cleavage strategies or utilizing pre-formed building blocks like O-Methyl-N-boc-L-tyrosinol (Boc-Tyr(Me)-ol) . This guide provides a rigorous cost-benefit analysis of using Boc-Tyr(Me)-ol compared to alternative methodologies, grounded in the synthesis of proteasome inhibitors.

Mechanistic Context: Why Boc-Tyr(Me)-ol?

Boc-Tyr(Me)-ol is a specialized, pre-reduced amino alcohol derivative where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, the phenolic side chain is O-methylated, and the C-terminus is already reduced to a primary alcohol.

In the design of 20S proteasome inhibitors (such as Tyropeptin A derivatives), the C-terminal aldehyde acts as an electrophilic warhead that forms a reversible hemiacetal with the catalytic N-terminal threonine (Thr1) of the proteasome's active site[4]. Because aldehydes are highly reactive and prone to racemization or side reactions during peptide coupling, the standard synthetic logic dictates incorporating a stable alcohol precursor (like Boc-Tyr(Me)-ol) and oxidizing it to the aldehyde only in the final step[3].

Mechanism N1 Boc-Tyr(Me)-ol Incorporation N2 Dess-Martin Oxidation N1->N2 Mild Oxidation N3 Peptide Aldehyde (Tyropeptin Analog) N2->N3 Yields Warhead N4 20S Proteasome (N-terminal Thr) N3->N4 Binds Active Site N5 Reversible Hemiacetal (Enzyme Inhibition) N4->N5 Covalent Adduct

Figure 1: Mechanistic pathway from Boc-Tyr(Me)-ol incorporation to 20S proteasome inhibition.

Comparative Methodologies for Peptide Alcohol Synthesis

To objectively evaluate the utility of Boc-Tyr(Me)-ol, we must compare it against the two dominant alternative strategies for generating C-terminal alcohols.

Method A: On-Resin Reductive Cleavage

This traditional approach involves synthesizing the peptide on a standard ester-linked resin (e.g., PAM or Wang resin) and cleaving it using a strong reducing agent like Lithium Borohydride ( LiBH4​ )[1][2].

  • Causality: The hydride attacks the ester carbonyl, simultaneously cleaving the peptide from the resin and reducing the C-terminus to an alcohol.

  • Drawback: LiBH4​ is harsh. It can reduce side-chain protecting groups, requires strictly anhydrous conditions, and often results in incomplete cleavage, drastically lowering the overall yield[2].

Method B: O-to-N Acyl Transfer Strategy

Pioneered to avoid harsh reductions, this method anchors an amino alcohol to a 2-chlorotrityl resin via its amine group[6]. The next amino acid is coupled to the hydroxyl group via an ester bond. Upon acidic cleavage from the resin, a spontaneous intramolecular O-to-N acyl shift occurs, rearranging the ester into the thermodynamically favored amide bond[5][6].

  • Causality: The proximity of the free amine (post-cleavage) to the ester carbonyl drives the formation of a tetrahedral intermediate, resolving into the amide[6].

  • Drawback: The initial esterification step requires prolonged activation, which heavily promotes oxazolone formation. This leads to significant epimerization (up to 30%) of the C-terminal residue, compromising the stereochemical integrity of the drug candidate[6].

Method C: Pre-formed Building Block (Boc-Tyr(Me)-ol)

Instead of forcing the reduction on-resin or risking epimerization via esterification, the peptide fragment is synthesized as a standard carboxylic acid, cleaved, and then coupled to the pre-formed Boc-Tyr(Me)-ol (after Boc deprotection) in the solution phase[3].

  • Causality: By utilizing a pre-reduced building block, the synthesis relies entirely on standard, highly efficient amide bond formation (using EDC/HOBt), preserving stereochemistry and maximizing yield.

G cluster_0 Method A: Reductive Cleavage cluster_1 Method B: O-N Acyl Shift cluster_2 Method C: Pre-formed Block Start Target: C-Terminal Peptide Alcohol A1 Standard SPPS (Ester Linker) Start->A1 B1 Amino Alcohol on Trityl Resin Start->B1 C1 Boc-Tyr(Me)-ol (Pre-reduced) Start->C1 A2 LiBH4 Reduction (Harsh Conditions) A1->A2 A3 Peptide Alcohol (Yield: 40-60%) A2->A3 B2 Esterification & Cleavage B1->B2 B3 Peptide Alcohol (Epimerization Risk) B2->B3 C2 Solution Coupling (EDC/HOBt) C1->C2 C3 Peptide Alcohol (Yield: >85%) C2->C3

Figure 2: Logical flow and outcomes of the three primary synthetic strategies for peptide alcohols.

Cost-Benefit Analysis Data

The following table synthesizes the quantitative and qualitative metrics of utilizing Boc-Tyr(Me)-ol versus alternative methods. While the upfront material cost of the pre-formed block is higher, the downstream benefits in yield and purity often result in a lower cost-per-gram of pure API.

MetricMethod A: Reductive CleavageMethod B: O-N Acyl ShiftMethod C: Boc-Tyr(Me)-ol (Pre-formed)
Upfront Material Cost Low (Standard Resins)Moderate (Trityl Resins)High (Specialty Building Block)
Overall Yield 40% - 60%50% - 70%> 85%
Epimerization Risk LowHigh (up to 30%)[6]Minimal (< 1%)
Labor & Time High (Anhydrous workup)ModerateLow (Standard coupling)
Scalability Poor (Exothermic reduction)ModerateExcellent (Solution-phase friendly)
Best Use Case Discovery phase, simple sequencesNon-epimerization prone residuesClinical API synthesis, Tyropeptins

Experimental Protocol: Synthesis of a Tyropeptin A Analog

To validate the utility of Boc-Tyr(Me)-ol, we outline a self-validating, step-by-step protocol for synthesizing a Tyropeptin A derivative (Isovaleryl-Tyr-Val-Tyr(Me)-al)[3]. This protocol utilizes a hybrid SPPS/solution-phase approach to maximize yield and optical purity.

Phase 1: Solution-Phase Coupling of the Amino Alcohol

Causality Check: We use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). HOBt is critical here; it reacts with the O-acylisourea intermediate formed by EDC to create a less reactive, but highly specific active ester. This suppresses the formation of the oxazolone intermediate, thereby preventing racemization of the C-terminal valine during coupling.

  • Deprotection: Treat Boc-Tyr(Me)-ol (1.0 eq) with 4M HCl in Dioxane for 30 minutes at room temperature to remove the Boc group. Evaporate the solvent under reduced pressure to yield H-Tyr(Me)-ol·HCl.

  • Activation: In a dry round-bottom flask, dissolve the peptide acid fragment (e.g., Isovaleryl-Tyr(tBu)-Val-OH, 1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and cool the mixture to 0°C. Add EDC·HCl (1.2 eq) and stir for 15 minutes to pre-activate the acid.

  • Coupling: Add the deprotected H-Tyr(Me)-ol·HCl (1.1 eq) to the activated mixture, followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and drive the reaction.

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench with water, extract with Ethyl Acetate, and wash the organic layer successively with 5% citric acid, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

  • Validation: Perform LC-MS to confirm the mass of the peptide alcohol intermediate. The absence of a +18 Da peak (free acid) confirms complete coupling.

Phase 2: Mild Oxidation to the Active Aldehyde

Causality Check: The conversion of the alcohol to the aldehyde warhead must be done without over-oxidizing to a carboxylic acid. Dess-Martin Periodinane (DMP) is chosen over Jones reagent because DMP performs highly selective, mild oxidations at room temperature under neutral conditions, preserving the delicate peptide backbone and preventing over-oxidation[3][7].

  • Oxidation: Dissolve the purified peptide alcohol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.5 eq) in a single portion. Stir the suspension at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer becomes clear (this reduces unreacted DMP and neutralizes acetic acid byproducts).

  • Isolation & Validation: Extract with DCM, dry, and purify via reverse-phase HPLC. Validate the final Tyropeptin analog via 1H NMR. Self-Validation Marker: The appearance of an aldehyde proton peak ( ∼9.5 ppm) or a methyl hemiacetal peak (if dissolved in CD3​OD ) confirms successful oxidation[3].

Conclusion

While the upfront procurement cost of O-Methyl-N-boc-L-tyrosinol is higher than standard protected amino acids, the cost-benefit analysis heavily favors its use in the synthesis of complex peptide alcohols and proteasome inhibitors. By circumventing the severe epimerization risks of O-to-N acyl shifts[6] and the low yields associated with on-resin reductive cleavage[2], Boc-Tyr(Me)-ol provides a streamlined, highly scalable, and stereochemically secure pathway. For drug development professionals synthesizing Tyropeptin analogs or similar targeted therapies[3][8], investing in this pre-formed building block ultimately reduces the cost-per-gram of the final active pharmaceutical ingredient while ensuring strict regulatory compliance regarding optical purity.

References

  • Amino alcohols as C-terminal protecting groups in peptide synthesis Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides Source: National Institutes of Health (PMC) URL:[Link]

  • Microwave assisted chemoselective organocatalytic peptide alcohol synthesis from C-terminal amide Source: RSC Advances (RSC Publishing) URL:[Link]

  • Solid phase peptide synthesis of peptide alcohols (WO2011000848A1)
  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction Source: ResearchGate URL:[Link]

  • Synthesis and Activity of Tyropeptin A Derivatives as Potent and Selective Inhibitors of Mammalian 20S Proteasome Source: Bioscience, Biotechnology, and Biochemistry (Oxford Academic / Taylor & Francis) URL:[Link]

  • Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Comparative

Efficacy of O-Methyl-N-boc-L-tyrosinol in Enhancing Peptide Stability: A Comparative Technical Guide

In the landscape of peptide drug development, native sequences are notoriously plagued by poor pharmacokinetic profiles. Rapid proteolytic cleavage by exopeptidases and hepatic metabolism severely limit their in vivo hal...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide drug development, native sequences are notoriously plagued by poor pharmacokinetic profiles. Rapid proteolytic cleavage by exopeptidases and hepatic metabolism severely limit their in vivo half-life. As a Senior Application Scientist, I frequently utilize non-natural amino acid building blocks to engineer metabolic resistance into therapeutic candidates.

This guide provides an in-depth, objective comparison of O-Methyl-N-boc-L-tyrosinol against standard modifications, detailing the mechanistic causality behind its exceptional stability and providing self-validating protocols for empirical verification.

Mechanistic Causality: The Tri-Functional Shield

O-Methyl-N-boc-L-tyrosinol is a highly specialized, tri-functionalized building block. When incorporated at the termini of a peptide sequence, it provides a comprehensive shield against the three primary avenues of peptide degradation:

  • N-Terminal Steric Occlusion via Boc: Aminopeptidases require a free primary amine to anchor the peptide substrate into their catalytic cleft. The tert-butoxycarbonyl (Boc) group neutralizes the N-terminal positive charge and introduces massive steric bulk, completely abolishing the electrostatic and spatial recognition required for aminopeptidase docking[1].

  • Metabolic and Oxidative Shielding via O-Methylation: The native phenolic hydroxyl of L-tyrosine is a primary liability. It acts as an electron donor, making the aromatic ring highly susceptible to metal-catalyzed oxidation and reactive oxygen species (ROS)[2]. Furthermore, it is a target for Phase II metabolic enzymes and kinases. Etherification with a methyl group removes the hydrogen bond donor capability, sterically blocks kinase activity, and prevents tyrosinase-mediated degradation, while simultaneously increasing the LogP to enhance membrane permeability[1].

  • Carboxypeptidase Evasion via C-Terminal Reduction (Tyrosinol): Carboxypeptidases strictly require a free C-terminal carboxylate (-COO⁻) to coordinate with the active-site zinc ion (Zn²⁺) for hydrolytic cleavage. By reducing the carboxylate to a primary alcohol (-CH₂OH), tyrosinol eliminates this critical coordinate bond. The resulting neutral, non-coordinating hydroxyl group renders the peptide entirely invisible to carboxypeptidases[3][4].

ShieldingMechanisms Native Native L-Tyrosine (High Degradation) Exopeptidases Exopeptidases (Proteolysis) Native->Exopeptidases Cleaved Metabolism Kinases & ROS (Metabolism) Native->Metabolism Oxidized Modified O-Methyl-N-boc-L-tyrosinol (High Stability) NBoc N-Boc Group Modified->NBoc Tyrosinol C-Terminal Tyrosinol Modified->Tyrosinol OMethyl O-Methyl Ether Modified->OMethyl NBoc->Exopeptidases Blocks N-Terminus Tyrosinol->Exopeptidases Blocks C-Terminus OMethyl->Metabolism Blocks Phenol

Fig 1: Mechanistic shielding pathways of O-Methyl-N-boc-L-tyrosinol vs native peptides.

Comparative Efficacy Analysis

To objectively evaluate O-Methyl-N-boc-L-tyrosinol, we must benchmark it against alternative stabilization strategies. While D-amino acid substitution and C-terminal amidation are common, they often only address a single vector of degradation.

Modification StrategyAminopeptidase ResistanceCarboxypeptidase ResistanceOxidative/Metabolic StabilityHydrophobicity (LogP)
Native L-Tyrosine LowLowLowLow
D-Tyrosine Substitution ModerateModerateLowLow
C-Terminal Amidation LowHighLowModerate
O-Methyl-N-boc-L-tyrosinol Exceptional Exceptional High High

Data Synthesis Note: D-Tyrosine provides stereochemical resistance to proteases but leaves the phenol vulnerable to oxidation[1][2]. C-terminal amidation protects against carboxypeptidases but does not protect the N-terminus or the side chain[4]. O-Methyl-N-boc-L-tyrosinol provides a comprehensive, multi-axis defense.

Self-Validating Experimental Methodologies

To empirically validate the stability of peptides incorporating O-Methyl-N-boc-L-tyrosinol, the following self-validating protocols must be employed.

Protocol A: Exopeptidase Resistance (Human Plasma Stability Assay)

Causality & Design: Plasma contains a physiological milieu of proteases. We specifically use heparinized plasma rather than EDTA-treated plasma. EDTA chelates the zinc ions required by metallo-carboxypeptidases, which would artificially inflate the apparent stability of native peptides[1].

System Validation Controls:

  • Positive Control: Native Bradykinin (Rapidly degraded; validates that the plasma batch is enzymatically active).

  • Negative Control: Cyclosporine A (Highly stable cyclic peptide; validates that any observed degradation is enzymatic, not a chemical artifact of the buffer).

Step-by-Step Workflow:

  • Matrix Preparation: Pre-warm pooled human plasma (heparinized) to 37°C in a water bath.

  • Initiation: Spike the test peptide (dissolved in 1% DMSO/PBS) into the plasma to a final concentration of 10 µM.

  • Sampling & Quenching: At predetermined intervals (0, 15, 30, 60, 120, and 240 min), extract 50 µL aliquots and immediately mix with 150 µL of quenching solution (Acetonitrile + 1% Trifluoroacetic Acid).

    • Causality: Acetonitrile disrupts the hydration shell of plasma proteins causing immediate precipitation, while TFA lowers the pH < 2.0, instantly denaturing proteases to freeze the kinetic profile[1].

  • Isolation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) using first-order decay kinetics.

SerumAssay Incubation 1. Plasma Incubation (37°C) Quench 2. ACN + 1% TFA (Quenching) Incubation->Quench Aliquot Centrifuge 3. Centrifugation (Protein Pellet) Quench->Centrifuge Denature LCMS 4. LC-MS/MS (Quantification) Centrifuge->LCMS Supernatant

Fig 2: Self-validating human plasma stability assay workflow.

Protocol B: Oxidative & Metabolic Stability (Human Liver Microsome Assay)

Causality & Design: Cytochrome P450 (CYP) enzymes in the liver are responsible for Phase I oxidation. Testing against Human Liver Microsomes (HLM) specifically evaluates the stability of the O-methyl ether against O-demethylation and the aromatic ring against hydroxylation.

System Validation Controls:

  • Positive Control: Verapamil (Rapidly metabolized by CYPs; validates microsomal activity).

  • Negative Control (Minus-NADPH): A parallel reaction lacking the NADPH cofactor.

    • Causality: CYPs strictly require NADPH as an electron donor. If degradation occurs in the minus-NADPH control, the instability is chemical, not CYP-mediated.

Step-by-Step Workflow:

  • Incubation Mixture: Combine 10 µM test peptide with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard.

  • Isolation & Analysis: Centrifuge (14,000 × g, 15 min, 4°C) and analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

Strategic Recommendations

For drug development professionals engineering next-generation peptide therapeutics, the incorporation of O-Methyl-N-boc-L-tyrosinol offers a distinct advantage over single-point modifications. By simultaneously addressing aminopeptidases, carboxypeptidases, and oxidative/metabolic liabilities, it drastically improves the pharmacokinetic profile of the parent sequence. When implementing this building block, ensure that downstream purification protocols account for the significant increase in hydrophobicity (LogP) imparted by the O-methyl ether and Boc groups.

References

  • Benchchem.
  • ResearchGate. "The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides".
  • Grokipedia. "Tyrosinol".
  • CD Formulation. "C-Terminal Modified Peptide Synthesis".

Sources

Safety & Regulatory Compliance

Safety

O-Methyl-N-boc-L-tyrosinol proper disposal procedures

Operational Guide: Safe Handling and Disposal of O-Methyl-N-boc-L-tyrosinol As a critical building block in Solid-Phase Peptide Synthesis (SPPS) and drug development, O-Methyl-N-boc-L-tyrosinol (CAS: 126395-29-7) require...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of O-Methyl-N-boc-L-tyrosinol

As a critical building block in Solid-Phase Peptide Synthesis (SPPS) and drug development, O-Methyl-N-boc-L-tyrosinol (CAS: 126395-29-7) requires stringent handling and disposal protocols[1]. While the compound itself is a relatively stable solid, its utilization in synthetic workflows generates complex, highly reactive waste streams.

This guide synthesizes regulatory requirements with field-proven chemical insights to provide drug development professionals with a self-validating, step-by-step operational plan for managing O-Methyl-N-boc-L-tyrosinol waste.

Physicochemical Profile & Hazard Identification

Before executing any disposal protocol, it is critical to understand the physical parameters of the compound. O-Methyl-N-boc-L-tyrosinol is an N-tert-butoxycarbonyl (Boc) protected, O-methylated derivative of L-tyrosinol.

Table 1: Compound Identity and Hazard Classifications

ParameterSpecificationOperational Implication
Chemical Name O-Methyl-N-boc-L-tyrosinolRequires standard SPPS handling protocols.
CAS Number 126395-29-7Used for EPA/RCRA waste manifesting[1].
Molecular Formula C15H23NO4High carbon content; requires high-temp incineration.
Molecular Weight 281.35 g/mol Determines stoichiometric equivalents for quenching.
Primary Hazards Skin/Eye IrritantMandates the use of nitrile gloves and fume hoods.
Stability Acid-labileDecomposes in strong acids (e.g., TFA, HCl)[2].

The Chemistry of Boc-Waste Generation (Mechanistic Insights)

In laboratory settings, O-Methyl-N-boc-L-tyrosinol is rarely disposed of in its pure form. Instead, disposal primarily involves managing the post-reaction liquid waste generated during peptide coupling and deprotection cycles.

Understanding the causality behind these reactions is essential for safe waste segregation:

  • Gas Evolution During Deprotection: The Boc protecting group is acid-labile. During SPPS, it is typically removed using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2][3]. This cleavage generates isobutylene gas and carbon dioxide. If this waste is sealed immediately in a standard container, the continuous gas evolution can cause the container to pressurize and rupture.

  • Exothermic Neutralization: Coupling reactions utilize basic environments, often employing N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF)[3]. If acidic deprotection waste (TFA) is improperly mixed with basic coupling waste (DIEA), a violent exothermic neutralization occurs.

  • Oxazolone Formation: If activated Boc-protected amino acids are left in basic waste streams for prolonged periods without quenching, they can undergo oxazolone (azlactone) formation, leading to racemization and the generation of reactive intermediates[4].

Waste Segregation Workflow

Proper segregation is the cornerstone of laboratory safety. The following diagram outlines the logical flow for separating O-Methyl-N-boc-L-tyrosinol waste based on its state and chemical history.

WasteWorkflow A O-Methyl-N-boc-L-tyrosinol Waste Generation B Solid Waste (Spills, Expired Stock) A->B C Liquid Waste (Post-Reaction/SPPS) A->C F Hazardous Solid Waste (Licensed Incineration) B->F D Acidic/Halogenated (e.g., TFA/DCM) C->D Deprotection Step E Basic/Non-Halogenated (e.g., DMF/DIEA) C->E Coupling/Washing Step G Halogenated Liquid Waste (Vented Carboy) D->G Segregate from Bases H Non-Halogenated Liquid Waste (Standard Carboy) E->H Keep water-free

Decision tree for segregating O-Methyl-N-boc-L-tyrosinol waste streams during synthesis.

Standard Operating Procedures (SOP) for Disposal

Protocol A: Solid Waste Disposal (Spills and Expired Reagents)

Unused or expired O-Methyl-N-boc-L-tyrosinol must be treated as hazardous chemical waste and should never be disposed of in regular solid waste[5].

  • Step 1: Containment: In the event of a powder spill, do not sweep dry, as this generates hazardous airborne dust.

  • Step 2: Collection: Use a damp, chemically inert absorbent pad (moistened with a compatible solvent like isopropanol) to collect the solid compound.

  • Step 3: Packaging: Place the collected material, along with all contaminated PPE and absorbent pads, into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

  • Step 4: Manifesting: Label the container clearly as "Hazardous Solid Waste - Contains Boc-Protected Amino Acid (CAS 126395-29-7)". Arrange for disposal via a licensed environmental waste management company for high-temperature incineration[1].

Protocol B: Liquid Waste Management (Post-Reaction Mixtures)

This protocol addresses the complex liquid waste generated during the synthesis and deprotection of O-Methyl-N-boc-L-tyrosinol.

  • Step 1: Off-Gassing (Critical): Transfer the acidic deprotection waste (containing TFA, cleaved Boc groups, and DCM) into a temporary holding flask inside a fume hood. Allow the solution to off-gas isobutylene and CO₂ for at least 2 hours before transferring it to a bulk waste carboy[2].

  • Step 2: Strict Segregation:

    • Pour the off-gassed acidic/halogenated waste into a dedicated carboy labeled "Halogenated Acidic Waste". Ensure this carboy is equipped with a pressure-relief (vented) cap.

    • Pour the basic/non-halogenated waste (containing DMF, DIEA, and unreacted amino acid) into a separate carboy labeled "Non-Halogenated Basic Waste".

  • Step 3: Greener Solvent Substitution (Optional but Recommended): To reduce the environmental burden of halogenated waste (DCM), consider transitioning your deprotection protocols to utilize 4M HCl in Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF). These greener alternatives offer excellent solubility for Boc-protected amino acids and significantly reduce the toxicity of the resulting waste streams[6][7].

Table 2: Waste Stream Compatibility Matrix

Waste StreamPrimary ComponentsRequired ContainerIncompatible With
Solid Waste O-Methyl-N-boc-L-tyrosinolSealed HDPE / GlassStrong oxidizers
Deprotection Waste TFA, DCM, IsobutyleneVented HDPEBases (DIEA), Amines
Coupling Waste DMF, DIEA, Coupling ReagentsSealed HDPE / GlassStrong Acids (TFA, HCl)
Green Alternatives CPME, 2-MeTHF, HClVented HDPE / GlassStrong bases, Oxidizers

References

  • Molaid. "Boc-O-甲基-L-酪氨酸- CAS号 53267-93-9 / 126395-29-7". Available at: [Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Available at: [Link]

  • Chemical Reviews - ACS Publications. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling O-Methyl-N-boc-L-tyrosinol

This guide provides essential safety and handling protocols for O-Methyl-N-boc-L-tyrosinol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for O-Methyl-N-boc-L-tyrosinol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from the safety profiles of structurally analogous compounds, including N-Boc protected amino alcohols and methylated tyrosine derivatives. A precautionary approach is paramount; therefore, a thorough risk assessment must be conducted by researchers before initiating any experimental work.

Inferred Hazard Assessment: A Mechanistic Perspective

O-Methyl-N-boc-L-tyrosinol's structure, featuring a tert-Butyloxycarbonyl (Boc) protected amine, a methylated phenol, and a primary alcohol, suggests a low to moderate hazard potential. The primary risks are associated with irritation upon contact. Similar compounds, such as N-tert-Butoxycarbonyl-L-tyrosine methyl ester and N-Methyl-N-t-butoxycarbonyl-L-tyrosine, are classified with GHS hazard statements indicating they may cause skin, eye, and respiratory irritation[1][2]. While generally stable, the compound should be handled with the assumption that it can be an irritant.

Key Structural Considerations:

  • Boc-Protecting Group: Generally stable, but the reagents used for its removal (e.g., strong acids) are often corrosive and require separate, rigorous handling protocols[3].

  • Phenolic Ether: The methylated phenol is more stable than a free phenol, reducing its reactivity.

  • Amino Alcohol Moiety: Amino alcohols as a class can be irritants[4][5].

  • Physical Form: As a powder or solid, the primary exposure risk is through the generation and inhalation of dust or aerosols during handling[][7].

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling O-Methyl-N-boc-L-tyrosinol in a standard laboratory setting.

Protection Type Specification Scientific Rationale & Causality
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities (>25g) or when there is a significant splash risk.Protects the mucous membranes of the eyes from accidental splashes and airborne particles. Standard safety glasses prevent frontal impact, while side-shields or goggles provide crucial lateral protection from dust and aerosols.
Hand Protection Chemical-resistant nitrile rubber gloves (minimum thickness >0.11 mm).Nitrile provides a robust barrier against a wide range of organic compounds. It is critical to inspect gloves for perforations before each use and to practice proper removal techniques to avoid contaminating the skin. For prolonged operations, consider double-gloving[3][8].
Skin & Body Protection A fully-buttoned, long-sleeved laboratory coat.Provides a primary barrier to protect skin and personal clothing from incidental contact and minor spills. For operations with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of dust or aerosols. For procedures outside of a fume hood that may generate dust (e.g., weighing), a NIOSH-approved respirator with a particle filter may be necessary based on your institutional risk assessment[8][9][10].

Operational and Disposal Plans: A Self-Validating Workflow

Adherence to a systematic workflow ensures that safety is an integral part of the experimental process, not an afterthought.

Step-by-Step Handling Protocol
  • Preparation & Area Setup: Before handling the compound, ensure the designated workspace, preferably a chemical fume hood, is clean and free of clutter. Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat and ensure it is fully buttoned. Don your safety glasses or goggles. Finally, put on your chemical-resistant gloves, inspecting them for any defects.

  • Handling the Compound: Carefully weigh and transfer the solid compound, minimizing the creation of dust. Use tools like a spatula and a weigh boat. If the compound needs to be dissolved, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling Decontamination: After handling is complete, decontaminate the work area with an appropriate solvent and wipe it down. Clean any non-disposable equipment used.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if there was no known contact.

Waste Management and Disposal
  • Waste Segregation: All materials contaminated with O-Methyl-N-boc-L-tyrosinol, including gloves, wipes, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container[8]. Do not mix with non-hazardous waste.

  • Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[9][10].

  • Final Disposal: Waste disposal must be carried out in strict accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for final removal and processing[11]. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain[11].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operations start Begin Task with O-Methyl-N-boc-L-tyrosinol assess_risk Conduct Task-Specific Risk Assessment start->assess_risk decision_scale Small Scale (<1g) Weighing Only? assess_risk->decision_scale ppe_goggles Upgrade to: - Chemical Goggles assess_risk->ppe_goggles Splash Potential Identified ppe_splash Add: - Face Shield - Chemically Resistant Apron assess_risk->ppe_splash High Splash Risk or Large Quantity (>25g) decision_hood Work Inside Fume Hood? decision_scale->decision_hood No ppe_basic Minimum PPE: - Safety Glasses (Side-Shields) - Nitrile Gloves - Lab Coat decision_scale->ppe_basic Yes (in ventilated area) decision_hood->ppe_basic Yes ppe_respirator Add: - NIOSH-Approved Respirator (Particle Filter) decision_hood->ppe_respirator No proceed Proceed with Experiment ppe_basic->proceed ppe_goggles->proceed ppe_respirator->proceed ppe_splash->proceed

Caption: A decision workflow for selecting appropriate PPE when handling O-Methyl-N-boc-L-tyrosinol.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7019130, Boc-Tyr-OMe. Available from: [Link]

  • AAPPTec. MSDS - Safety Data Sheet for Boc-MeTyr(Bzl)-OH. Available from: [Link]

  • AAPPTec. MSDS - Safety Data Sheet for L-Tyrosinol hydrochloride salt. Available from: [Link]

  • Japan Petrochemical Industry Association. SAFETY DATA SHEET: AMINOALCOHOL PA. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7019889, Boc-MeTyr-OH. Available from: [Link]

  • Japan Petrochemical Industry Association. SAFETY DATA SHEET: AMINOALCOHOL MBM. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Boc-L-Tyrosine. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing. Available from: [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.